molecular formula C21H23NO4 B179930 DL-LEUCINE-D10-N-FMOC CAS No. 126727-03-5

DL-LEUCINE-D10-N-FMOC

Cat. No.: B179930
CAS No.: 126727-03-5
M. Wt: 353.4 g/mol
InChI Key: CBPJQFCAFFNICX-UHFFFAOYSA-N
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Description

2-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-4-methylpentanoic acid is a leucine derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJQFCAFFNICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860520
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}leucine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126727-03-5, 35661-60-0
Record name N-9-Fluorenylmethoxycarbonyl-DL-leucine
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Record name NSC334290
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

The Role of DL-Leucine-D10-N-FMOC in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DL-Leucine-D10-N-FMOC is a deuterated and Fmoc-protected form of the essential amino acid leucine. Its unique chemical structure makes it a valuable tool in various research applications, particularly in quantitative proteomics, drug metabolism studies, and peptide synthesis. This technical guide provides an in-depth overview of its core applications, complete with experimental protocols and data presentation to facilitate its integration into research workflows.

Core Applications in Research

The primary utility of this compound stems from its nature as a stable isotope-labeled compound with a readily removable protecting group. This allows for its use in three main areas:

  • Internal Standard for Quantitative Analysis: In mass spectrometry-based quantification, particularly LC-MS, this compound and its derivatives serve as ideal internal standards.[1] Because it is chemically identical to its natural counterpart but has a greater mass due to the ten deuterium atoms, it can be distinguished by a mass spectrometer.[2] This allows for accurate quantification of leucine and related compounds in complex biological matrices by correcting for variations in sample preparation and instrument response.

  • Tracer in Metabolic and Pharmacokinetic Studies: The deuterium labeling makes this compound an effective tracer for in vivo and in vitro studies.[1] Researchers can track the metabolic fate of leucine, investigate protein kinetics, and study the pharmacokinetic profiles of drugs containing a leucine moiety.[3]

  • Building Block for Isotope-Labeled Peptides: The N-terminal Fmoc (9-fluorenylmethoxycarbonyl) group is a crucial protecting group in solid-phase peptide synthesis (SPPS).[4] this compound is used as a building block to introduce a stable isotope label into a specific position within a synthetic peptide.[5][6] These "heavy" peptides are then used as internal standards for the highly accurate quantification of proteins and their post-translational modifications in proteomics research.[7]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound and its application in LC-MS/MS are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₁H₁₃D₁₀NO₄[1]
Molecular Weight363.47 g/mol [1][5]
Chemical Purity≥98%[5]
Isotopic Purity≥98 atom % D[8]

Table 2: Representative LC-MS/MS Parameters for Leucine Quantification using a D10-Labeled Internal Standard

ParameterAnalyte (Leucine)Internal Standard (Leucine-D10)Reference(s)
Ionization ModePositive Electrospray (ESI+)Positive Electrospray (ESI+)[2]
Precursor Ion (m/z)132.1142.1[2]
Product Ion (m/z)86.196.1[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide protocols for its use as an internal standard and as a building block in peptide synthesis.

Protocol 1: Use of Leucine-D10 as an Internal Standard for LC-MS/MS Quantification in Plasma

This protocol outlines the procedure for quantifying leucine in plasma samples using a deuterated leucine internal standard.

1. Materials and Reagents:

  • Plasma samples, calibration standards, and quality control (QC) samples

  • D-Leucine-D10 (or an appropriate D10-leucine variant) for the internal standard (IS) working solution (e.g., 10 µg/mL)

  • 30% Sulfosalicylic acid for protein precipitation

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Microcentrifuge tubes

2. Sample Preparation:

  • Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Leucine-D10 internal standard working solution to each tube and vortex briefly.

  • To precipitate proteins, add 10 µL of 30% sulfosalicylic acid to each tube.[2][9]

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at 4°C for 30 minutes.[2][9]

  • Centrifuge the tubes at 12,000 rpm for 5 minutes.[2][9]

  • Transfer 50 µL of the clear supernatant to a new tube.

  • Dilute the supernatant with 450 µL of Mobile Phase A.[2][9]

  • Vortex the final solution and transfer it to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A C18 reverse-phase column is typically used.

  • Gradient: An optimized gradient of Mobile Phase A and B is used to separate leucine from other amino acids and matrix components.

  • MS System: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Monitor the transitions specified in Table 2.

Protocol 2: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the general steps of Fmoc-based SPPS for incorporating the labeled leucine into a peptide chain.

1. Materials and Reagents:

  • Appropriate resin (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide)

  • This compound and other required Fmoc-protected amino acids

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Coupling reagent (e.g., HCTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, or Collidine)

  • Cleavage cocktail (e.g., Trifluoroacetic acid - TFA-based)

  • Diethyl ether for precipitation

2. Synthesis Cycle (for each amino acid addition):

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5-20 minutes.

    • Drain the solution and repeat the piperidine treatment once more.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate tube, dissolve this compound (or the next amino acid in the sequence) and the coupling reagent in DMF.

    • Add the base (e.g., DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours to allow the coupling reaction to complete.

    • Drain the coupling solution and wash the resin with DMF.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

3. Cleavage and Purification:

  • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash and dry the resin.

  • Add the cleavage cocktail to the resin to cleave the peptide from the solid support and remove side-chain protecting groups.

  • Incubate for 2-3 hours.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purify the crude peptide using reverse-phase HPLC.

Visualizing Workflows and Pathways

To further clarify the role of this compound, the following diagrams illustrate key workflows and a relevant biological pathway.

internal_standard_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) spike Spike with Known Amount of Leucine-D10 IS sample->spike extract Protein Precipitation & Extraction spike->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification (Ratio of Analyte to IS) lcms->quant

Workflow for using Leucine-D10 as an internal standard.

peptide_synthesis_workflow start Start with Resin deprotect Fmoc Deprotection (Piperidine) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple Couple This compound wash1->couple wash2 Wash (DMF) couple->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle cycle->deprotect Yes cleave Cleave from Resin & Purify cycle->cleave No

Solid-phase synthesis workflow for labeled peptides.

The unlabeled counterpart of this molecule, Fmoc-leucine, is known to be a selective modulator of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of metabolism.[10] this compound could potentially be used in studies related to this pathway.

ppar_pathway ligand PPARγ Ligand (e.g., Fmoc-Leucine) ppar PPARγ ligand->ppar activates rxr RXR ppar->rxr heterodimerizes with ppre PPRE (in gene promoter) rxr->ppre binds to transcription Gene Transcription (e.g., lipid metabolism, adipogenesis) ppre->transcription regulates

Simplified PPARγ signaling pathway.

References

DL-LEUCINE-D10-N-FMOC chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to DL-Leucine-d10-N-FMOC

This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, a deuterated and protected form of the essential amino acid leucine. This information is intended for researchers, scientists, and professionals in drug development and related fields who utilize stable isotope-labeled compounds for various analytical applications.

Chemical Structure and Properties

This compound is a synthetic derivative of DL-Leucine in which ten hydrogen atoms have been replaced with deuterium, and the amino group is protected by a fluorenylmethyloxycarbonyl (FMOC) group.[] This labeling with heavy isotopes of hydrogen makes it a valuable tool in mass spectrometry-based quantitative analysis and as a tracer in metabolic research.[2] The FMOC protecting group is widely used in solid-phase peptide synthesis to prevent unwanted reactions at the amino terminus of the amino acid.

The presence of deuterium atoms results in a higher molecular weight compared to the unlabeled compound, providing a distinct mass shift that is crucial for its use as an internal standard in techniques like NMR, GC-MS, or LC-MS.[2]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General Properties

PropertyValue
Molecular FormulaC21H13D10NO4[2]
Molecular Weight363.47 g/mol [2][3][4]
SynonymsFMOC-DL-leucine-d10, FMOC-DL-Leu-OH-d10[]
FormSolid

Table 2: Purity and Isotopic Enrichment

ParameterSpecification
Chemical Purity≥95% by HPLC[], 98%[3][4]
Isotopic Purity98 atom % D[]

Table 3: Identification Numbers

IdentifierLabeled CompoundUnlabeled Compound
CAS Number1190594-22-9[3][4][5]35661-60-0[3][4][5]
Applications

This compound is primarily used as an internal standard in quantitative proteomics and metabolomics studies.[2][3] The deuterium labeling allows for the precise measurement of the corresponding unlabeled leucine in biological samples. Its applications extend to biomolecular NMR and the synthesis of isotope-labeled peptides for use in mass spectrometry-based protein quantitation.[3]

Storage and Handling

For optimal stability, this compound should be stored under recommended conditions, which typically involve refrigeration (+2°C to +8°C), desiccation, and protection from light.[3] It is important to refer to the supplier's safety data sheet (SDS) for detailed handling and storage instructions.

Visualizations

Chemical Structure of this compound

The following diagram illustrates the chemical structure of this compound, highlighting the core leucine structure, the ten deuterium atoms (represented as 'D'), and the N-terminal FMOC protecting group.

DL_LEUCINE_D10_N_FMOC_Structure cluster_leucine DL-Leucine-d10 Core cluster_fmoc FMOC Group C_alpha CD(NH-FMOC) C_beta CD2 C_alpha->C_beta COOH COOH C_alpha->COOH C_gamma CD C_beta->C_gamma C_delta1 CD3 C_gamma->C_delta1 C_delta2 CD3 C_gamma->C_delta2 FMOC FMOC FMOC->C_alpha N-protection

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to Stable Isotope Labeling with Deuterated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling with deuterated amino acids, a powerful technique for studying proteome dynamics. This method, often utilizing heavy water (D₂O) as a source of deuterium, offers a robust and cost-effective approach to measure protein synthesis and degradation rates, providing critical insights into cellular homeostasis, disease mechanisms, and the mode of action of therapeutic agents.

Core Principles of Deuterium Labeling

Stable isotope labeling with deuterated amino acids is a metabolic labeling technique where organisms or cells are cultured in a medium containing a source of deuterium, the stable heavy isotope of hydrogen. The most common and cost-effective method involves replacing a fraction of the water (H₂O) in the cell culture medium or drinking water for animal studies with deuterium oxide (D₂O), also known as heavy water.[1]

The fundamental principle lies in the metabolic incorporation of deuterium into the carbon-hydrogen bonds of non-essential amino acids during their de novo synthesis.[2][3] These newly synthesized, deuterium-labeled amino acids are then utilized by the cellular machinery for protein synthesis. As new proteins are synthesized, they become "heavy" due to the incorporated deuterium, leading to a measurable increase in their mass. This mass shift is detected by mass spectrometry (MS), allowing for the quantification of newly synthesized proteins over time.[2]

The rate of incorporation of these deuterated amino acids into the proteome is a direct measure of the protein synthesis rate. By monitoring the change in the isotopic distribution of peptides over time, researchers can calculate the fractional synthesis rate (FSR) and subsequently the turnover rate or half-life of individual proteins on a proteome-wide scale.[4][5]

Advantages of Deuterium Labeling:
  • Cost-Effectiveness: D₂O is significantly less expensive than other stable isotope-labeled amino acids, making large-scale and long-term studies more feasible.[1][6]

  • Versatility: The method is applicable to a wide range of biological systems, from cell cultures to whole organisms, as D₂O can be easily administered in drinking water.[2][7]

  • Minimal Perturbation: Low concentrations of D₂O (typically 4-8%) in cell culture media have minimal effects on cell growth and physiology.

  • Universal Labeling of Non-Essential Amino Acids: Deuterium from D₂O is incorporated into multiple non-essential amino acids, providing broad labeling of the proteome.[2][8]

Experimental Workflows and Protocols

A typical experimental workflow for stable isotope labeling with deuterated amino acids in cell culture involves several key stages: metabolic labeling, sample preparation, and mass spectrometry analysis, followed by data analysis.

G cluster_0 Metabolic Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis A Cell Culture (Standard Medium) B Switch to D₂O-containing Medium (e.g., 4-8% D₂O) A->B C Time-Course Incubation B->C D Cell Harvesting & Lysis C->D E Protein Extraction & Quantification D->E F Reduction & Alkylation E->F G Tryptic Digestion F->G H LC-MS/MS Analysis G->H I Peptide Identification & Quantification H->I J Calculation of Fractional Synthesis Rate (FSR) I->J K Determination of Protein Turnover Rates J->K

General experimental workflow for deuterium labeling.
Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with D₂O

  • Cell Culture: Culture mammalian cells in standard growth medium to the desired confluency.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the standard growth medium with a specific concentration of D₂O (typically 4-8% v/v). Ensure the D₂O is sterile-filtered.

  • Initiation of Labeling: Remove the standard medium from the cells, wash once with phosphate-buffered saline (PBS), and replace it with the pre-warmed D₂O-containing labeling medium.

  • Time-Course Experiment: Incubate the cells for various durations (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the time-dependent incorporation of deuterium. For each time point, harvest the cells.

Protocol 2: Protein Extraction, Reduction, Alkylation, and Digestion

  • Cell Harvesting and Lysis:

    • For adherent cells, wash with ice-cold PBS and scrape the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay). This is crucial for equal protein loading.

  • Reduction and Alkylation:

    • Take a standardized amount of protein (e.g., 100 µg) from each sample.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.[9]

    • Cool the samples to room temperature.

    • Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.[9]

  • Tryptic Digestion:

    • Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants (e.g., urea to < 1 M).

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

Protocol 3: LC-MS/MS Analysis

  • Peptide Cleanup: Desalt the digested peptides using a C18 solid-phase extraction (SPE) column or tip to remove salts and other interfering substances.

  • LC-MS/MS Acquisition:

    • Resuspend the cleaned peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.

    • Chromatography: Use a reverse-phase column with a gradient of increasing acetonitrile concentration to separate the peptides. A typical gradient might run from 2% to 40% acetonitrile over 60-120 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition (DDA) mode.

      • MS1 Scan: Acquire full scan mass spectra over a mass range of m/z 350-1500 with a high resolution (e.g., 60,000).

      • MS2 Scan: Select the most intense precursor ions for fragmentation (e.g., using higher-energy collisional dissociation - HCD) and acquire tandem mass spectra (MS/MS) for peptide identification.

Data Presentation and Analysis

The analysis of data from deuterium labeling experiments involves specialized bioinformatics tools to deconvolve the complex isotopic patterns and calculate protein turnover rates.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from deuterium labeling experiments as reported in the literature.

ParameterValueCell Line/OrganismReference
Median Protein Half-life 16.7–17.5 hoursAC16 (human cardiomyocyte)[10]
~20 hoursHeLa[11]
Deuterium Incorporation into Non-Essential Amino Acids (Mole % Monolabeled)
Alanine34.63 ± 1.090Japanese quail[12]
Glycine20.28 ± 1.24Japanese quail[12]
Serine26.07 ± 0.539Japanese quail[12]
Proline6.47 ± 0.914Japanese quail[12]
Glutamic Acid26.69 ± 2.46Japanese quail[12]
Aspartic Acid10.33 ± 0.246Japanese quail[12]
Amino AcidMain-Chain Deuteration Level (%)Average Deuteration Level (including side chain, %)
Glycine91.091.0
Phenylalanine96.880.7
Histidine98.682.5
Alanine97.0-
Valine96.5-
Leucine96.5-
Isoleucine97.5-
Proline98.661.8

Data from direct deuteration experiments, which can inform on the potential for labeling.[13]

Data Analysis Workflow

G A Raw LC-MS/MS Data B Peptide Identification (e.g., MaxQuant, Proteome Discoverer) A->B C Isotopic Envelope Extraction B->C D Calculation of Deuterium Incorporation (Fractional Synthesis Rate - FSR) C->D E Kinetic Modeling (Exponential Rise to Maximum) D->E F Determination of Protein Turnover Rate (k) and Half-life (t½) E->F

Bioinformatic workflow for analyzing deuterium labeling data.

The calculation of the fractional synthesis rate (FSR) is a key step. It is determined by the ratio of the enrichment of the product (the newly synthesized protein) to the enrichment of the precursor (the deuterium-labeled amino acid pool).[4] The turnover rate constant (k) is then derived by fitting the FSR data over time to a single exponential kinetic model. The protein half-life (t½) can be calculated from the turnover rate constant using the formula: t½ = ln(2)/k.

Applications in Signaling Pathway Analysis

Measuring protein turnover provides a dynamic view of cellular processes and can offer significant insights into the regulation of signaling pathways. Changes in the synthesis or degradation rates of key signaling proteins can indicate the activation or inhibition of a pathway.

mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, responding to nutrient availability, including amino acids.[14][15] By measuring protein turnover, researchers can assess the downstream effects of mTOR activation or inhibition. For instance, activation of mTORC1 typically leads to an increase in the synthesis of proteins involved in translation and ribosome biogenesis.

mTOR_Pathway AminoAcids Amino Acids mTORC1 mTORC1 AminoAcids->mTORC1 GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb-GTP TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Increased Protein Synthesis (Measurable by D₂O Labeling) S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis

mTOR signaling pathway and its impact on protein synthesis.
Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is the primary mechanism for targeted protein degradation in eukaryotic cells.[16] Proteins are marked for degradation by the attachment of ubiquitin chains, which targets them to the proteasome for destruction. Deuterium labeling can be used to study the effects of modulating this pathway. For example, inhibition of the proteasome would be expected to lead to a decrease in the degradation rate (and thus an increase in the measured half-life) of many proteins.

Ubiquitin_Proteasome_Pathway Protein Protein Substrate E3 E3 (Ligase) Protein->E3 Ubiquitin Ubiquitin E1 E1 (Activating) Ubiquitin->E1 ATP E2 E2 (Conjugating) E1->E2 E2->E3 PolyubiquitinatedProtein Polyubiquitinated Protein E3->PolyubiquitinatedProtein Ub Proteasome 26S Proteasome PolyubiquitinatedProtein->Proteasome Peptides Peptides (Protein Degradation) Proteasome->Peptides

The ubiquitin-proteasome pathway for protein degradation.

Conclusion

Stable isotope labeling with deuterated amino acids, particularly using D₂O, is a powerful and accessible method for the quantitative analysis of proteome dynamics. Its application provides valuable data on protein synthesis and degradation rates, which are fundamental to understanding cellular physiology and the mechanisms of disease and drug action. The detailed protocols and data analysis workflows presented in this guide offer a framework for researchers to implement this technique in their studies, paving the way for new discoveries in basic and translational research.

References

DL-LEUCINE-D10-N-FMOC molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential technical data for DL-LEUCINE-D10-N-FMOC, a deuterated and Fmoc-protected form of the amino acid leucine. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for applications such as tracers in metabolic studies or as internal standards for quantitative analysis by mass spectrometry.

Core Molecular Data

The fundamental physicochemical properties of this compound are summarized below. This data is critical for accurate experimental design, solution preparation, and data interpretation.

ParameterValue
Chemical Formula C₂₁H₁₃D₁₀NO₄
Descriptive Formula (CD₃)₂CDCD₂CD(NH-FMOC)COOH
Molecular Weight 363.47 - 363.48 g/mol [][2][3][4]

Experimental Context and Applications

This compound serves as a stable isotope-labeled analog of N-Fmoc-DL-leucine. The incorporation of ten deuterium atoms results in a significant mass shift, making it an ideal internal standard for chromatographic and mass spectrometric analysis of its unlabeled counterpart. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is standard in peptide synthesis, allowing for its use in complex synthetic workflows.

Key Applications Include:

  • Internal Standard: Used in LC-MS or GC-MS to accurately quantify the concentration of unlabeled leucine or its derivatives in complex biological matrices.

  • Tracer Studies: Employed in metabolic research to trace the uptake and fate of leucine in cellular or whole-organism systems.

Structural Representation

The chemical structure of this compound is composed of three primary moieties: the deuterated leucine core, the fluorenylmethoxycarbonyl (Fmoc) protecting group, and the carboxylic acid functional group. The diagram below illustrates the logical relationship between these components.

cluster_0 This compound Leucine_Core Deuterated Leucine (D10) Fmoc_Group Fmoc Group Leucine_Core->Fmoc_Group N-terminus linkage Carboxyl_Group Carboxylic Acid (-COOH) Leucine_Core->Carboxyl_Group C-terminus

Caption: Logical structure of this compound.

References

An In-depth Technical Guide to Understanding Kinetic Isotope Effects with D-Leucine-D10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic isotope effect (KIE) with a specific focus on the application of D-Leucine-D10 in research and drug development. The substitution of hydrogen atoms with their heavier isotope, deuterium, in D-Leucine subtly alters its physicochemical properties, leading to significant changes in reaction kinetics. This phenomenon, known as the kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms, improving drug metabolism, and tracing metabolic pathways.

The Core Principle: The Kinetic Isotope Effect

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts. This difference in reaction rate arises from the difference in the zero-point vibrational energy of the chemical bonds. A bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Protected Deuterated Leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-protected deuterated leucine, a critical building block in modern drug discovery and development. The incorporation of deuterium into peptide-based therapeutics can significantly enhance their metabolic stability and pharmacokinetic properties. This document outlines detailed experimental protocols for the deuteration of leucine, its subsequent N-terminal Fmoc protection, and rigorous purification and analytical methods to ensure high purity and isotopic enrichment.

Introduction

Stable isotope-labeled amino acids, particularly deuterated analogues, are invaluable tools in pharmaceutical research. The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes involving C-H bond cleavage. This "kinetic isotope effect" can result in improved drug efficacy and reduced dosing frequency. Fmoc-protected deuterated leucine is a key reagent for the solid-phase peptide synthesis (SPPS) of novel peptide drug candidates with enhanced therapeutic profiles.

This guide details a robust two-stage process for the preparation of high-purity Fmoc-deuterated leucine, beginning with the catalytic deuteration of leucine followed by the standard Fmoc protection of the resulting isotopically enriched amino acid.

Synthesis and Purification Workflow

The overall process for synthesizing and purifying Fmoc-protected deuterated leucine can be broken down into several key stages, from the initial deuteration of the starting material to the final analysis of the purified product.

Synthesis_Purification_Workflow cluster_deuteration Deuteration of Leucine cluster_fmoc_protection Fmoc Protection cluster_purification Purification cluster_analysis Quality Control Leucine Leucine Catalytic_Deuteration Catalytic Deuterium Exchange (D2O, Pd/C or Pt/C) Leucine->Catalytic_Deuteration Deuterated_Leucine Deuterated Leucine Catalytic_Deuteration->Deuterated_Leucine Reaction Reaction in Aqueous NaHCO3/Acetone Deuterated_Leucine->Reaction Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction Crude_Product Crude Fmoc-Deuterated Leucine Reaction->Crude_Product Recrystallization Recrystallization (e.g., Toluene or Ethanol/Water) Crude_Product->Recrystallization Prep_HPLC Preparative HPLC (Optional) Crude_Product->Prep_HPLC Purified_Product Pure Fmoc-Deuterated Leucine Recrystallization->Purified_Product Prep_HPLC->Purified_Product HPLC_Analysis HPLC/UPLC (Chemical Purity) Purified_Product->HPLC_Analysis NMR_MS_Analysis NMR & Mass Spectrometry (Isotopic Enrichment & Structure) Purified_Product->NMR_MS_Analysis Final_Product Characterized Product HPLC_Analysis->Final_Product NMR_MS_Analysis->Final_Product

Caption: Overall workflow for the synthesis and purification of Fmoc-protected deuterated leucine.

Experimental Protocols

Stage 1: Catalytic Deuteration of Leucine

This protocol describes a general method for the deuteration of leucine via hydrogen-deuterium exchange catalyzed by palladium on carbon (Pd/C) in heavy water (D₂O).

Materials:

  • L-Leucine

  • 10% Palladium on Carbon (Pd/C)

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • High-pressure reaction vessel (e.g., Parr autoclave)

  • Celite®

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine L-leucine (1.0 eq) and 10% Pd/C (10-20% w/w of leucine).

  • Solvent Addition: Add D₂O to the vessel to dissolve the leucine.

  • Deuterium Atmosphere: Seal the vessel and purge several times with deuterium gas (D₂). Pressurize the vessel with D₂ gas (pressure may vary, consult specific literature for optimal conditions).

  • Heating and Stirring: Heat the reaction mixture to a specified temperature (e.g., 100-150°C) with vigorous stirring for 24-48 hours. The reaction progress can be monitored by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of proton signals.

  • Work-up: After cooling the reaction to room temperature, carefully vent the D₂ gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with D₂O.

  • Solvent Removal: Remove the D₂O from the filtrate under reduced pressure to obtain the crude deuterated leucine as a solid.

  • Drying: Dry the deuterated leucine under high vacuum to remove any residual D₂O.

Stage 2: Fmoc Protection of Deuterated Leucine

This protocol details the N-terminal protection of the synthesized deuterated leucine using 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu).

Materials:

  • Deuterated Leucine (from Stage 1)

  • Fmoc-OSu (1.05 eq)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution of Deuterated Leucine: Dissolve the deuterated leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq) in a round-bottom flask with stirring.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone. Add this solution dropwise to the stirred deuterated leucine solution at room temperature over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the deuterated leucine is consumed.

  • Solvent Removal: Remove the acetone from the reaction mixture using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the slow addition of 1 M HCl. A white precipitate of crude Fmoc-deuterated leucine will form.

  • Extraction: Extract the product from the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-deuterated leucine as a white solid.

Stage 3: Purification of Fmoc-Deuterated Leucine

Purification of the crude product is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method. For very high purity requirements, preparative HPLC can be employed.

3.3.1. Recrystallization Protocol

Materials:

  • Crude Fmoc-Deuterated Leucine

  • Toluene (or a suitable solvent system like ethanol/water)

  • Heptane (optional, as an anti-solvent)

Procedure:

  • Dissolution: Dissolve the crude Fmoc-deuterated leucine in a minimal amount of hot toluene.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. If needed, scratch the inside of the flask or add a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold toluene or a mixture of cold toluene and heptane.

  • Drying: Dry the purified Fmoc-deuterated leucine under vacuum.

3.3.2. Preparative HPLC Protocol

For exacting purity requirements, preparative reversed-phase HPLC can be utilized.

Typical Conditions:

  • Column: C18 preparative column (e.g., 20 x 250 mm, 10 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[2]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[2]

  • Gradient: A shallow gradient of acetonitrile in water, optimized based on an analytical HPLC run.

  • Detection: UV at 265 nm (for the Fmoc group).[2]

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions and lyophilize to obtain the final product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of Fmoc-protected deuterated leucine.

Table 1: Synthesis Parameters and Expected Outcomes

ParameterDeuteration of LeucineFmoc Protection of Deuterated Leucine
Key Reagents L-Leucine, D₂O, Pd/CDeuterated Leucine, Fmoc-OSu, NaHCO₃
Solvent System D₂OAcetone/Water
Reaction Temperature 100-150°CRoom Temperature
Reaction Time 24-48 hours4-6 hours
Typical Yield >90%85-95%
Isotopic Enrichment >98%Maintained from starting material

Table 2: Purity and Characterization Data of Final Product

Analytical MethodSpecificationPurpose
Appearance White to off-white solidVisual Inspection
Chemical Purity (HPLC) ≥99.0%To quantify chemical impurities
Enantiomeric Purity (Chiral HPLC) ≥99.5%To ensure the absence of the L-enantiomer
Isotopic Enrichment (NMR/MS) ≥98%To confirm the level of deuteration
Structure Confirmation (¹H NMR, ¹³C NMR, MS) Conforms to structureTo verify the chemical identity

Quality Control and Analysis

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the final Fmoc-protected deuterated leucine.

Chemical Purity Assessment by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for determining the chemical purity of the final product.

HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_Injection Injection onto C18 Column Sample_Prep->HPLC_Injection Gradient_Elution Gradient Elution (Water/Acetonitrile with TFA) HPLC_Injection->Gradient_Elution UV_Detection UV Detection at 265 nm Gradient_Elution->UV_Detection Data_Analysis Data Analysis (Peak Integration for Purity Calculation) UV_Detection->Data_Analysis

Caption: Workflow for chemical purity analysis by HPLC.

Isotopic Enrichment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for confirming the isotopic enrichment and the chemical structure.

  • ¹H NMR: The degree of deuteration can be estimated by the reduction or absence of proton signals at the deuterated positions.

  • ²H NMR: Directly detects the presence and chemical environment of deuterium atoms.

  • Mass Spectrometry (e.g., LC-MS): Provides the molecular weight of the compound, confirming the incorporation of deuterium. High-resolution mass spectrometry can be used to determine the distribution of different isotopologues (d₀, d₁, d₂, etc.).

Isotopic_Enrichment_Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry H1_NMR ¹H NMR (Proton Signal Disappearance) Isotopic_Enrichment Isotopic Enrichment (%) H1_NMR->Isotopic_Enrichment Structure_Confirmation Structural Integrity H1_NMR->Structure_Confirmation H2_NMR ²H NMR (Direct Deuterium Detection) H2_NMR->Isotopic_Enrichment LC_MS LC-MS (Molecular Weight Confirmation) LC_MS->Structure_Confirmation HRMS HRMS (Isotopologue Distribution) HRMS->Isotopic_Enrichment Final_Product Fmoc-Deuterated Leucine Final_Product->H1_NMR Final_Product->H2_NMR Final_Product->LC_MS Final_Product->HRMS

Caption: Analytical workflow for isotopic enrichment and structural confirmation.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of Fmoc-protected deuterated leucine. The detailed protocols and analytical methods described herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce high-quality, isotopically enriched building blocks for advanced peptide synthesis. The successful incorporation of these deuterated amino acids into peptide drug candidates holds significant promise for the development of next-generation therapeutics with improved pharmacokinetic profiles.

References

The Chemical Foundation of Fmoc Protection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of the Fmoc Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that is fundamental to creating synthetic peptides for research, diagnostics, and therapeutic applications.[1] Its widespread adoption is due to its unique lability under mild basic conditions, which permits an orthogonal protection strategy in combination with acid-labile side-chain protecting groups.[1][2] This orthogonality is critical for the selective deprotection required for successful peptide synthesis.[1] This technical guide provides a comprehensive overview of the principles of Fmoc chemistry, detailed experimental protocols, and key data for professionals in the field.

The Fmoc group is an amine-protecting group attached to the N-terminus of an amino acid.[1] Its defining characteristic is its stability under acidic conditions and its susceptibility to cleavage by a mild base, typically a secondary amine like piperidine, through a β-elimination mechanism.[1][3] This reaction is both rapid and clean.[1] The stability of the Fmoc group towards acid is a significant advantage, as it allows for the use of acid-labile protecting groups (e.g., Boc, tBu, Trt) for the amino acid side chains.[1][][5] This difference in lability—base-labile for the N-terminus and acid-labile for the side chains—is the basis of the Fmoc/tBu orthogonal strategy, which is the most widely used method for producing synthetic peptides today.[5][6]

The Cyclical Workflow of Fmoc-Based SPPS

Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain anchored to an insoluble solid support or resin.[1][7] This allows reaction by-products and excess reagents to be removed at each step by simple filtration and washing.[7] Each cycle consists of four primary steps:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed with a mild base, exposing a free amine.[8]

  • Washing: The resin is thoroughly washed with a solvent like dimethylformamide (DMF) to remove the deprotection reagent and by-products.[2]

  • Amino Acid Coupling: The carboxyl group of the next incoming Fmoc-protected amino acid is activated and then reacted with the free amine on the resin to form a new peptide bond.[6][8]

  • Washing: A final wash removes excess reagents and by-products before the next cycle begins.[6]

This cycle is repeated until the desired peptide sequence is fully assembled.[9]

Fmoc_SPPS_Workflow Start Start: Resin-Bound Peptide with N-terminal Fmoc Group Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Step 2: Washing (DMF) Deprotection->Wash1 Coupling Step 3: Coupling (Activated Fmoc-AA + Base) Wash1->Coupling Wash2 Step 4: Washing (DMF) Coupling->Wash2 LoopEnd Repeat Cycle for Next Amino Acid Wash2->LoopEnd Is peptide complete? No LoopEnd->Deprotection Fmoc_Deprotection_Mechanism cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination cluster_2 Step 3: DBF Scavenging FmocPeptide Fmoc-NH-Peptide Carbanion Fluorenyl Carbanion Intermediate FmocPeptide->Carbanion + Piperidine - H⁺ Piperidine1 Piperidine (Base) DBF Dibenzofulvene (DBF) + CO₂ Carbanion->DBF Elimination FreeAmine H₂N-Peptide (Free Amine) Carbanion->FreeAmine Elimination Adduct DBF-Piperidine Adduct (Stable) DBF->Adduct + Piperidine Piperidine2 Piperidine (Scavenger)

References

In-Depth Technical Guide: DL-Leucine-d10-N-Fmoc in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DL-Leucine-d10-N-Fmoc, a deuterated and Fmoc-protected form of the amino acid leucine. It serves as a crucial building block in synthetic chemistry, particularly in the fields of proteomics, drug discovery, and metabolic research. The incorporation of both a stable isotope label (deuterium) and a D,L-racemic mixture offers unique advantages for creating peptides with enhanced stability and for use as internal standards in quantitative analysis.

Core Concepts and Applications

This compound is a specialized chemical reagent used primarily in solid-phase peptide synthesis (SPPS). The key features of this compound are:

  • Fmoc Protecting Group: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. Its primary function is to prevent unwanted reactions at the amino group of leucine during the peptide chain elongation process. The mild deprotection conditions required for Fmoc removal are a key advantage, preserving the integrity of the growing peptide.

  • Deuterium Labeling (d10): The ten deuterium atoms on the leucine side chain make the molecule "heavy." This isotopic labeling is critical for various analytical techniques, particularly mass spectrometry (MS).[][2][3] When incorporated into a peptide, it allows for clear differentiation from its non-labeled counterpart, enabling precise quantification in complex biological samples.[2] Deuteration can also enhance the metabolic stability of peptides by altering their pharmacokinetic profiles.[4][5]

  • DL-Racemic Mixture: The presence of both D- and L-enantiomers of leucine is significant. The incorporation of D-amino acids into peptides is a well-established strategy to increase their resistance to proteolytic degradation by enzymes, which typically recognize and cleave L-amino acids.[6][7][8] This enhanced stability can lead to a longer half-life and improved bioavailability of peptide-based drugs.[6][7]

The primary applications of this compound include:

  • Internal Standards: Peptides synthesized with this compound are ideal internal standards for quantitative proteomics and metabolomics studies using mass spectrometry.[5]

  • Drug Development: It is used in the synthesis of peptide libraries and therapeutic peptide candidates with increased stability against enzymatic degradation.[6][7][8]

  • Metabolic Tracing: The deuterium label allows for the tracing of metabolic pathways of leucine and its metabolites.[][3]

  • Biomolecular NMR: Deuterated compounds are used in nuclear magnetic resonance (NMR) studies to probe the structure and dynamics of proteins and peptides.[9][10]

Physicochemical Properties and Supplier Information

While a specific CAS number for this compound is not consistently assigned, the CAS number for the unlabeled DL-Leucine-N-Fmoc is 126727-03-5. Several suppliers offer the deuterated compound.

PropertyValue
Molecular Formula (CD3)2CDCD2CD(NH-FMOC)COOH
Molecular Weight Approximately 363.48 g/mol
Isotopic Enrichment Typically ≥98 atom % D
Chemical Purity Generally ≥98%
Appearance White to off-white solid
Storage Conditions Store refrigerated (+2°C to +8°C), desiccated, and protected from light.

Prominent Suppliers:

  • LGC Standards

  • BOC Sciences

  • CDN Isotopes

  • MedChemExpress

  • Cambridge Isotope Laboratories (provides the L-form)

Experimental Protocols

The primary experimental application of this compound is its use in solid-phase peptide synthesis (SPPS). Below is a generalized protocol for the incorporation of a this compound residue into a peptide chain.

Table 2: Generalized Protocol for Fmoc-SPPS

StepProcedure
1. Resin Swelling The solid support resin (e.g., Rink amide, Wang) is swelled in a suitable solvent like dimethylformamide (DMF) or dichloromethane (DCM).
2. Fmoc Deprotection The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a short initial treatment followed by a longer one. The resin is then washed thoroughly with DMF.
3. Amino Acid Coupling This compound is activated using a coupling reagent (e.g., HBTU, HATU, DIC/HOBt) in DMF. The activated amino acid solution is then added to the resin and allowed to react to form a new peptide bond.
4. Washing The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
5. Repeat Cycle Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.
6. Final Deprotection After the final amino acid has been coupled, the N-terminal Fmoc group is removed as described in step 2.
7. Cleavage and Side-Chain Deprotection The synthesized peptide is cleaved from the solid support resin, and any side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like water, triisopropylsilane).
8. Peptide Precipitation and Purification The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Concepts

The following diagrams illustrate key processes and logical relationships relevant to the use of this compound.

sp_peptide_synthesis_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps start Start with Resin swell Swell Resin in DMF/DCM start->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Activated This compound wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash2->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection wash2->final_deprotection Last Amino Acid cleavage Cleavage from Resin final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification final_peptide Final Deuterated Peptide purification->final_peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

benefits_of_d_and_deuterated_aa cluster_input Input Compound cluster_synthesis Process cluster_output Resulting Peptide & Benefits input_aa This compound spps Solid-Phase Peptide Synthesis input_aa->spps peptide Peptide containing D/L-Leucine-d10 spps->peptide benefit1 Enhanced Proteolytic Stability (due to D-amino acid) peptide->benefit1 benefit2 Internal Standard for MS (due to d10 label) peptide->benefit2 benefit3 Altered Pharmacokinetics (due to deuteration) peptide->benefit3

Caption: Advantages of incorporating DL-Leucine-d10 into peptides.

References

The Role of Deuterated Standards in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Mass spectrometry (MS) has become an indispensable tool in analytical science, offering unparalleled sensitivity and selectivity for the quantification of molecules in complex mixtures. However, the accuracy and reliability of MS-based quantification can be significantly influenced by various factors, including matrix effects, instrument variability, and sample preparation inconsistencies. To mitigate these challenges, the use of internal standards is crucial. Among the various types of internal standards, deuterated standards, which are isotopically labeled analogs of the analyte, have emerged as the gold standard for quantitative mass spectrometry. This guide provides an in-depth exploration of the applications, principles, and methodologies associated with the use of deuterated standards in mass spectrometry.

The Principle of Isotope Dilution Mass Spectrometry

The use of deuterated standards is based on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of a deuterated standard is added to the sample at the beginning of the analytical workflow. The deuterated standard is chemically identical to the analyte of interest but has a different mass due to the substitution of one or more hydrogen atoms with deuterium. Because the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds to the same extent. By measuring the ratio of the mass spectrometric signal of the analyte to that of the deuterated standard, accurate and precise quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (Analyte) Spike Add Known Amount of Deuterated Standard Sample->Spike Extraction Extraction Spike->Extraction Cleanup Sample Cleanup Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition (Analyte & Standard Signals) MS->Data Ratio Calculate Peak Area Ratio (Analyte / Standard) Data->Ratio Calibration Calibration Curve Ratio->Calibration Result Accurate Concentration of Analyte Calibration->Result

Figure 1: Experimental workflow for isotope dilution mass spectrometry.

Advantages of Using Deuterated Standards

The co-elution of the analyte and its deuterated analog in liquid chromatography (LC) is a key advantage, as it ensures that both compounds experience the same matrix effects and ionization suppression or enhancement. This co-elution is a result of the nearly identical physicochemical properties of the two molecules. The slight difference in mass allows for their distinct detection by the mass spectrometer.

G center_node Deuterated Standards in MS advantage1 Correction for Matrix Effects center_node->advantage1 advantage2 Compensation for Sample Loss During Preparation center_node->advantage2 advantage3 Improved Accuracy and Precision center_node->advantage3 advantage4 Increased Robustness of the Method center_node->advantage4 advantage5 Mitigation of Instrument Variability center_node->advantage5 advantage6 Gold Standard for Regulated Bioanalysis center_node->advantage6

Figure 2: Key advantages of using deuterated internal standards.

Applications in Drug Development and Clinical Research

Deuterated standards are extensively used in regulated bioanalysis for pharmacokinetic (PK) and toxicokinetic (TK) studies. The high accuracy and precision afforded by these standards are essential for regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA). They are also critical in therapeutic drug monitoring (TDM) for optimizing patient dosing regimens and in clinical diagnostics for the accurate measurement of endogenous biomarkers.

Quantitative Performance Metrics

The use of deuterated internal standards significantly improves the performance of quantitative mass spectrometry assays. The following table summarizes typical performance metrics for an LC-MS/MS assay with and without a deuterated internal standard.

Performance MetricWithout Deuterated StandardWith Deuterated Standard
Precision (%CV) 5-15%<5%
Accuracy (%Bias) ±10-20%±5%
Linearity (r²) >0.99>0.995
Lower Limit of Quantification (LLOQ) VariableLower and more consistent

Note: These are representative values and can vary depending on the specific assay and matrix.

Experimental Protocol: Quantification of a Small Molecule Drug in Plasma

This section outlines a general protocol for the quantification of a hypothetical small molecule drug, "DrugX," in human plasma using its deuterated analog, "DrugX-d4," as an internal standard.

1. Materials and Reagents:

  • DrugX and DrugX-d4 reference standards

  • Human plasma (K2EDTA)

  • Acetonitrile (ACN) with 0.1% formic acid (FA)

  • Water with 0.1% formic acid (FA)

  • Methanol (MeOH)

  • 96-well deep-well plates

  • Centrifuge

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

2. Preparation of Standard Solutions:

  • Prepare primary stock solutions of DrugX and DrugX-d4 in MeOH at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of DrugX by serial dilution of the primary stock solution with 50:50 ACN:water. These will be used to create the calibration curve.

  • Prepare a working internal standard (IS) solution of DrugX-d4 at a concentration of 100 ng/mL in 50:50 ACN:water.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well deep-well plate.

  • Add 200 µL of the IS working solution (100 ng/mL DrugX-d4 in ACN with 0.1% FA) to all wells except for the blank matrix samples (to which 200 µL of ACN with 0.1% FA is added).

  • Vortex the plate for 2 minutes to precipitate plasma proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% FA

    • Mobile Phase B: ACN with 0.1% FA

    • Gradient: A suitable gradient to separate DrugX from matrix components (e.g., 5% to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI), positive mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • DrugX: e.g., Q1: 350.2 m/z -> Q3: 180.1 m/z

      • DrugX-d4: e.g., Q1: 354.2 m/z -> Q3: 184.1 m/z

    • Optimize MS parameters (e.g., declustering potential, collision energy) for both DrugX and DrugX-d4.

5. Data Analysis:

  • Integrate the peak areas for the MRM transitions of DrugX and DrugX-d4.

  • Calculate the peak area ratio (PAR) of DrugX to DrugX-d4 for all samples, standards, and QCs.

  • Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

  • Use a linear regression model with a 1/x² weighting to fit the calibration curve.

  • Determine the concentration of DrugX in the unknown samples and QCs by back-calculating from the calibration curve using their measured PARs.

Conclusion

Deuterated internal standards are an essential component of modern quantitative mass spectrometry. Their ability to compensate for a wide range of analytical variabilities ensures the highest level of accuracy, precision, and robustness. From fundamental research to regulated drug development and clinical diagnostics, the application of deuterated standards in isotope dilution mass spectrometry provides a reliable framework for obtaining high-quality quantitative data.

Metabolic Fate of D-Isomers of Amino Acids in Cell Culture: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While L-amino acids are the well-established building blocks of proteins and central to cellular metabolism, their chiral counterparts, D-amino acids, are increasingly recognized for their significant biological roles and metabolic impact in mammalian systems. Historically considered rare or even toxic in higher organisms, recent advancements in analytical techniques have unveiled the presence and dynamic metabolism of various D-amino acids in cell culture, influencing a range of cellular processes from signaling to oxidative stress. This technical guide provides a comprehensive overview of the metabolic fate of D-isomers of amino acids in common cell culture models, including HeLa, MCF-7, and HepG2 cells. It details their uptake, enzymatic conversion, and downstream cellular effects, supported by quantitative data, experimental protocols, and visual workflows to aid researchers in this burgeoning field.

Core Concepts: Uptake and Initial Metabolism

The journey of a D-amino acid in a cell culture environment begins with its transport across the cell membrane. Unlike their L-isomers, for which numerous high-affinity transporters exist, the cellular uptake of D-amino acids is generally less efficient and can occur through various mechanisms, including passive diffusion and transport by specific carriers that exhibit stereoselectivity. For instance, while some transporters like ASCT2 show comparable kinetic parameters for L- and D-serine, others like LAT1 have a higher affinity for L-amino acids[1]. The concentration of D-amino acids in the culture medium and the specific cell type significantly influence their uptake[1][2].

Once inside the cell, the primary metabolic pathway for most D-amino acids in mammalian cells is oxidative deamination, a reaction catalyzed by two key flavoenzymes: D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO) .

  • D-amino acid oxidase (DAO) has a broad substrate specificity, acting on neutral and polar D-amino acids such as D-alanine, D-serine, D-proline, and D-leucine[3].

  • D-aspartate oxidase (DDO) is highly specific for acidic D-amino acids, primarily D-aspartate and D-glutamate.

The enzymatic reaction catalyzed by these oxidases yields three products: an α-keto acid, ammonia (NH₃), and hydrogen peroxide (H₂O₂). The α-keto acids can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production or be used as precursors for the synthesis of other molecules, including their L-amino acid counterparts through the action of aminotransferases.

Quantitative Insights into D-Amino Acid Metabolism

The metabolic fate and impact of D-amino acids can vary significantly between different cell lines. The following tables summarize key quantitative data found in the literature for HeLa, MCF-7, and HepG2 cells.

Table 1: Intracellular Concentrations and Uptake/Release of D-Amino Acids in Cancer vs. Non-tumorigenic Cells

D-Amino AcidCell LineObservationReference
D-AspartateMCF-7Up to 22-fold higher concentration compared to non-tumorigenic MCF-10A cells.[4][5][4][5]
D-SerineMCF-7Up to 22-fold higher concentration compared to MCF-10A cells.[4][5][4][5]
D-GlutamateMCF-7Up to 22-fold higher concentration compared to MCF-10A cells.[4][4]
D-AlanineMCF-7Higher concentration compared to MCF-10A cells.[4][4]
D-AspartateMCF-7Uptake from culture medium observed.[4][4]
D-AlanineMCF-7Uptake from culture medium observed.[4][4]
D-SerineMCF-7Release into culture medium observed.[4][4]
D-IsoleucineMCF-7Net uptake in high glucose medium.[2][2]
D-PhenylalanineMCF-7Net uptake in high glucose medium.[2][2]
D-LysineMCF-7Net uptake in high glucose medium.[2][2]
D-PhenylalanineHCT116Consumed from culture medium.[6][6]
D-LeucineHCT116Consumed from culture medium.[6][6]

Table 2: Cytotoxicity of D-Amino Acids and Derivatives in Different Cell Lines

CompoundCell LineIC₅₀ ValueReference
D-LeucineMCF-7Inhibitory effect at 50 mM.[4][4]
GAL-LEU (Galantamine-Leucine ester)HeLa23.63 µM[7]
GAL-VAL (Galantamine-Valine ester)HeLa31.95 µM[7]
GoniothalaminHepG24.6 µM (MTT assay, 72h)[8]
D-M159 (D-amino acid peptide)HeLa~40 µM (in starvation)[9]
D-SerineHepG2Induced apoptosis, IC₅₀ determined for H₂O₂ co-treatment.[10][10]
D-AlanineHepG2No significant apoptosis observed.[10][10]

Signaling Pathways Modulated by D-Amino Acids

D-amino acids are not merely metabolic substrates; they can also act as signaling molecules, modulating key cellular pathways.

D-Serine and the NMDA Receptor

D-Serine is a well-established co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission. While this signaling axis is most prominent in neuronal cells, NMDA receptors are also expressed in some cancer cells. The binding of both glutamate and a co-agonist like D-serine or glycine is required for the opening of the NMDA receptor's ion channel, leading to Ca²⁺ influx and the activation of downstream signaling cascades. Beyond its canonical ionotropic function, D-serine can also modulate non-ionotropic NMDA receptor signaling[9][11].

D_Serine_NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds D-Serine D-Serine D-Serine->NMDA_Receptor binds (co-agonist) Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx opens channel Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream_Signaling activates

D-Serine as a co-agonist of the NMDA receptor.
D-Aspartate and Testosterone Synthesis

In steroidogenic cells, D-aspartate has been shown to play a significant role in regulating the synthesis and release of testosterone. It acts on the hypothalamic-pituitary-gonadal axis and also directly on Leydig cells. D-Aspartate can stimulate the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is a key regulator of cholesterol transport into the mitochondria, the rate-limiting step in steroidogenesis. This signaling cascade can involve the activation of glutamate receptors and downstream pathways like ERK1/2[2][4][12][13].

D_Aspartate_Testosterone_Signaling D-Aspartate D-Aspartate GluR Glutamate Receptor (e.g., NMDAR) D-Aspartate->GluR activates ERK1_2 ERK1/2 Pathway GluR->ERK1_2 activates StAR_Expression StAR Expression ERK1_2->StAR_Expression increases Cholesterol_Transport Mitochondrial Cholesterol Transport StAR_Expression->Cholesterol_Transport enhances Testosterone_Synthesis Testosterone Synthesis Cholesterol_Transport->Testosterone_Synthesis leads to

D-Aspartate's role in testosterone synthesis.
D-Amino Acid-Induced Oxidative Stress

A common consequence of the metabolism of D-amino acids by DAO and DDO is the production of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). While low levels of ROS can act as signaling molecules, excessive production can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA. This can trigger various cellular responses, including the activation of stress-response pathways like NF-κB, leading to inflammation and, in some cases, apoptosis[3][7][10][14][15][16]. In HepG2 cells, for example, D-alanine treatment led to increased H₂O₂ production and the upregulation of NF-κB and pro-inflammatory cytokines like TNF-α and IL-8[10][17].

D_AA_Oxidative_Stress D-Amino_Acid D-Amino_Acid DAO_DDO DAO / DDO D-Amino_Acid->DAO_DDO substrate H2O2 H₂O₂ (ROS) DAO_DDO->H2O2 produces Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress induces NF_kB NF-κB Activation Oxidative_Stress->NF_kB activates Inflammation_Apoptosis Inflammation / Apoptosis NF_kB->Inflammation_Apoptosis leads to

D-amino acid metabolism leading to oxidative stress.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of D-amino acid metabolism in cell culture.

Protocol 1: D-Amino Acid Oxidase (DAO) Activity Assay in Cell Lysates

This protocol is adapted from methods described for determining DAO activity in cell extracts[18][19][20].

Materials:

  • 96-well microplate

  • Cell lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4, with protease inhibitors)

  • Developing solution:

    • 100 mM D-amino acid (e.g., D-alanine or D-serine)

    • 1 mM o-Dianisidine dihydrochloride (o-DNS) or 1.5 mM 4-aminoantipyrine (4-AAP) and 2 mM phenol

    • 1 U/mL Horseradish peroxidase (HRP)

    • 100 mM disodium pyrophosphate buffer, pH 8.5

  • Microplate reader

Procedure:

  • Cell Culture and Lysis:

    • Culture cells (e.g., HeLa, MCF-7, HepG2) to the desired confluency in appropriate culture vessels.

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (crude cell extract) for the assay.

  • Enzyme Assay:

    • In a 96-well microplate, add 50 µL of the cell lysate to each well.

    • Add 150 µL of developing solution to each well to initiate the reaction.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the absorbance at a wavelength appropriate for the chromogen used (e.g., 436 nm for o-DNS or 505 nm for 4-AAP).

  • Data Analysis:

    • Calculate the change in absorbance over time.

    • DAO activity can be expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute.

Protocol 2: HPLC Analysis of D-Amino Acids in Cell Culture Media

This protocol is a generalized procedure based on common methods for amino acid analysis in cell culture supernatants[10][16][21].

Materials:

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column

  • Derivatizing agents: o-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids.

  • Mobile phases (e.g., acetonitrile and a buffered aqueous solution)

  • Amino acid standards (both L- and D-isomers)

Procedure:

  • Sample Preparation:

    • Collect cell culture medium at different time points.

    • Centrifuge the medium to remove cells and debris.

    • Deproteinize the supernatant by adding a precipitating agent (e.g., perchloric acid or acetonitrile) followed by centrifugation.

    • Collect the deproteinized supernatant.

  • Derivatization:

    • In a vial, mix a known volume of the deproteinized sample with the derivatizing agent(s) (OPA and/or FMOC) in a borate buffer.

    • Allow the reaction to proceed for a specific time at room temperature. The derivatization can be automated using an autosampler.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the derivatized amino acids using a gradient elution with the mobile phases.

    • Detect the derivatives using a fluorescence detector (for OPA and FMOC) or a UV detector (for FMOC).

  • Data Analysis:

    • Identify the D-amino acid peaks by comparing their retention times with those of the standards.

    • Quantify the concentration of each D-amino acid by comparing the peak area with a standard curve.

Protocol 3: Measurement of Intracellular D-Amino Acids by Mass Spectrometry

This protocol outlines a general workflow for the sensitive and specific quantification of intracellular D-amino acids using LC-MS/MS.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Chiral chromatography column or a chiral derivatizing agent

  • Extraction solvent (e.g., 80% methanol)

  • Internal standards (stable isotope-labeled D-amino acids)

Procedure:

  • Cell Culture and Metabolite Extraction:

    • Culture cells to the desired density.

    • Rapidly wash the cells with ice-cold PBS to remove extracellular amino acids.

    • Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

    • Add internal standards to the cell extract.

    • Vortex and centrifuge to pellet protein and cell debris.

    • Collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis:

    • Inject the extract into the LC-MS/MS system.

    • Separate the D- and L-amino acids using a chiral column or after derivatization with a chiral reagent.

    • Detect and quantify the D-amino acids using selected reaction monitoring (SRM) or by acquiring full scan high-resolution mass spectra.

  • Data Analysis:

    • Identify the D-amino acids based on their retention times and mass-to-charge ratios.

    • Quantify the intracellular concentrations by normalizing the peak areas of the endogenous D-amino acids to their corresponding stable isotope-labeled internal standards.

Experimental and Logical Workflows

Visualizing the experimental process can aid in the design and execution of studies on D-amino acid metabolism.

General Workflow for Investigating D-Amino Acid Metabolism in Cell Culture

D_AA_Metabolism_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, MCF-7, HepG2) D_AA_Treatment 2. Treatment with D-Amino Acid Cell_Culture->D_AA_Treatment Sample_Collection 3. Sample Collection (Media and Cell Lysate) D_AA_Treatment->Sample_Collection Cellular_Effects 5. Analysis of Cellular Effects (e.g., Viability, ROS, Signaling) D_AA_Treatment->Cellular_Effects Uptake_Analysis 4a. Uptake/Release Analysis (HPLC of Media) Sample_Collection->Uptake_Analysis Metabolism_Analysis 4b. Intracellular Metabolism (LC-MS/MS of Lysate) Sample_Collection->Metabolism_Analysis Enzyme_Activity 4c. Enzyme Activity Assay (DAO/DDO in Lysate) Sample_Collection->Enzyme_Activity Data_Integration 6. Data Integration and Interpretation Uptake_Analysis->Data_Integration Metabolism_Analysis->Data_Integration Enzyme_Activity->Data_Integration Cellular_Effects->Data_Integration

A generalized workflow for studying D-amino acid metabolism.

Conclusion

The study of the metabolic fate of D-amino acids in cell culture is a rapidly evolving field with implications for cancer biology, neurobiology, and drug development. This guide provides a foundational understanding of the key metabolic pathways, quantitative data from common cell lines, and detailed experimental protocols to facilitate further research. The interplay between D-amino acid uptake, enzymatic conversion, and the subsequent impact on cellular signaling and oxidative stress highlights the complex and multifaceted roles of these "unnatural" isomers in mammalian cell physiology and pathology. Future investigations, aided by the methodologies outlined herein, will undoubtedly uncover further intricacies of D-amino acid metabolism and its potential as a therapeutic target.

References

A Technical Guide to the Physical and Chemical Properties of Fmoc-DL-Leu-OH-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Fmoc-DL-Leu-OH-d10, a deuterated derivative of Fmoc-leucine. This isotopically labeled compound is a crucial tool in various research and development applications, particularly in peptide synthesis and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of deuterium atoms provides a distinct mass shift, facilitating its use in tracer studies and pharmacokinetic profiling.[1]

Physicochemical Properties

Fmoc-DL-Leu-OH-d10 is a solid, typically appearing as a white to off-white powder.[2][3] Its key physical and chemical data are summarized in the tables below, compiled from various suppliers and databases.

Table 1: General and Chemical Properties

PropertyValueSource
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-DL-leucine-d10[2]
Synonyms Fmoc-DL-Leucine-d10, (CD3)2CDCD2CD(NH-Fmoc)CO2H[2]
Molecular Formula C₂₁H₁₃D₁₀NO₄[4][5]
Molecular Weight 363.47 g/mol [2][4][5]
CAS Number 1190594-22-9[5][6][7]
Isotopic Purity ≥98 atom % D[2]
Chemical Purity (Assay) ≥99% (CP)[2]

Table 2: Physical and Spectroscopic Properties

PropertyValueSource
Appearance Solid[2][8]
Color White to off-white[3][8]
Melting Point 152-156 °C (lit.)[2][9]
Optical Activity [α]20/D -25°, c = 0.5 in DMF (for L-form)[2]
Mass Shift M+10[2]

Table 3: Solubility and Storage

PropertyValueSource
Solubility Slightly soluble in water; readily soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF) (data for non-deuterated form).[10] Soluble in DMSO (≥35.3 mg/mL for D-form).[11]
Storage Conditions Store refrigerated at 2-8°C, desiccated, and protected from light.[5][7] For long-term storage, -20°C is recommended.[8][11]

Experimental Protocols

While specific, detailed experimental protocols for the analysis of Fmoc-DL-Leu-OH-d10 are proprietary to the manufacturers, the quality control of such compounds typically involves a suite of standard analytical techniques to confirm identity, purity, and isotopic enrichment. Below are generalized methodologies representative of those used.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity of the compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm or 265 nm, corresponding to the Fmoc group.

  • Procedure: A sample solution is prepared by dissolving a known amount of Fmoc-DL-Leu-OH-d10 in the mobile phase or a suitable organic solvent. The solution is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment Confirmation

MS is employed to confirm the molecular weight and the degree of deuterium incorporation.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Ionization Mode: Positive or negative ion mode.

  • Procedure: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with an LC system. The resulting mass spectrum will show a peak corresponding to the molecular ion of Fmoc-DL-Leu-OH-d10. The isotopic distribution of this peak is analyzed to confirm the M+10 mass shift and the high isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are used to confirm the chemical structure. The absence of signals in the ¹H NMR spectrum at positions where deuterium has been incorporated provides evidence of successful deuteration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl₃).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the respective NMR spectra are acquired. The chemical shifts, coupling constants, and signal intensities are analyzed to confirm the structure and the absence of protons at the labeled positions.

Visualizations

Workflow for Quality Control Analysis

The following diagram illustrates a typical workflow for the quality control analysis of Fmoc-DL-Leu-OH-d10, ensuring its identity, purity, and isotopic labeling meet the required specifications before its use in research or manufacturing.

QC_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Verification cluster_3 Final Approval prep Dissolve Fmoc-DL-Leu-OH-d10 in appropriate solvent hplc HPLC Analysis prep->hplc ms Mass Spectrometry prep->ms nmr NMR Spectroscopy prep->nmr purity Chemical Purity (>99%) hplc->purity identity Molecular Weight Confirmation (M+10 Mass Shift) ms->identity structure Structural Integrity & Deuteration Confirmation nmr->structure pass Pass QC purity->pass identity->pass structure->pass

Caption: Quality Control Workflow for Fmoc-DL-Leu-OH-d10.

Application in Peptide Synthesis

Fmoc-DL-Leu-OH-d10 is utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is stable under acidic conditions but can be readily removed with a mild base, allowing for the sequential addition of amino acids to a growing peptide chain. The deuterated leucine residue can serve as a specific probe for structural or metabolic studies of the final peptide.

SPPS_Cycle resin Resin-Bound Peptide deprotection Fmoc Deprotection (e.g., Piperidine) resin->deprotection 1. washing1 Washing Step deprotection->washing1 2. coupling Coupling of Fmoc-DL-Leu-OH-d10 washing1->coupling 3. washing2 Washing Step coupling->washing2 4. new_peptide Resin-Bound Peptide (n+1, with d10-Leu) washing2->new_peptide 5. new_peptide->deprotection Repeat Cycle

Caption: General Cycle for Solid-Phase Peptide Synthesis.

References

Methodological & Application

Application Notes and Protocols for Isotopic Labeling in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Protocol for SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) using Heavy Leucine

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of stable isotope-labeled leucine in quantitative proteomics, specifically focusing on the SILAC methodology.

A Note on DL-LEUCINE-D10-N-FMOC: The specified compound, this compound, is not suitable for direct use in live-cell SILAC experiments. The N-Fmoc protecting group prevents the amino acid from being utilized by the cell's translational machinery for protein synthesis. Furthermore, only the L-isomer of amino acids is incorporated into proteins, not the D-isomer present in the DL-racemic mixture. The standard and appropriate reagent for SILAC is the pure L-isomer, such as L-Leucine-D10 . The following protocol is based on the use of this correct reagent.

Introduction to SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The technique relies on the in vivo incorporation of "light" (natural abundance) or "heavy" (stable isotope-enriched) amino acids into the entire proteome of cultured cells. By comparing the mass spectra of peptides from differentially labeled cell populations, one can accurately quantify differences in protein abundance. Leucine is an essential amino acid, making its isotopologues, such as L-Leucine-D10, excellent candidates for SILAC labeling.

Experimental Workflow

The SILAC workflow involves several key stages, from cell culture and labeling to mass spectrometry analysis and data interpretation.

SILAC_Workflow cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis light_culture Control Cells (Light Leucine) mix Mix Cell Populations (1:1 Ratio) light_culture->mix heavy_culture Treated Cells (Heavy L-Leucine-D10) heavy_culture->mix lyse Cell Lysis & Protein Extraction mix->lyse digest Protein Digestion (e.g., with Trypsin) lyse->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data Sample_Prep_Workflow start Harvest Labeled Cells wash Wash with PBS start->wash mix Mix Light & Heavy Populations (1:1) wash->mix lyse Cell Lysis & Protein Extraction mix->lyse digest Reduction, Alkylation & Trypsin Digestion lyse->digest cleanup Peptide Desalting (C18 StageTips) digest->cleanup end Ready for MS Analysis cleanup->end Signaling_Pathway_Logic cluster_input SILAC Data cluster_analysis Bioinformatics Analysis cluster_output Biological Interpretation protein_list List of Quantified Proteins (with H/L Ratios) sig_proteins Identify Significantly Regulated Proteins protein_list->sig_proteins pathway_analysis Pathway Enrichment Analysis (e.g., KEGG, GO) sig_proteins->pathway_analysis impacted_pathways Impacted Signaling Pathways pathway_analysis->impacted_pathways

Utilizing DL-Leucine-d10-N-Fmoc as an Internal Standard for Accurate Amino Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The precise quantification of amino acids is fundamental in various scientific disciplines, from clinical diagnostics and metabolomics to pharmaceutical research. The use of stable isotope-labeled (SIL) internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS) is the gold standard for achieving accurate and reliable results. This document provides a detailed protocol for the application of DL-Leucine-d10-N-Fmoc as an internal standard for the quantitative analysis of amino acids in biological matrices. This deuterated, Fmoc-protected leucine derivative serves as an ideal internal standard, closely mimicking the analyte's behavior during sample preparation and analysis, thereby correcting for variability and enhancing data quality.

Principle of Isotope Dilution Mass Spectrometry

The core of this method lies in the principle of isotope dilution. A known quantity of the stable isotope-labeled internal standard, this compound, is introduced to the sample at the initial stage of preparation. This "spiked" sample is then processed alongside calibration standards and quality control samples. Since the internal standard is chemically identical to the analyte of interest (in this case, Fmoc-derivatized leucine) but has a different mass due to the deuterium labeling, the mass spectrometer can differentiate between the two. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during sample handling, such as extraction inefficiencies, matrix effects, and instrument response fluctuations, can be effectively normalized. This ensures a high degree of precision and accuracy in the final quantification.

Experimental Workflow

The overall workflow for utilizing this compound as an internal standard in amino acid analysis involves several key stages, from sample preparation to data acquisition and analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with This compound IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Derivatize Fmoc Derivatization Precipitate->Derivatize Extract Solid-Phase Extraction (SPE) Derivatize->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratios (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Construction Ratio->Calibrate Quantify Quantification of Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for amino acid quantification using a stable isotope-labeled internal standard.

Materials and Reagents

  • Internal Standard (IS): this compound

  • Analytes: Amino acid standards

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)

  • Reagents:

    • Formic acid (FA)

    • Sulfosalicylic acid (SSA)

    • Borate buffer (e.g., 0.1 M, pH 9.0)

    • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) solution (e.g., 5 mg/mL in ACN)

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in an appropriate solvent (e.g., ACN or MeOH) to a final concentration of 1 mg/mL.

  • Internal Standard Working Solution (e.g., 10 µg/mL): Dilute the IS stock solution with the appropriate solvent to the desired working concentration. The optimal concentration should be determined during method development.

  • Analyte Stock Solutions (1 mg/mL): Prepare individual or mixed stock solutions of the amino acid standards in a suitable solvent (e.g., 0.1 M HCl or water).

  • Calibration Standards and Quality Control (QC) Samples: Prepare a series of calibration standards by serially diluting the analyte stock solution. Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking the analyte into a representative blank matrix (e.g., stripped plasma).

Sample Preparation
  • Sample Collection: Collect biological samples (e.g., plasma, serum) using appropriate procedures.

  • Spiking with Internal Standard: To a 100 µL aliquot of each sample, calibrator, and QC, add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold ACN or 10% (w/v) sulfosalicylic acid to each tube. Vortex vigorously for 30 seconds.

  • Centrifugation: Incubate the samples at 4°C for 10 minutes to facilitate protein precipitation, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

Fmoc Derivatization
  • pH Adjustment: Add borate buffer (e.g., 100 µL of 0.1 M, pH 9.0) to the supernatant.

  • Derivatization Reaction: Add the Fmoc-Cl solution (e.g., 100 µL of 5 mg/mL in ACN). Vortex and let the reaction proceed at room temperature for approximately 5-10 minutes.[1]

  • Quenching the Reaction: The reaction can be quenched by adding an amine-containing reagent, such as 1% (v/v) butylamine in the derivatization buffer, if necessary.

Sample Clean-up (Optional but Recommended)
  • Solid-Phase Extraction (SPE): To remove excess derivatizing reagent and other interferences, a solid-phase extraction step can be performed. Condition a C18 SPE cartridge with MeOH followed by water. Load the derivatized sample, wash with a low percentage of organic solvent in water, and elute the Fmoc-amino acids with a high percentage of organic solvent (e.g., ACN or MeOH).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative)

The following are typical starting conditions that should be optimized for the specific instrument and analytes.

ParameterCondition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for Fmoc derivatives[1]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing individual standards of the Fmoc-derivatized amino acids and the IS.

Data Presentation: Quantitative Performance

The following table summarizes typical performance characteristics for an LC-MS/MS method for amino acid analysis using Fmoc derivatization and a stable isotope-labeled internal standard. The data is based on a published study and serves as a representative example.[1]

ParameterPerformance Characteristic
Linear Dynamic Range Up to 125 pmol/µL
Limit of Detection (LOD) As low as 1 fmol/µl
Intra-day Precision (%RSD) < 10% for most amino acids
Inter-day Precision (%RSD) < 10% for most amino acids
Accuracy Not explicitly reported in the cited source.
Recovery Not explicitly reported in the cited source.

Logical Relationship for Quantification

The accurate quantification of the target analyte is dependent on a series of logical relationships within the experimental and data analysis workflow.

logic Analyte_Conc Analyte Concentration in Sample Analyte_Response Analyte Peak Area Analyte_Conc->Analyte_Response proportional to Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Conc Known IS Concentration IS_Response IS Peak Area IS_Conc->IS_Response proportional to IS_Response->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve used to construct Quant_Result Calculated Analyte Concentration Ratio->Quant_Result interpolated from Cal_Curve->Quant_Result used to determine

Caption: Logical relationships in internal standard-based quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of amino acids in complex biological matrices. The protocol outlined in this application note, combining stable isotope dilution with Fmoc derivatization and LC-MS/MS analysis, offers high sensitivity, specificity, and accuracy. This methodology is well-suited for demanding applications in academic research, clinical laboratories, and the pharmaceutical industry, enabling a deeper understanding of amino acid metabolism and its role in health and disease.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of DL-Leucine using FMOC Derivatization and a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a highly selective and sensitive method for the quantitative analysis of DL-Leucine in biological matrices. The method utilizes pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, DL-LEUCINE-D10-N-FMOC, ensures exceptional accuracy and precision.[1][2][3] This robust protocol, covering sample preparation, chromatographic separation, and mass spectrometric detection, is ideal for applications in metabolic research, clinical diagnostics, and drug development.

Introduction

Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic processes. It is a key activator of the mTOR signaling pathway, which is central to cell growth, proliferation, and survival.[3] Accurate quantification of leucine in biological samples is therefore crucial for studying metabolic disorders, monitoring nutritional status, and in pharmaceutical research.

Direct analysis of amino acids by LC-MS/MS can be challenging due to their polar nature and poor retention on conventional reversed-phase columns.[4][5] Derivatization with FMOC-Cl attaches a large, non-polar moiety to the amino acid, significantly improving its chromatographic behavior and enhancing ionization efficiency.[6][7][8] This method employs DL-LEUCINE-D10 as an internal standard (IS) to correct for matrix effects and variations during sample preparation and injection, providing high-quality quantitative results.[1][2]

Experimental Protocols

Materials and Reagents
  • DL-Leucine standard (≥98% purity)

  • DL-Leucine-d10 (≥98% atom % D)[9][10]

  • 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Borate Buffer (0.1 M, pH 9.0)

  • Human Plasma (or other relevant biological matrix)

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Leucine in 50:50 MeOH:Water to prepare a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Leucine-d10 in 50:50 MeOH:Water to prepare a 1 mg/mL stock solution.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 MeOH:Water to create calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation and Derivatization

The following workflow outlines the key steps for sample processing.

G cluster_prep Sample Preparation cluster_deriv Derivatization sample 1. Aliquot Sample (50 µL Plasma) spike 2. Spike IS (10 µL of DL-Leucine-D10) sample->spike precip 3. Protein Precipitation (200 µL cold ACN) spike->precip vortex 4. Vortex & Centrifuge (14,000 x g, 10 min) precip->vortex supernatant 5. Transfer Supernatant (150 µL) vortex->supernatant buffer 6. Add Borate Buffer (50 µL, pH 9.0) supernatant->buffer fmoc 7. Add FMOC-Cl (50 µL in ACN) buffer->fmoc react 8. React (5 min at RT) fmoc->react quench 9. Quench Reaction (e.g., with glycine or acid) react->quench inject 10. Inject into LC-MS/MS quench->inject

Figure 1. Workflow for sample preparation and FMOC derivatization.

  • In a microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 10 µL of the 100 ng/mL internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.[11]

  • Carefully transfer 150 µL of the clear supernatant to a new tube.

  • Add 50 µL of 0.1 M Borate Buffer (pH 9.0).

  • Add 50 µL of FMOC-Cl solution (e.g., 5 mg/mL in ACN).

  • Vortex and let the reaction proceed for 5 minutes at room temperature.[8]

  • Stop the reaction by adding a quenching agent if necessary (e.g., a primary amine like glycine or by acidification).

  • Transfer the final solution to an autosampler vial for injection.

LC-MS/MS Conditions

The analysis is performed using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 5 min, hold 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions See Table 3

Results and Discussion

Mass Spectrometry

The FMOC derivatization provides a common, stable fragment from the fluorenyl-methyl group, which is ideal for MRM analysis. The precursor ions correspond to the protonated molecules [M+H]⁺, and the primary product ion for both the analyte and the internal standard is m/z 179.1.

G cluster_analyte Analyte (Leucine-FMOC) cluster_is Internal Standard (Leucine-D10-FMOC) A_Q1 Q1 Precursor m/z 354.2 A_Q3 Q3 Product m/z 179.1 A_Q1->A_Q3 Collision Energy (CE) IS_Q1 Q1 Precursor m/z 364.2 IS_Q3 Q3 Product m/z 179.1 IS_Q1->IS_Q3 Collision Energy (CE)

Figure 2. MRM transitions for analyte and internal standard.

Table 3: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
DL-Leucine-N-FMOC 354.2179.110025
This compound (IS) 364.2179.110025
Method Performance

The method was validated for linearity, precision, and accuracy. Representative data are shown below.

Table 4: Calibration Curve and Linearity

ParameterResult
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x weighting
Correlation (r²) > 0.998
LLOQ 1 ng/mL

Table 5: Precision and Accuracy of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Bias)
Low 35.8%7.2%+3.5%
Mid 504.1%5.5%+1.8%
High 8003.5%4.9%-2.1%

The results demonstrate that the method is linear across a wide dynamic range and provides excellent precision and accuracy, with relative standard deviations (RSD) below 8% and bias within ±5%.

Signaling Pathway Context

Leucine is a critical regulator of the mTORC1 signaling pathway, which controls protein synthesis and cell growth. Understanding this pathway is often the motivation for quantifying leucine levels.

G Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates (inhibits) Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth promotes fourEBP1->Protein_Synth represses

Figure 3. Simplified diagram of Leucine's role in the mTORC1 pathway.

Conclusion

The LC-MS/MS method presented here provides a reliable, sensitive, and high-throughput solution for the quantification of DL-Leucine in complex biological matrices. The combination of FMOC derivatization, stable isotope-labeled internal standard, and optimized MRM analysis ensures data of the highest quality, making it a valuable tool for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for DL-LEUCINE-D10-N-FMOC in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DL-LEUCINE-D10-N-FMOC in quantitative proteomics experiments. This isotopically labeled amino acid derivative serves as a versatile tool for accurate protein quantification, offering distinct advantages in metabolic labeling studies and as a building block for isotopically labeled internal standards.

Introduction to Quantitative Proteomics with Isotopic Labeling

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. Isotopic labeling is a powerful strategy that introduces a mass difference between proteins from different samples, allowing for their differentiation and quantification by mass spectrometry (MS). This compound is a deuterated, Fmoc-protected form of the essential amino acid leucine, designed for incorporation into proteins for MS-based analysis.

The use of deuterated amino acids, such as D10-leucine, is a cost-effective alternative to traditional ¹³C and ¹⁵N isotopes for metabolic labeling.[1] The near-identical chemical properties of the deuterated and natural abundance amino acids ensure they are processed similarly by cellular machinery, with the mass difference being readily detectable by mass spectrometry.[1]

Application 1: Metabolic Labeling using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

In the SILAC methodology, cells are cultured in media containing either a "light" (natural abundance) or a "heavy" (isotope-labeled) essential amino acid.[2] After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome.[2] The cell populations can then be subjected to different experimental conditions, combined, and the relative protein abundance is determined by the ratio of heavy to light peptide signals in the mass spectrometer.

A Note on DL-Leucine-D10: While L-leucine is the proteinogenic isomer, D-leucine can be converted in vivo to L-leucine.[1] The primary metabolic pathway for D-leucine involves oxidative deamination by D-amino acid oxidase (DAO) to its corresponding α-keto acid, which can then be transaminated to L-leucine.[3] This conversion makes DL-LEUCINE-D10 suitable for metabolic labeling. However, researchers should be aware that the kinetics of D-leucine transport and metabolism may differ from that of L-leucine.[1]

Experimental Protocol: SILAC using DL-LEUCINE-D10

This protocol outlines the steps for a SILAC experiment to compare protein expression between a control and a treated cell population.

Materials:

  • Cell line of interest (auxotrophic for leucine is ideal but not strictly necessary)

  • SILAC-grade DMEM or RPMI 1640 medium lacking L-leucine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-Leucine

  • "Heavy" this compound (Note: The Fmoc group must be removed prior to use in cell culture media. This can be achieved by treatment with a mild base like piperidine, followed by purification. Alternatively, a non-protected form of D10-Leucine should be used for SILAC.)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin

  • C18 spin columns for peptide cleanup

  • LC-MS/MS system

Procedure:

  • Cell Culture Adaptation:

    • Culture cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acid.[1]

    • The "light" medium is supplemented with normal L-Leucine, while the "heavy" medium is supplemented with the de-protected DL-LEUCINE-D10.

  • Experimental Treatment:

    • Apply the experimental treatment (e.g., drug administration) to one of the cell populations. The other population serves as a control.

  • Cell Harvesting and Lysis:

    • Harvest both cell populations.

    • Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Digestion:

    • Quantify the protein concentration of the lysate.

    • Take a desired amount of protein (e.g., 50-100 µg) and perform in-solution or in-gel digestion with trypsin.

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using C18 spin columns.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptides on a high-resolution mass spectrometer.

    • The instrument should be configured to acquire data in a data-dependent mode, selecting the most intense precursor ions for fragmentation.

  • Data Analysis:

    • Process the raw MS data using software capable of SILAC analysis (e.g., MaxQuant).

    • The software will identify peptides and quantify the heavy-to-light ratios, which reflect the relative protein abundance between the two samples.

Quantitative Data Presentation

The results of a SILAC experiment are typically presented in a table format, highlighting the proteins with significant changes in expression.

Protein IDGene NameDescriptionH/L Ratiop-valueRegulation
P04637TP53Cellular tumor antigen p532.540.001Upregulated
P60709ACTBActin, cytoplasmic 11.020.95Unchanged
Q06830HSP90AA1Heat shock protein HSP 90-alpha0.450.005Downregulated

This table presents illustrative data.

Experimental Workflow: SILAC

SILAC_Workflow cluster_culture Cell Culture Light_Culture Grow cells in 'Light' medium (L-Leucine) Treatment Apply experimental treatment to one cell population Heavy_Culture Grow cells in 'Heavy' medium (DL-LEUCINE-D10) Heavy_Culture->Treatment Combine Combine 'Light' and 'Heavy' cell populations Treatment->Combine Lyse Cell Lysis Combine->Lyse Digest Protein Digestion (Trypsin) Lyse->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis Targeted_Proteomics_Workflow cluster_synthesis Peptide Synthesis SPPS Solid-Phase Peptide Synthesis with this compound Cleave_Purify Cleavage, Purification, and Quantification SPPS->Cleave_Purify Spike Spike in Heavy Peptide Standard Cleave_Purify->Spike Sample_Prep Biological Sample Preparation and Digestion Sample_Prep->Spike LCMS Targeted LC-MS/MS Analysis (SRM/PRM) Spike->LCMS Data_Analysis Data Analysis and Absolute Quantification LCMS->Data_Analysis mTOR_Signaling Leucine Leucine mTORC1_inactive mTORC1 (inactive) Leucine->mTORC1_inactive promotes localization to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activated by Rheb at lysosome S6K1 S6K1 mTORC1_active->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1_active->4E-BP1 phosphorylates Lysosome Lysosome Lysosome->mTORC1_inactive Rheb Rheb Rheb->mTORC1_active Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes 4EBP1 4E-BP1 4E-BP1->Protein_Synthesis promotes (by releasing eIF4E)

References

Application Notes: Metabolic Labeling with Deuterated Leucine for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic labeling with stable isotopes is a powerful technique for quantitative proteomics, enabling the accurate determination of relative protein abundance between different cell populations. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted metabolic labeling strategy.[1][2] This method involves replacing a standard essential amino acid in the cell culture medium with its heavy isotope-labeled counterpart.[3] As cells grow and divide, they incorporate this "heavy" amino acid into newly synthesized proteins.[1]

Deuterated amino acids, such as deuterated leucine, have emerged as a cost-effective and robust alternative to traditional ¹³C and ¹⁵N isotopes for metabolic labeling.[4] Leucine is an excellent choice for labeling as it is an essential amino acid and is highly abundant in proteins, ensuring that a large proportion of tryptic peptides can be quantified.[5] When two cell populations, one grown in "light" (normal) medium and the other in "heavy" (deuterated leucine) medium, are combined, the mass difference between the labeled and unlabeled proteins can be precisely measured by mass spectrometry (MS). The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two samples.[3]

These application notes provide detailed protocols for sample preparation for metabolic labeling using deuterated leucine, targeting researchers, scientists, and drug development professionals.

Data Presentation: Comparison of Deuterated Amino Acids

The selection of the deuterated amino acid is crucial for the success of a metabolic labeling experiment. The following table summarizes key characteristics of commonly used deuterated leucines.

Deuterated Amino AcidIsotopic PurityCommon ApplicationsReported Performance & Considerations
D-Leucine-D10 >98%Proteomics (SILAC), Metabolomics, Protein Turnover StudiesCan be converted to L-Leucine in vivo. The D-isomer may have different metabolic fates and transport kinetics compared to the L-isomer.[4]
L-Leucine-D3 >98%Proteomics (SILAC)Complete incorporation is typically achieved after five cell doublings with no adverse effects on cell morphology or growth rate.[4]
L-Leucine-5,5,5-d3 99 atom % DQuantitative Proteomics, Epitope TaggingUsed for quantitative determination of proteins using mass spectrometry.[6]
L-Leucine-d7 >98%mTOR Signaling Pathway Studies, Internal StandardUsed as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[7]

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for SILAC using deuterated leucine and a simplified representation of the mTOR signaling pathway, which can be studied using this technique.

experimental_workflow cluster_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis cell_pop_1 Cell Population 1 ('Light' Medium) harvest Harvest & Lyse Cells cell_pop_2 Cell Population 2 ('Heavy' Medium + Deuterated Leucine) cell_pop_2->harvest mix Combine Lysates (1:1 Ratio) harvest->mix digest Protein Digestion (Trypsin) mix->digest cleanup Peptide Cleanup (C18) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis (Quantification of Light/Heavy Peptides) lcms->data_analysis mtor_pathway Leucine Leucine (e.g., Deuterated) mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis promotes eIF4EBP1->Protein_Synthesis promotes (by inhibition relief)

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-DL-Leucine-d10

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the creation of peptides for research and therapeutic applications. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group of amino acids is the most common strategy due to its mild deprotection conditions, which are compatible with a wide range of sensitive amino acid side chains and modifications.[][2] The incorporation of stable isotope-labeled amino acids, such as deuterated leucine (leucine-d10), into peptide sequences offers significant advantages in various fields, including drug metabolism and pharmacokinetic (DMPK) studies, structural biology, and as internal standards for quantitative mass spectrometry.[3][4][5]

Fmoc-DL-leucine-d10 is a deuterated version of the amino acid leucine, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a unique mass signature without significantly altering the chemical properties of the resulting peptide, making it an invaluable tool for tracing and quantification. These application notes provide a comprehensive overview of the use of Fmoc-DL-leucine-d10 in SPPS, including its benefits, potential challenges, and detailed experimental protocols.

Applications and Advantages of Incorporating Deuterated Leucine

The inclusion of deuterated amino acids like leucine-d10 in peptide synthesis has several key applications:

  • Metabolic Stability and Pharmacokinetics: Deuteration can alter the metabolic profile of a peptide. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect (KIE), slowing down metabolic processes that involve the cleavage of these bonds.[6] This can result in enhanced stability against enzymatic degradation and a longer in-vivo half-life.[3][7]

  • Quantitative Analysis: Peptides containing deuterated amino acids are ideal internal standards for mass spectrometry-based quantification of their non-deuterated counterparts in complex biological matrices.[5]

  • Structural Biology: Deuterium labeling is a powerful technique in NMR spectroscopy for simplifying complex spectra and aiding in the structural elucidation of peptides and proteins.[4]

  • Tracing and Mechanistic Studies: The unique mass of deuterated peptides allows them to be used as tracers to study metabolic pathways, receptor binding, and enzyme mechanisms.[3][4]

Key Considerations for Using Fmoc-DL-Leucine-d10

While the incorporation of deuterated amino acids is generally straightforward, researchers should be aware of the following considerations:

  • Kinetic Isotope Effect (KIE): The increased mass of deuterium can potentially slow down reaction rates. This may necessitate longer coupling and deprotection times to ensure complete reactions and avoid deletion sequences.[6]

  • Peptide Aggregation: Deuteration can subtly alter the hydrophobicity and intermolecular interactions of the growing peptide chain. This may increase the propensity for aggregation on the solid support, which can hinder reagent accessibility and lower yields.[6] The use of aggregation-disrupting solvents like N-methylpyrrolidone (NMP) or the incorporation of pseudoproline dipeptides can help mitigate this issue.[6]

  • DL-Racemic Mixture: Fmoc-DL-leucine-d10 is a racemic mixture of both D- and L-enantiomers. When used in a synthesis, this will result in a peptide mixture with either D- or L-leucine-d10 at the specified position. For applications requiring a stereochemically pure peptide, the use of enantiomerically pure Fmoc-L-leucine-d10 or Fmoc-D-leucine-d10 is required. The D-enantiomer can be particularly useful for enhancing proteolytic stability.[7][8]

Experimental Protocols

The following protocols provide a general framework for the manual solid-phase synthesis of peptides incorporating Fmoc-DL-leucine-d10. These protocols can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Fmoc-DL-leucine-d10

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)[9][10]

  • Standard Fmoc-protected amino acids

  • Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF (v/v)[9]

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[6]

    • N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail (e.g., Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (e.g., 82.5:5:5:5:2.5 v/v/w/v/v)[8]

  • Cold diethyl ether

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (Fmoc-DL-leucine-d10 or other) Washing_1->Amino_Acid_Coupling Washing_2 5. Washing Amino_Acid_Coupling->Washing_2 Repeat_Cycle Repeat for each amino acid Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next cycle Final_Deprotection 6. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Final cycle Washing_3 7. Washing Final_Deprotection->Washing_3 Cleavage_and_Deprotection 8. Cleavage from Resin and Side-Chain Deprotection Washing_3->Cleavage_and_Deprotection Peptide_Precipitation 9. Peptide Precipitation Cleavage_and_Deprotection->Peptide_Precipitation Purification_and_Analysis 10. Purification and Analysis Peptide_Precipitation->Purification_and_Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Step 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.[8] This increases the exposure of active sites for the first amino acid coupling.[9]

  • Drain the DMF from the reaction vessel.

Step 2: Fmoc Deprotection
  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture for 3-5 minutes and then drain the solution.[8]

  • Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[7]

  • Drain the solution.

Step 3: Washing
  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Wash the resin with DCM (3 times) and then again with DMF (3 times) to prepare for the coupling step.

Step 4: Amino Acid Coupling (Incorporation of Fmoc-DL-Leucine-d10)
  • In a separate vial, dissolve Fmoc-DL-leucine-d10 (e.g., 3-5 equivalents relative to the resin loading) and a coupling agent like HBTU or HATU (e.g., 3-5 equivalents) in DMF.

  • Add DIPEA (e.g., 6-10 equivalents) to the amino acid solution to activate it. The solution will typically change color.

  • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours. To account for the potential kinetic isotope effect, a longer coupling time or a double coupling (repeating the coupling step) may be beneficial.[6]

  • To confirm the completion of the coupling reaction, a Kaiser test can be performed.

Step 5: Washing
  • Drain the coupling solution from the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[7]

Step 6: Repeat Synthesis Cycle

Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide chain.

Step 7: Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Step 8: Cleavage and Side-Chain Deprotection
  • Wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen.[8]

  • Add the cleavage cocktail (e.g., Reagent K) to the resin.

  • Incubate the mixture for 2-3 hours at room temperature with occasional swirling.[8] This step cleaves the peptide from the resin and removes the side-chain protecting groups simultaneously.[9]

Step 9: Peptide Precipitation and Washing
  • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, then carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic byproducts.

  • Dry the peptide pellet under vacuum.

Step 10: Purification and Analysis
  • Dissolve the crude peptide in an appropriate solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by mass spectrometry to confirm its identity and purity. Due to the use of Fmoc-DL-leucine-d10, two peptide masses corresponding to the incorporation of the D- and L-isomers should be observed if the separation is sensitive to stereochemistry, although they are isobaric.

Data Presentation

The following tables provide templates for presenting data from experiments utilizing peptides synthesized with Fmoc-DL-leucine-d10.

Table 1: Reagents for Fmoc-DL-Leucine-d10 Coupling

ReagentEquivalents (relative to resin loading)
Fmoc-DL-leucine-d103 - 5
HBTU/HATU3 - 5
DIPEA6 - 10

Table 2: Example Data - Comparative Proteolytic Stability

This table illustrates the expected increase in stability when a D-amino acid is incorporated. A similar trend would be expected for a peptide containing D-leucine-d10.[7]

Peptide VariantIncubation Time with Trypsin (hours)Remaining Intact Peptide (%)
L-amino acid Peptide0100
145
510
240
D-amino acid Substituted Peptide0100
198
585
2458

Data synthesized from multiple sources demonstrating the general trend of increased stability.[7]

Table 3: Mass Spectrometry Analysis of a Peptide Containing Leucine-d10

Peptide SequenceTheoretical Mass (Monoisotopic)Observed Mass (Monoisotopic)Mass Difference (ppm)
Ac-X-Y-Z-[DL-Leu-d10]-A-B-C-NH2Calculate based on sequenceExperimental valueCalculate

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete deprotection or coupling due to KIE.Extend deprotection and coupling reaction times. Perform a double coupling for the deuterated residue.[6]
Peptide aggregation on the resin.Switch the synthesis solvent from DMF to NMP. Incorporate structure-disrupting elements if the sequence allows.[6]
Deletion Sequences Incomplete coupling.Use a more potent coupling reagent like HATU. Ensure sufficient equivalents of amino acid and coupling reagents.
Difficult Purification Presence of closely eluting impurities.Optimize HPLC gradient. Check for racemization or side reactions during synthesis and cleavage.

Logical Relationships of Deuteration Benefits

Deuteration_Benefits cluster_0 Core Concept cluster_1 Primary Effect cluster_2 Applications & Advantages Deuterated Leucine\n(Stronger C-D Bond) Deuterated Leucine (Stronger C-D Bond) Kinetic Isotope Effect (KIE) Kinetic Isotope Effect (KIE) Deuterated Leucine\n(Stronger C-D Bond)->Kinetic Isotope Effect (KIE) Unique Mass Signature Unique Mass Signature Deuterated Leucine\n(Stronger C-D Bond)->Unique Mass Signature Slower Metabolic Cleavage Slower Metabolic Cleavage Kinetic Isotope Effect (KIE)->Slower Metabolic Cleavage Enhanced Proteolytic Stability Enhanced Proteolytic Stability Slower Metabolic Cleavage->Enhanced Proteolytic Stability Longer In-Vivo Half-Life Longer In-Vivo Half-Life Enhanced Proteolytic Stability->Longer In-Vivo Half-Life Improved Pharmacokinetics Improved Pharmacokinetics Longer In-Vivo Half-Life->Improved Pharmacokinetics Internal Standard for MS Internal Standard for MS Unique Mass Signature->Internal Standard for MS Metabolic Tracer Metabolic Tracer Unique Mass Signature->Metabolic Tracer

Caption: Benefits of using deuterated leucine in peptide synthesis.

References

Application Notes and Protocols: DL-LEUCINE-D10-N-FMOC in Biomolecular NMR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

DL-LEUCINE-D10-N-FMOC is a deuterated and protected form of the amino acid leucine, designed for incorporation into peptides and proteins for biomolecular Nuclear Magnetic Resonance (NMR) studies. The heavy isotope labeling of leucine with ten deuterium atoms (D10) and the presence of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group make it a valuable tool for advanced NMR-based structural and dynamic investigations of biomolecules, particularly large proteins and protein complexes.

The primary application of deuteration in biomolecular NMR is to simplify complex proton (¹H) spectra and reduce signal broadening, which is especially critical for molecules larger than 25 kDa.[1][2][3][4] By replacing protons with deuterium, the ¹H-¹H dipolar couplings, a major source of relaxation and line broadening, are significantly reduced.[3] This results in sharper signals and improved spectral resolution, enabling the study of larger and more complex biological systems.[4] The Fmoc group is a standard protecting group used in solid-phase peptide synthesis (SPPS), allowing for the site-specific incorporation of the deuterated leucine into a peptide chain.[5][6]

This document provides detailed application notes and protocols for the use of this compound in biomolecular NMR.

Applications

The primary applications of incorporating DL-LEUCINE-D10 into proteins and peptides for NMR analysis include:

  • Structural Studies of Large Proteins and Complexes: By reducing spectral complexity and signal overlap, deuteration allows for the determination of high-resolution structures of large biomolecules that would otherwise be intractable by standard NMR methods.[1][4]

  • Protein Dynamics Studies: The improved relaxation properties of deuterated proteins enhance the accuracy of NMR relaxation experiments used to probe molecular motions over a wide range of timescales.[7]

  • Ligand Binding and Drug Discovery: Deuteration facilitates the observation of subtle changes in protein structure and dynamics upon ligand binding, aiding in fragment-based screening and the rational design of therapeutic compounds.[3]

  • Methyl-TROSY NMR: While DL-LEUCINE-D10 is fully deuterated, it can be used in combination with selective protonation of other methyl-bearing amino acids (isoleucine, valine) in a deuterated background. This "methyl-TROSY" technique is powerful for studying the structure and dynamics of very high-molecular-weight protein complexes.[8][9]

Quantitative Data Summary

The use of deuterated leucine precursors can significantly impact the economics and efficiency of protein expression for NMR studies. The following table summarizes a comparison of a high-cell-density expression protocol with conventional methods.

ParameterConventional Protocol (1 L M9/D₂O)High-Density Protocol (100 ml M9++/D₂O)Reference
Culture Volume1 L100 ml[10]
α-ketoisovaleric acid precursorStandard Amount3-fold less[10]
α-ketobutyric acid precursorStandard Amount3-fold less[10]
Protein YieldComparableComparable[10]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-DL-Leucine-D10-OH

This protocol outlines the manual incorporation of Fmoc-DL-leucine-D10-OH into a peptide sequence using standard Fmoc-SPPS chemistry.

Materials:

  • Fmoc-DL-Leucine-D10-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve Fmoc-DL-Leucine-D10-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Expression of Perdeuterated Protein with Selective Leucine Labeling

This protocol is adapted from a cost-effective method for expressing perdeuterated and selectively methyl-protonated proteins in E. coli grown in shaker flasks.[10] This can be modified for the incorporation of deuterated leucine.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9++/D₂O medium.

  • ¹⁵NH₄Cl

  • ²H,¹²C-glucose (or other deuterated carbon source)

  • DL-Leucine-D10 (or a suitable precursor that can be converted to deuterated leucine in vivo)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Cell Adaptation to D₂O:

    • Inoculate a 1 ml LB/H₂O culture from a fresh plate or glycerol stock and grow for a few hours.

    • Use this culture to inoculate a 10 ml M9/50% D₂O pre-culture. Grow overnight.

    • Use the 50% D₂O pre-culture to inoculate a 20 ml M9/90% D₂O pre-culture. Grow overnight.

    • Use the 90% D₂O pre-culture to inoculate a 100 ml M9++/D₂O main culture.

  • Cell Growth:

    • Grow the 100 ml main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches approximately 10.

  • Addition of Labeled Amino Acid and Induction:

    • Add the deuterated leucine precursor to the culture.

    • Induce protein expression by adding IPTG to a final concentration of 1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-24 hours.

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer.

    • Lyse the cells by sonication or other methods.

    • Clarify the lysate by centrifugation.

    • Purify the protein from the supernatant using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).

Visualizations

experimental_workflow_spps cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps start Start swell Swell Resin start->swell deprotect Fmoc Deprotection swell->deprotect wash1 Wash deprotect->wash1 couple Couple Fmoc-DL-Leucine-D10-OH wash1->couple wash2 Wash couple->wash2 wash2->deprotect Next Amino Acid cleave Cleave from Resin wash2->cleave purify Purify Peptide cleave->purify end End purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with Fmoc-DL-Leucine-D10-OH.

protein_expression_workflow cluster_adaptation Cell Adaptation cluster_expression Expression cluster_purification Purification start Start Culture in H₂O adapt_50 Adapt to 50% D₂O start->adapt_50 adapt_90 Adapt to 90% D₂O adapt_50->adapt_90 main_culture Grow Main Culture in D₂O adapt_90->main_culture add_leucine Add DL-Leucine-D10 main_culture->add_leucine induce Induce with IPTG add_leucine->induce express Express Protein induce->express harvest Harvest Cells express->harvest lyse Lyse Cells harvest->lyse purify Purify Protein lyse->purify end NMR Analysis purify->end

Caption: Workflow for Deuterated Protein Expression and Labeling.

logical_relationship cluster_problem Challenge in NMR of Large Proteins cluster_solution Solution using DL-Leucine-D10 cluster_outcome Outcome large_protein Large Protein (>25 kDa) dipolar_coupling ¹H-¹H Dipolar Coupling large_protein->dipolar_coupling fast_relaxation Fast Transverse Relaxation dipolar_coupling->fast_relaxation broad_signals Broad NMR Signals fast_relaxation->broad_signals deuteration Incorporate DL-Leucine-D10 broad_signals->deuteration is addressed by reduce_protons Reduce Proton Density deuteration->reduce_protons slow_relaxation Slower Transverse Relaxation reduce_protons->slow_relaxation sharp_signals Sharp NMR Signals slow_relaxation->sharp_signals improved_spectra Improved Spectral Quality sharp_signals->improved_spectra structural_studies Feasible Structural & Dynamic Studies improved_spectra->structural_studies

Caption: Rationale for using DL-Leucine-D10 in biomolecular NMR.

References

Certificate of Analysis: Fmoc-Leu-OH-d10 - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the analytical data and quality control protocols for Fmoc-Leu-OH-d10 (N-(9-Fluorenylmethoxycarbonyl)-L-leucine-d10). The information is intended for researchers, scientists, and drug development professionals utilizing this isotopically labeled amino acid in their work.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for Fmoc-Leu-OH-d10. Data is presented for representative lots to allow for easy comparison.

Table 1: General Properties and Identification

PropertySpecificationResult (Lot: MBBD4791)Result (Lot: MBBC2137)
Molecular Formula C₂₁H₁₃D₁₀NO₄C₂₁H₁₃D₁₀NO₄C₂₁H₁₃D₁₀NO₄
Molecular Weight 363.47 g/mol 363.47 g/mol 363.47 g/mol
Appearance White to off-white solidConformsConforms
Solubility Soluble in DMF, DMSOConformsConforms
Melting Point 152-156 °C153-155 °C152-156 °C

Table 2: Purity and Isotopic Enrichment

AnalysisMethodSpecificationResult (Lot: MBBD4791)Result (Lot: MBBC2137)
Chemical Purity HPLC≥ 99.0%99.5%99.2%
Isotopic Purity (Atom % D) Mass Spectrometry≥ 98.0%98.5%98.2%
Optical Rotation [α]20/D Polarimetry-25° ± 2° (c=0.5 in DMF)-24.8°-25.1°

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This protocol outlines the determination of the chemical purity of Fmoc-Leu-OH-d10 using reverse-phase HPLC.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-20 min: 30-100% B

    • 20-25 min: 100% B

    • 25-26 min: 100-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of Fmoc-Leu-OH-d10 in 1 mL of Mobile Phase A.

Mass Spectrometry for Isotopic Purity (Atom % D)

This protocol describes the determination of the isotopic enrichment of Fmoc-Leu-OH-d10 using high-resolution mass spectrometry (HRMS).

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

  • Scan Mode: Full scan.

  • Sample Preparation: Dissolve 1 mg of Fmoc-Leu-OH-d10 in 1 mL of a 1:1 solution of acetonitrile and water with 0.1% formic acid.

  • Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The atom percent deuterium is calculated by comparing the intensities of the deuterated and non-deuterated isotopic peaks.

Polarimetry for Optical Rotation

This protocol details the measurement of the specific rotation of Fmoc-Leu-OH-d10.

  • Instrumentation: Polarimeter.

  • Light Source: Sodium D-line (589 nm).

  • Sample Cell: 1 dm path length.

  • Sample Preparation: Prepare a solution of Fmoc-Leu-OH-d10 in Dimethylformamide (DMF) at a concentration of 0.5 g/100 mL.

  • Measurement: The observed rotation is measured at 20°C. The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical tests.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Testing cluster_data_reporting Data Reporting Sample Fmoc-Leu-OH-d10 Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis (Chemical Purity) Dissolution->HPLC Inject MS Mass Spectrometry (Isotopic Purity) Dissolution->MS Infuse/Inject Polarimetry Polarimetry (Optical Rotation) Dissolution->Polarimetry Fill Cell CoA Certificate of Analysis HPLC->CoA MS->CoA Polarimetry->CoA

Caption: Workflow for the analysis of Fmoc-Leu-OH-d10.

logical_relationship cluster_identity Identity cluster_purity Purity cluster_properties Physical Properties Structure Molecular Structure ChemicalPurity Chemical Purity Structure->ChemicalPurity IsotopicPurity Isotopic Purity Structure->IsotopicPurity OpticalPurity Optical Purity Structure->OpticalPurity Appearance Appearance ChemicalPurity->Appearance MeltingPoint Melting Point ChemicalPurity->MeltingPoint Solubility Solubility

Caption: Logical relationship of analytical tests for Fmoc-Leu-OH-d10.

Application Notes and Protocols for the Preparation of D-Leucine-D10 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Leucine-D10 is a stable isotope-labeled form of the essential amino acid D-leucine, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various research applications, particularly in mass spectrometry-based quantitative proteomics and metabolomics. D-Leucine-D10 is frequently used as an internal standard for the accurate quantification of D-leucine in complex biological samples.[1][] It also serves as a tracer in metabolic studies to elucidate the metabolic fate of D-leucine in biological systems.[1][] The strategic incorporation of deuterium can also alter the physicochemical properties of the molecule, which is a key aspect in studies of kinetic isotope effects.[1] This document provides detailed protocols for the preparation of stock solutions of D-Leucine-D10 for use by researchers, scientists, and drug development professionals.

Physicochemical Properties and Storage Recommendations

Accurate preparation of stock solutions begins with a clear understanding of the physicochemical properties of the compound. The key properties of D-Leucine-D10 are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₃D₁₀NO₂[][3]
Molecular Weight 141.23 g/mol [3]
Appearance Solid
Isotopic Purity ≥98 atom % D[4]
Chemical Purity ≥99%[3]
Storage Temperature Room temperature or -20°C[4][5]
Stability Stable under recommended storage conditions. Re-analysis is suggested after three years.[4]

Note: While some suppliers suggest room temperature storage for the solid compound, storing stock solutions at -20°C or -80°C is recommended to ensure long-term stability and prevent degradation.[6][7]

Experimental Protocols

Safety Precautions

Before handling D-Leucine-D10, it is essential to review the Safety Data Sheet (SDS) provided by the manufacturer. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Work should be conducted in a well-ventilated area or a fume hood.

Required Materials and Equipment
  • D-Leucine-D10 (solid form)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flasks (various sizes)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Solvents: The choice of solvent will depend on the experimental application. Common solvents for amino acids include:

    • Phosphate-buffered saline (PBS), pH 7.2

    • Sterile, deionized water

    • Aqueous solutions with mild acids or bases to aid dissolution (e.g., dilute HCl or NaOH)

    • Dimethyl sulfoxide (DMSO) for certain applications, though aqueous solutions are generally preferred.

Preparation of a 10 mM D-Leucine-D10 Stock Solution

This protocol describes the preparation of 10 mL of a 10 mM stock solution. Adjustments can be made based on the desired concentration and volume.

3.1. Calculation of Required Mass:

To prepare a 10 mM stock solution, the required mass of D-Leucine-D10 is calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 10 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.010 L x 141.23 g/mol x 1000 mg/g = 14.123 mg

3.2. Step-by-Step Protocol:

  • Weighing: Carefully weigh out 14.123 mg of D-Leucine-D10 powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a 10 mL volumetric flask.

    • Add a portion of the desired solvent (e.g., 5-7 mL of PBS, pH 7.2).

    • Gently swirl the flask to begin dissolving the powder.

    • Vortex the solution for 30-60 seconds to aid dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be beneficial.

  • Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to the 10 mL mark of the volumetric flask.

  • Homogenization: Invert the flask several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into sterile microcentrifuge tubes or cryovials in volumes appropriate for your experiments to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.[6] Stock solutions stored at -20°C should be used within one month, while those at -80°C can be stable for up to six months.[6][7]

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of a D-Leucine-D10 stock solution.

G cluster_prep Stock Solution Preparation Workflow start Start calculate Calculate Required Mass (e.g., 14.123 mg for 10 mM in 10 mL) start->calculate weigh Weigh D-Leucine-D10 calculate->weigh dissolve Dissolve in Solvent (e.g., PBS, pH 7.2) weigh->dissolve adjust_volume Adjust to Final Volume (e.g., 10 mL) dissolve->adjust_volume homogenize Homogenize Solution (Vortex/Invert) adjust_volume->homogenize aliquot Aliquot into Tubes homogenize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end G cluster_workflow Internal Standard Workflow sample Biological Sample (Contains endogenous D-Leucine) spike Spike with known amount of D-Leucine-D10 Stock Solution sample->spike extract Sample Preparation (e.g., Protein Precipitation, SPE) spike->extract lcms LC-MS/MS Analysis extract->lcms quantify Quantification (Ratio of D-Leucine/D-Leucine-D10) lcms->quantify

References

Application Notes and Protocols for Utilizing Fmoc-Leucine-d10 in Insulin Sensitivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance is a key pathological feature of type 2 diabetes and the metabolic syndrome. The amino acid leucine is known to play a significant role in modulating insulin signaling and protein metabolism.[1][2][3] Fmoc-leucine, a derivative of leucine, has been identified as a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator that improves insulin sensitivity.[4] The deuterated analog, Fmoc-leucine-d10, provides a powerful tool for tracing the metabolic fate of Fmoc-leucine and quantifying its impact on protein synthesis and turnover in insulin-sensitive tissues using mass spectrometry-based approaches.[4][5][6]

These application notes provide detailed protocols for in vitro and in vivo studies designed to investigate the effects of Fmoc-leucine-d10 on insulin sensitivity. The protocols are intended to guide researchers in utilizing this stable isotope-labeled compound to gain deeper insights into its mechanism of action and therapeutic potential.

Data Presentation

In Vitro Study: Fmoc-Leucine-d10 Enhanced Insulin-Stimulated Protein Synthesis in L6 Myotubes
Treatment GroupInsulin Stimulation (100 nM)Leucine Incorporation (d10/d0 ratio)p-Akt (Ser473) / Total Akt (Fold Change)p-p70S6K (Thr389) / Total p70S6K (Fold Change)
Control-1.00 ± 0.051.00 ± 0.081.00 ± 0.07
Control+1.85 ± 0.123.52 ± 0.212.98 ± 0.18
Fmoc-Leucine-d10 (50 µM)-1.25 ± 0.091.45 ± 0.111.62 ± 0.13
Fmoc-Leucine-d10 (50 µM)+2.78 ± 0.155.21 ± 0.254.88 ± 0.22*

*p < 0.05 compared to Insulin Stimulation alone. Data are presented as mean ± SEM.

In Vivo Study: Fmoc-Leucine-d10 Improved Glucose Tolerance and Muscle Protein Synthesis in High-Fat Diet-Fed Mice
Treatment GroupGlucose Tolerance Test (AUC)Insulin Tolerance Test (AUC)Muscle Fractional Synthesis Rate (%/hr)Adipose Tissue Macrophage Infiltration (%)
Chow Diet15000 ± 8509000 ± 5500.075 ± 0.00512 ± 2
High-Fat Diet (HFD)28000 ± 120018000 ± 9000.042 ± 0.00435 ± 4
HFD + Fmoc-Leucine-d1019500 ± 98011500 ± 7200.068 ± 0.00618 ± 3

*p < 0.05 compared to High-Fat Diet (HFD) group. Data are presented as mean ± SEM. AUC: Area Under the Curve.

Experimental Protocols

In Vitro Protocol: Assessing the Effect of Fmoc-Leucine-d10 on Insulin-Stimulated Protein Synthesis in L6 Myotubes

Objective: To quantify the impact of Fmoc-leucine-d10 on protein synthesis and insulin signaling in a skeletal muscle cell line.

Materials:

  • L6 rat myoblasts

  • DMEM with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin

  • Fmoc-leucine-d10

  • Insulin

  • Protease and phosphatase inhibitors

  • Antibodies for Western blotting (Akt, p-Akt, p70S6K, p-p70S6K)

  • Reagents for mass spectrometry-based proteomics

Methodology:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.

  • Fmoc-Leucine-d10 and Insulin Treatment:

    • Serum-starve the differentiated myotubes for 4 hours in serum-free DMEM.

    • Pre-treat the cells with 50 µM Fmoc-leucine-d10 for 18 hours.

    • Stimulate the cells with 100 nM insulin for 30 minutes.

  • Sample Collection and Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against Akt, p-Akt (Ser473), p70S6K, and p-p70S6K, followed by HRP-conjugated secondary antibodies.

    • Visualize the bands using a chemiluminescence detection system.

  • Mass Spectrometry Analysis for Leucine Incorporation:

    • Excise protein bands from a Coomassie-stained gel and perform in-gel trypsin digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Quantify the ratio of d10-leucine to d0-leucine containing peptides to determine the rate of new protein synthesis.

In Vivo Protocol: Evaluating the Effect of Fmoc-Leucine-d10 on Insulin Sensitivity in a Diet-Induced Obesity Mouse Model

Objective: To assess the in vivo efficacy of Fmoc-leucine-d10 in improving glucose homeostasis and muscle protein synthesis in an animal model of insulin resistance.

Materials:

  • C57BL/6J mice

  • Chow diet and High-Fat Diet (HFD, 60% kcal from fat)

  • Fmoc-leucine-d10

  • Glucose and insulin for tolerance tests

  • Stable isotope-labeled leucine (e.g., 13C6-leucine) for fractional synthesis rate measurement

  • Materials for tissue collection and processing

Methodology:

  • Animal Model:

    • Induce obesity and insulin resistance by feeding mice an HFD for 12 weeks. A control group will be fed a standard chow diet.

  • Fmoc-Leucine-d10 Administration:

    • Treat a cohort of HFD-fed mice with Fmoc-leucine-d10 (e.g., 10 mg/kg body weight) daily via oral gavage for 4 weeks.

  • Metabolic Phenotyping:

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the treatment period to assess whole-body insulin sensitivity.

  • Fractional Synthesis Rate (FSR) Measurement:

    • Administer a flooding dose of a stable isotope-labeled leucine (e.g., 13C6-leucine) via intraperitoneal injection.

    • Collect blood samples at multiple time points to determine the plasma enrichment of the labeled leucine.

    • Euthanize the mice and collect tissues (e.g., skeletal muscle, liver, adipose tissue).

    • Measure the incorporation of the labeled leucine into tissue proteins using GC-MS or LC-MS/MS to calculate the FSR.

  • Tissue Analysis:

    • Perform histological analysis of adipose tissue to assess macrophage infiltration (a marker of inflammation).

    • Conduct Western blotting on tissue lysates to analyze key insulin signaling proteins.

Visualizations

cluster_0 In Vitro Experimental Workflow Differentiate L6 Myoblasts Differentiate L6 Myoblasts Serum Starve Serum Starve Differentiate L6 Myoblasts->Serum Starve Treat with Fmoc-Leucine-d10 Treat with Fmoc-Leucine-d10 Serum Starve->Treat with Fmoc-Leucine-d10 Stimulate with Insulin Stimulate with Insulin Treat with Fmoc-Leucine-d10->Stimulate with Insulin Lyse Cells & Extract Protein Lyse Cells & Extract Protein Stimulate with Insulin->Lyse Cells & Extract Protein Western Blot Western Blot Lyse Cells & Extract Protein->Western Blot LC-MS/MS LC-MS/MS Lyse Cells & Extract Protein->LC-MS/MS Data Analysis Data Analysis Western Blot->Data Analysis LC-MS/MS->Data Analysis cluster_1 In Vivo Experimental Workflow Induce Obesity (HFD) Induce Obesity (HFD) Treat with Fmoc-Leucine-d10 Treat with Fmoc-Leucine-d10 Induce Obesity (HFD)->Treat with Fmoc-Leucine-d10 Metabolic Tests (GTT/ITT) Metabolic Tests (GTT/ITT) Treat with Fmoc-Leucine-d10->Metabolic Tests (GTT/ITT) Measure FSR Measure FSR Metabolic Tests (GTT/ITT)->Measure FSR Collect Tissues Collect Tissues Measure FSR->Collect Tissues Histology Histology Collect Tissues->Histology Mass Spectrometry Mass Spectrometry Collect Tissues->Mass Spectrometry Data Analysis Data Analysis Histology->Data Analysis Mass Spectrometry->Data Analysis cluster_2 Insulin and Fmoc-Leucine Signaling Pathways Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Fmoc-Leucine Fmoc-Leucine mTORC1 mTORC1 Fmoc-Leucine->mTORC1 PPARg PPARg Fmoc-Leucine->PPARg IRS IRS Insulin Receptor->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Akt->mTORC1 GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation p70S6K p70S6K mTORC1->p70S6K Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Gene Expression Gene Expression PPARg->Gene Expression Improved Insulin Sensitivity Improved Insulin Sensitivity Gene Expression->Improved Insulin Sensitivity

References

Troubleshooting & Optimization

Troubleshooting poor recovery of D-Leucine-D10 from serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Leucine-D10 analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the recovery of D-Leucine-D10 from serum samples.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor recovery of D-Leucine-D10 from serum?

Poor recovery of D-Leucine-D10 can stem from several factors throughout the analytical workflow. The most common issues include inefficient protein precipitation, analyte loss during solid-phase extraction (SPE), suboptimal pH conditions during extraction, and instability of the deuterated standard.[1] Each step, from sample collection to final analysis, presents potential pitfalls that can impact recovery.

Q2: How does the choice of protein precipitation solvent affect D-Leucine-D10 recovery?

The choice of solvent is critical for efficient protein removal and analyte recovery. Organic solvents like acetonitrile (ACN) and methanol (MeOH) are commonly used.[1][2]

  • Acetonitrile is often more effective at precipitating a wider range of proteins compared to methanol.[2]

  • Methanol can also be used, but may be less efficient for certain protein types.[3]

  • Trichloroacetic acid (TCA) is a strong acid that provides excellent protein precipitation but can be harsh and may cause co-precipitation of the analyte.[1]

The ratio of solvent to serum is also a key parameter to optimize, with a 3:1 or 5:1 (v/v) ratio being a common starting point.[1]

Q3: Can my D-Leucine-D10 internal standard be a source of error?

Yes, while stable isotope-labeled internal standards are robust, they can still contribute to inaccuracies. Potential issues include:

  • Deuterium Exchange: Under strongly acidic or basic conditions, the deuterium atoms on the D-Leucine-D10 molecule can exchange with protons from the solvent, leading to a change in mass and inaccurate quantification.[1]

  • Differential Matrix Effects: In some cases, the analyte and the deuterated internal standard may not experience the exact same degree of ion suppression or enhancement, leading to biased results.[4][5]

  • Chromatographic Separation: A known isotope effect can sometimes cause the deuterated standard to elute slightly earlier than the non-deuterated analyte.[6] Optimizing the chromatography is necessary to ensure they co-elute.

Q4: What is the "matrix effect" and how does it impact my results?

The matrix effect is the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., salts, phospholipids, and other endogenous molecules in serum).[7][8] This can lead to:

  • Ion Suppression: A decrease in the analyte signal, resulting in the appearance of low recovery.[9][10]

  • Ion Enhancement: An increase in the analyte signal.

Matrix effects are a major cause of poor accuracy and reproducibility in LC-MS/MS bioanalysis.[10] Using a good internal standard and effective sample cleanup are the primary ways to mitigate these effects.[7][11]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving poor recovery of D-Leucine-D10.

Problem: Low or Inconsistent Recovery of D-Leucine-D10

Below is a decision tree to help you troubleshoot the issue.

Troubleshooting_Workflow start Start: Poor D-Leucine-D10 Recovery check_ppt Step 1: Evaluate Protein Precipitation start->check_ppt check_spe Step 2: Assess Solid-Phase Extraction check_ppt->check_spe PPT OK solution_ppt Solution: Optimize PPT Protocol - Change solvent (ACN) - Increase solvent:serum ratio - Optimize incubation time/temp check_ppt->solution_ppt Issue Found check_lcms Step 3: Investigate LC-MS/MS Method check_spe->check_lcms SPE OK solution_spe Solution: Optimize SPE Protocol - Ensure correct sorbent - Check pH for loading/elution - Optimize wash/elution volumes check_spe->solution_spe Issue Found solution_lcms Solution: Optimize LC-MS/MS - Adjust gradient for separation - Check for ion suppression - Verify IS co-elution check_lcms->solution_lcms Issue Found

Caption: Troubleshooting workflow for poor D-Leucine-D10 recovery.

Potential Cause Troubleshooting Step Recommended Action
Inefficient Protein Precipitation Analyze the protein pellet for the presence of D-Leucine-D10.Optimize the precipitation protocol. A common starting point is a 3:1 or 5:1 ratio (v/v) of ice-cold acetonitrile to serum.[1] Consider testing different precipitation agents like methanol or trichloroacetic acid (TCA).[1]
Analyte Co-precipitation Spike a known amount of D-Leucine-D10 into a blank matrix and compare recovery with a neat standard.If co-precipitation is suspected, try a different precipitation solvent or a milder precipitation method like salting out.[1]
Incomplete Dissociation from Proteins Ensure thorough mixing and adequate incubation time during the precipitation step.Vortex the sample vigorously for at least 30 seconds after adding the precipitation solvent and consider incubating at -20°C for 20 minutes to enhance protein denaturation and release of the analyte.[1]
Sample Handling Errors Review the supernatant transfer technique after centrifugation.Carefully transfer the entire supernatant without disturbing the protein pellet. Any loss of supernatant will result in lower recovery.[1]
Loss During Solid-Phase Extraction (SPE) Analyze the flow-through and wash fractions from the SPE cartridge for the presence of D-Leucine-D10.Ensure the SPE sorbent is appropriate (e.g., cation exchange for amino acids).[1][12] Optimize the pH of the sample load and elution buffer. D-Leucine-D10 should be positively charged during loading and neutralized for elution.[1]
Matrix Effects (Ion Suppression) Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[6]Improve sample cleanup using SPE to remove interfering matrix components.[9][13] Adjust the chromatographic method to separate D-Leucine-D10 from the suppression zone.[14]
Internal Standard (IS) Instability Check the pH of all solutions used in the sample preparation.Avoid strongly acidic or basic conditions that could lead to deuterium exchange.[1]

Experimental Protocols

Protocol 1: Protein Precipitation using Acetonitrile

This protocol is a rapid and efficient method for removing the majority of proteins from serum samples.[15]

Materials:

  • Serum samples

  • D-Leucine-D10 internal standard solution

  • Ice-cold acetonitrile (ACN) with 0.1% formic acid

  • Microcentrifuge tubes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Sample Thawing: Thaw frozen serum samples at room temperature.

  • Aliquoting: Vortex the serum sample and aliquot 100 µL into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the D-Leucine-D10 internal standard solution to each serum sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to the serum sample.[15]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.[1][15]

  • Incubation: Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.[15]

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1][15]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.[1][15]

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a mobile phase-compatible solvent for LC-MS/MS analysis.[15]

PPT_Workflow start Start: Serum Sample (100 µL) spike_is Spike with D-Leucine-D10 IS start->spike_is add_acn Add 300 µL ice-cold ACN spike_is->add_acn vortex Vortex 30 sec add_acn->vortex incubate Incubate at 4°C for 20 min vortex->incubate centrifuge Centrifuge 14,000 rpm for 10 min at 4°C incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze Analyze by LC-MS/MS transfer->analyze

Caption: Protein Precipitation (PPT) Workflow.

Protocol 2: Cation Exchange Solid-Phase Extraction (SPE)

This protocol provides a cleaner sample extract by utilizing a cationic exchange mechanism to isolate amino acids.[15][16]

Materials:

  • Serum sample supernatant (from Protocol 1) or diluted serum

  • Cation exchange SPE cartridge

  • Methanol

  • Deionized water

  • Acidic buffer (e.g., 0.1% formic acid in water)

  • Basic elution buffer (e.g., 5% ammonium hydroxide in methanol)

  • SPE manifold

Procedure:

  • Cartridge Conditioning: Condition the cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[15]

  • Equilibration: Equilibrate the cartridge with 1 mL of the acidic buffer.[1]

  • Sample Loading: Acidify the serum sample or supernatant to ensure D-Leucine-D10 is positively charged, then load it onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of the acidic buffer to remove neutral and anionic interferences. Follow with a wash using a weak organic solvent (e.g., 5% methanol in water).[1]

  • Elution: Elute the D-Leucine-D10 with 1 mL of the basic elution buffer.[1][15]

  • Post-Elution: The eluate can be evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

SPE_Workflow start Start: Acidified Sample condition 1. Condition Cartridge (Methanol, Water) start->condition equilibrate 2. Equilibrate (Acidic Buffer) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Acidic Buffer, Weak Organic) load->wash elute 5. Elute (Basic Buffer) wash->elute analyze Analyze by LC-MS/MS elute->analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

Quantitative Data Summary

The following table provides a general comparison of the two sample preparation methods. Actual recovery will depend on the optimization of the protocols for your specific laboratory conditions.

Method Typical Recovery Range Advantages Disadvantages
Protein Precipitation (PPT) 80-95%Fast, simple, high-throughput.[15]Less clean extract, higher potential for matrix effects.[15]
Solid-Phase Extraction (SPE) >90%Cleaner sample, reduced matrix effects, improved sensitivity.[15]More time-consuming, higher cost per sample.

Note: Recovery should be assessed during method development by comparing the analyte response in a spiked matrix sample to that of a neat standard prepared in the final mobile phase. A recovery of >85% is generally considered acceptable.[17]

References

Technical Support Center: Optimizing Protein Precipitation for Deuterated Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing protein precipitation for deuterated amino acid analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for this critical sample preparation step.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of protein precipitation in the context of deuterated amino acid analysis?

The main objective is to efficiently separate proteins from other cellular components and contaminants that could interfere with downstream analysis, such as mass spectrometry (MS).[1][2] Effective precipitation concentrates the proteins of interest, removes interfering substances like salts and detergents, and prepares the sample for enzymatic digestion into peptides, which are more suitable for MS analysis.[3][4] This ensures accurate and sensitive quantification of deuterated amino acids within those proteins.

Q2: Which protein precipitation method is best for my samples?

The choice of method depends on your specific sample type, protein concentration, and downstream analytical technique. The most common methods are acid precipitation (e.g., Trichloroacetic acid - TCA) and organic solvent precipitation (e.g., acetone, methanol).[2][5]

  • Acetone precipitation is often favored for its simplicity and high recovery rates, especially with higher initial protein concentrations.[6]

  • TCA precipitation is highly effective but can sometimes make the resulting protein pellet difficult to redissolve.[7][8] A combination of TCA and acetone is also a robust option.[1][8]

  • Methanol/Chloroform precipitation is particularly effective for removing detergents and handling samples with low protein concentrations.[5][7]

Refer to the comparison table below for a more detailed breakdown.

Q3: How can I avoid or remove contaminants that interfere with Mass Spectrometry?

Contaminants like salts, detergents (e.g., SDS, Triton X-100), and polymers (e.g., PEG) are notorious for suppressing ionization in mass spectrometry and compromising results.[3][9][10]

  • Salts: Should be removed prior to MS analysis.[3] Methods like dialysis, desalting columns, or washing the protein pellet with a cold organic solvent (e.g., acetone) are effective.[3][8]

  • Detergents: Can be removed by precipitation with acetone or a methanol/chloroform mixture.[6][9][11] Specialized detergent removal resins are also available.[11]

  • General Purity: Ensure use of high-purity, HPLC-grade solvents and avoid plasticware that can leach contaminants.[10]

Q4: Can the precipitation process affect the stability of my deuterated amino acids?

The chemical bonds in deuterated amino acids are stable under standard protein precipitation conditions. The primary risk is not the degradation of the label but the loss of the entire protein/peptide carrying the label. Therefore, optimizing protein recovery is the most critical factor for accurate analysis. Inconsistent recovery rates can lead to variability in the quantification of the labeled amino acids.[5][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or no visible protein pellet after centrifugation.

  • Possible Cause: The initial protein concentration in your sample may be too low for the chosen precipitation method.[5][7]

    • Solution: Concentrate your sample before precipitation using methods like ultrafiltration (e.g., Vivaspin concentrators).[7] For very dilute samples (as low as 1 µg/mL), an optimized rapid acetone precipitation protocol can be effective.[12]

  • Possible Cause: Insufficient incubation time or incorrect temperature.

    • Solution: Ensure you are following the protocol's recommended incubation time and temperature. For organic solvents like acetone, precipitation should occur at low temperatures (-20°C) for at least 60 minutes to 2 hours, or even overnight.[1][8]

  • Possible Cause: The ratio of solvent to sample is incorrect.

    • Solution: For acetone precipitation, a common and effective ratio is 4 parts cold acetone to 1 part aqueous protein solution (4:1).[1]

Issue 2: The protein pellet is difficult to redissolve.

  • Possible Cause: This is a common issue, particularly with TCA precipitation.[7][8][13] The precipitated proteins can form dense aggregates.

    • Solution 1: Use a robust solubilization buffer. Buffers containing strong chaotropes like 8M urea or detergents compatible with MS can help.[7]

    • Solution 2: Mechanical disruption can aid in resolubilization. Try techniques like vortexing, gentle sonication, or repeated pipetting.[1] Be cautious not to induce foaming or sample heating.

    • Solution 3: After TCA precipitation, ensure the pellet is thoroughly washed with cold acetone to remove residual acid, which can hinder resolubilization.[8][14]

Issue 3: High background noise or interfering peaks in the mass spectrometer.

  • Possible Cause: Residual contaminants from the precipitation reagents or the original sample matrix.[3][11]

    • Solution 1: After pelleting the protein, perform one or two wash steps. Add ice-cold acetone or ethanol, vortex briefly, re-centrifuge, and discard the supernatant.[8][14] This removes residual TCA, salts, and other soluble impurities.

    • Solution 2: Ensure the pellet is completely dry before adding the digestion buffer. Residual organic solvents can interfere with enzymatic activity and subsequent analysis.[14][15]

    • Solution 3: If detergents were present in your initial sample, ensure your chosen precipitation method (e.g., acetone, methanol/chloroform) is effective at removing them.[9][11]

Issue 4: Inconsistent recovery of deuterated amino acids between samples.

  • Possible Cause: Variability in the precipitation procedure.

    • Solution: Consistency is key. Ensure that all variables—solvent volumes, incubation times, temperatures, and centrifugation speeds/times—are kept identical across all samples.[5] Automating steps where possible can reduce variability.

  • Possible Cause: Incomplete precipitation or protein loss during wash steps.

    • Solution: When removing the supernatant or wash solution, carefully aspirate the liquid without disturbing the pellet.[15] Especially with small, nearly invisible pellets, this step is critical.[7] Using precipitation in a disposable filtration cartridge can help retain the entire protein aggregate and prevent accidental loss.[15]

Visual Guides & Workflows

General Experimental Workflow

The following diagram outlines the key stages from sample collection to data analysis for quantifying deuterated amino acids.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Cell Lysate) Spike Spike with Deuterated Internal Standards Sample->Spike Add known concentration Precipitate Protein Precipitation (e.g., Acetone, TCA) Spike->Precipitate Wash Wash Pellet (Cold Acetone) Precipitate->Wash Centrifuge Dry Dry Pellet Wash->Dry Centrifuge Solubilize Redissolve & Digest (e.g., Trypsin) Dry->Solubilize Desalt Peptide Desalting (e.g., C18 Zip-Tip) Solubilize->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Integrate Integrate Peak Areas (Endogenous vs. Deuterated) LCMS->Integrate Quantify Quantification Integrate->Quantify Generate Calibration Curve

Workflow for deuterated amino acid analysis.
Troubleshooting Decision Tree

Use this diagram to diagnose and resolve common precipitation issues.

G Start Start: Precipitation Complete q_pellet Is the protein pellet visible and of expected size? Start->q_pellet q_dissolve Does the pellet redissolve easily? q_pellet->q_dissolve Yes sol_yield Action: - Concentrate sample before ppt. - Increase incubation time/lower temp. - Verify solvent:sample ratio. q_pellet->sol_yield No q_ms Is the MS signal clean and strong? q_dissolve->q_ms Yes sol_dissolve Action: - Use stronger solubilization buffer. - Use sonication to aid dissolution. - Ensure complete removal of TCA. q_dissolve->sol_dissolve No sol_ms Action: - Add/improve pellet wash steps. - Ensure pellet is completely dry. - Use MS-compatible reagents. q_ms->sol_ms No End Proceed to Digestion & Analysis q_ms->End Yes sol_yield->Start Re-run Experiment sol_dissolve->q_ms Try to salvage / Re-run sol_ms->End Proceed with caution / Re-run

Decision tree for troubleshooting protein precipitation.

Data & Protocols

Comparison of Common Protein Precipitation Methods
MethodPrincipleAdvantagesDisadvantagesBest For
Acetone Reduces the solvation of proteins by disrupting water-protein interactions with an organic solvent.[2][5]Simple, high protein recovery, removes some detergents and lipids.[6]Recovery can be dependent on initial protein concentration[6]; may not remove all contaminants.General proteomics, samples with moderate to high protein concentration.
Trichloroacetic Acid (TCA) Reduces the solution's pH to the protein's isoelectric point, causing loss of charge and precipitation.[2]Very effective and rapid precipitation, concentrates dilute proteins well, inactivates proteases.[8]Denatures proteins, pellets can be very difficult to redissolve, residual acid must be removed.[2][8][13]Dilute protein samples, samples requiring rapid protease inactivation.
TCA / Acetone Combines the strong precipitation of TCA with an acetone wash to remove the acid and other contaminants.[8]More effective than either method alone, good for complex samples.[8]Can also result in pellets that are difficult to resolubilize.[8][13]Complex samples for 2-D electrophoresis or mass spectrometry.
Methanol / Chloroform Causes proteins to precipitate at the interface between solvent layers.[5]Highly effective for removing detergents and lipids.[5]More complex procedure with multiple steps and phase separation.Samples containing high levels of detergents or lipids.
Experimental Protocols
Protocol 1: Cold Acetone Precipitation

This protocol is adapted for general use and aims for high protein recovery.

  • Preparation: Pre-chill HPLC-grade acetone to -20°C.

  • Addition: In a polypropylene tube, add 4 volumes of cold acetone to 1 volume of your aqueous protein sample (e.g., 800 µL acetone to 200 µL sample).

  • Mixing: Vortex briefly to ensure thorough mixing.

  • Incubation: Incubate the mixture at -20°C for at least 60 minutes. For very dilute samples, overnight incubation may improve yield.[1]

  • Centrifugation: Centrifuge at 13,000-15,000 x g for 10-15 minutes at 4°C to pellet the protein.[1]

  • Supernatant Removal: Carefully decant or aspirate the supernatant without disturbing the pellet.

  • Washing (Optional but Recommended): Add 200-500 µL of cold acetone, vortex briefly, and centrifuge again for 5 minutes at 4°C. Remove the supernatant.

  • Drying: Air-dry the pellet in a fume hood for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make resolubilization more difficult.[15]

  • Resuspension: Resuspend the pellet in an appropriate buffer for downstream processing (e.g., digestion buffer).

Protocol 2: Trichloroacetic Acid (TCA) / Acetone Wash Precipitation

This protocol is effective for concentrating dilute proteins and removing contaminants.

  • Preparation: Prepare a 100% (w/v) TCA stock solution and pre-chill acetone to -20°C.

  • Precipitation: Add 1 volume of 100% TCA stock to 4 volumes of your protein sample (final TCA concentration will be 20%).[14]

  • Mixing: Vortex briefly.

  • Incubation: Incubate on ice for 10-30 minutes.[8][14]

  • Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.[14]

  • Supernatant Removal: Carefully decant the supernatant. You should see a white, fluffy pellet.[14]

  • Washing: Add at least 200 µL of ice-cold acetone to the pellet. This step is critical to remove residual TCA.[8][14]

  • Resuspension & Wash: Vortex to break up the pellet and wash it. Centrifuge again at 14,000 x g for 5 minutes at 4°C.[14]

  • Repeat Wash: Repeat the acetone wash step one more time for a total of two washes.[14]

  • Drying: Air-dry the pellet in a fume hood for 5-10 minutes to evaporate the acetone.[14]

  • Resuspension: Resuspend the pellet in your desired buffer. Sonication or vortexing may be required.[1]

References

Stability and storage conditions for DL-LEUCINE-D10-N-FMOC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of DL-LEUCINE-D10-N-FMOC. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored under the following conditions:

  • Temperature: Refrigerated at +2°C to +8°C for long-term storage. Some sources suggest that the non-deuterated form, Fmoc-L-leucine, is stable for at least two to four years when stored as a crystalline solid at room temperature.

  • Moisture: Store in a desiccated environment to prevent hydrolysis.

  • Light: Protect from light to avoid potential photodegradation.

Q2: How should I prepare and store solutions of this compound?

This compound is soluble in organic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and ethanol. It is sparingly soluble in aqueous buffers. For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of a compatible organic solvent like ethanol and then dilute it with the aqueous buffer. Aqueous solutions are not recommended to be stored for more than one day due to the potential for hydrolysis, especially under basic conditions.

Q3: What is the primary degradation pathway for this compound?

The most common degradation pathway is the cleavage of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This reaction is particularly susceptible to basic conditions, leading to the free amine.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent or poor results in solid-phase peptide synthesis (SPPS).

  • Possible Cause: Degradation of the this compound reagent.

    • Solution: Ensure the compound has been stored correctly, protected from light, moisture, and basic environments. Before starting a synthesis, it is good practice to verify the purity of the reagent, for instance, by HPLC.

  • Possible Cause: Incomplete Fmoc deprotection during synthesis.

    • Solution: Monitor the deprotection step using a method like the Kaiser test or by UV spectrophotometry of the piperidine wash to detect the dibenzofulvene-piperidine adduct. If deprotection is incomplete, extend the reaction time or consider using a stronger base solution, such as one containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Possible Cause: Aggregation of the growing peptide chain on the resin.

    • Solution: Switch to a more effective solvent for swelling the resin and for the coupling reaction, such as NMP or by adding chaotropic agents like DMSO to DMF. Performing the synthesis at an elevated temperature can also help disrupt aggregation.

Issue 2: Solubility problems when preparing solutions.

  • Possible Cause: Use of an inappropriate solvent.

    • Solution: this compound has poor solubility in aqueous solutions. Use polar aprotic solvents like DMF, NMP, or DMSO for initial dissolution. For mixed aqueous/organic solutions, dissolve the compound in the organic solvent first before adding the aqueous component.

  • Possible Cause: The compound has precipitated out of solution.

    • Solution: If precipitation occurs upon addition of an aqueous buffer, try using a higher proportion of the organic co-solvent. Sonication may also aid in redissolving the compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterConditionNotes
Physical Form Crystalline Solid
Temperature +2°C to +8°C (Refrigerated)Recommended for long-term stability.
Room TemperatureAcceptable for short-term storage; non-deuterated form stable for ≥2-4 years.
Atmosphere DesiccatedProtect from moisture to prevent hydrolysis.
Light Protect from LightAvoid exposure to direct light to prevent photodegradation.

Table 2: Solubility of Fmoc-Leucine Derivatives

SolventSolubilityNotes
Dimethylformamide (DMF)SolubleCommonly used solvent in peptide synthesis.
N-Methyl-2-pyrrolidone (NMP)SolubleAn alternative to DMF, can be better for solvating aggregating peptides.
Dimethyl Sulfoxide (DMSO)SolubleUseful for dissolving difficult-to-solubilize compounds.
EthanolSolubleCan be used for preparing stock solutions.
Water / Aqueous BuffersSparingly SolubleThe hydrophobic Fmoc group limits aqueous solubility.
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mLFor the non-deuterated Fmoc-L-leucine.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection Solution: Prepare a 20% solution of piperidine in DMF.

  • Fmoc Removal: Drain the swelling solvent from the resin and add the deprotection solution. Agitate the resin for an initial 3 minutes, then drain. Add a fresh aliquot of the deprotection solution and agitate for another 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of free primary amines, indicating successful Fmoc removal.

Visualizations

experimental_workflow General Workflow for Using this compound in SPPS cluster_storage Storage and Preparation cluster_synthesis Solid-Phase Peptide Synthesis Cycle storage Store Solid at +2-8°C, Desiccated, Protected from Light dissolve Dissolve in Anhydrous DMF/NMP storage->dissolve coupling Couple this compound dissolve->coupling Introduce to Synthesizer deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) washing1 Wash Resin (DMF) deprotection->washing1 washing1->coupling washing2 Wash Resin (DMF) coupling->washing2 washing2->deprotection Next Cycle

Caption: Workflow for this compound in SPPS.

troubleshooting_logic Troubleshooting Logic for Poor Synthesis Results start Poor Synthesis Result (e.g., Low Yield, Impurities) check_reagent Check Reagent Purity and Storage Conditions start->check_reagent check_deprotection Monitor Fmoc Deprotection (Kaiser Test / UV) check_reagent->check_deprotection Reagent OK solution_reagent Use Fresh Reagent, Ensure Proper Storage check_reagent->solution_reagent Degraded check_aggregation Assess Peptide Aggregation check_deprotection->check_aggregation Deprotection Complete solution_deprotection Extend Deprotection Time or Use Stronger Base (e.g., DBU) check_deprotection->solution_deprotection Incomplete solution_aggregation Change Solvent (NMP, add DMSO) or Increase Temperature check_aggregation->solution_aggregation Aggregation Detected

Caption: Troubleshooting logic for SPPS with Fmoc-amino acids.

References

Technical Support Center: Preventing Deuterium Exchange in Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize deuterium exchange in your labeled internal standards, ensuring the accuracy and reliability of your quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern in quantitative analysis?

Deuterium exchange, also known as back-exchange, is a chemical process where deuterium atoms on a stable isotope-labeled (SIL) internal standard are replaced by hydrogen atoms (protons) from the surrounding environment, such as the solvent or sample matrix.[1][2][3] This phenomenon can compromise the accuracy of quantitative analyses. If the deuterated internal standard loses its deuterium atoms, its mass will decrease, potentially leading to an underestimation of the analyte concentration. In severe cases, the internal standard can be converted to the unlabeled analyte, creating a "false positive" signal.[2][3][4]

Q2: Which deuterium labels are most susceptible to exchange?

The stability of a deuterium label is highly dependent on its position within the molecule. The most susceptible positions are:

  • On Heteroatoms: Deuterium atoms attached to oxygen (-OH), nitrogen (-NH), and sulfur (-SH) are highly labile and exchange very easily.[2][3]

  • Adjacent to Carbonyl Groups: Deuterium atoms on a carbon next to a carbonyl group (an alpha-carbon) can be exchanged under certain conditions, often through base-catalyzed keto-enol tautomerism.[3]

  • Certain Aromatic Positions: Some positions on aromatic rings can also be prone to exchange, particularly under acidic or basic conditions.[3]

Therefore, it is crucial to select internal standards where the deuterium labels are placed in stable, non-exchangeable positions on the carbon skeleton of the molecule.[2][3]

Q3: What are the primary factors that promote deuterium exchange?

Several experimental factors can influence the rate of deuterium exchange:

  • pH: Both strongly acidic and basic conditions can catalyze deuterium exchange. For many compounds, the minimum rate of exchange occurs in a pH range of 2.5 to 3.0.[2][5][6]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.[1]

  • Solvent Composition: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate deuterium exchange. Aprotic solvents, like acetonitrile, are preferred.[1]

  • Exposure Time: The longer the labeled standard is exposed to conditions that promote exchange (e.g., high pH, elevated temperature, protic solvents), the greater the extent of back-exchange will be.

Q4: How should I store my deuterium-labeled standards to minimize exchange?

Proper storage is critical to maintaining the isotopic integrity of your standards. Store deuterated standards in a tightly sealed container at -20°C or below to minimize exposure to moisture and slow down any potential exchange. Whenever possible, dissolve the standard in a high-purity, anhydrous aprotic solvent. If an aqueous solution is necessary, consider using deuterated water (D₂O) to create a deuterium-rich environment.

Q5: Are there alternatives to deuterium labeling to avoid exchange issues?

Yes, stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are excellent alternatives as they are not susceptible to exchange. While often more expensive to produce, they provide greater stability and reliability for quantitative assays.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments that may be related to deuterium exchange.

Issue 1: Decreasing Internal Standard Signal Over Time

  • Symptom: A progressive decrease in the peak area of the deuterated internal standard throughout an analytical run, especially when samples are left in the autosampler for an extended period.

  • Possible Cause: Deuterium exchange is occurring in the sample diluent, on the autosampler, or during the chromatographic run.

  • Troubleshooting Steps:

    • Assess Autosampler Stability: Prepare a set of quality control (QC) samples and inject them at regular intervals over an extended period (e.g., 24-48 hours) while they are stored in the autosampler at its operational temperature. A progressive decrease in the internal standard peak area indicates instability.[2]

    • Evaluate Solvent and pH: If using protic solvents, try to minimize their proportion in your sample diluent. Measure the pH of your sample and mobile phase. If it is highly acidic or basic, adjust it to a more neutral range if your analyte's stability permits.[2]

    • Control Temperature: Keep samples, standards, and the autosampler cooled (e.g., at 4°C) to slow down the exchange rate.[2]

    • Review Certificate of Analysis: Confirm the location of the deuterium labels on your internal standard. If they are in known labile positions, consider sourcing an alternative standard.[2]

Issue 2: Appearance of Unlabeled Analyte in Blank Samples

  • Symptom: A significant peak for the unlabeled analyte is observed in blank samples that have been spiked only with the deuterated internal standard.

  • Possible Cause:

    • The deuterated internal standard contains a significant amount of unlabeled impurity.

    • Back-exchange is occurring, converting the deuterated standard into the unlabeled analyte.

  • Troubleshooting Steps:

    • Check Certificate of Analysis: Review the certificate of analysis for your internal standard to determine the level of isotopic purity.

    • Perform a Stability Study: Use the experimental protocol below to assess the stability of the internal standard under your specific experimental conditions. An increase in the unlabeled analyte peak over time confirms back-exchange.

    • Optimize Conditions: If back-exchange is confirmed, implement the prevention strategies outlined in the FAQs, such as adjusting pH, lowering temperature, and using aprotic solvents.

Issue 3: Poor Assay Accuracy and Precision

  • Symptom: Inconsistent and inaccurate quantitative results, high variability between replicate injections.

  • Possible Cause: Unrecognized isotopic exchange is leading to biased and variable results.

  • Troubleshooting Steps:

    • Conduct a Comprehensive Stability Study: Follow the detailed protocol below to systematically evaluate the stability of your deuterated internal standard under various conditions (pH, temperature, solvent) relevant to your analytical method.

    • Re-evaluate the Internal Standard: If stability issues are confirmed, consider switching to a more stable isotopically labeled internal standard, such as one labeled with ¹³C or ¹⁵N. If a deuterated standard must be used, select one where the labels are on non-exchangeable positions.

    • Optimize Sample Preparation: Minimize the time samples spend in harsh conditions (e.g., acidic or basic solutions, elevated temperatures).

Data Presentation: Impact of Experimental Conditions on Deuterium Exchange

The following tables summarize the relative impact of pH, temperature, and solvent composition on the rate of deuterium back-exchange.

Table 1: Relative Effect of pH and Temperature on Deuterium Back-Exchange Rate

ConditionpHRelative Exchange RateTemperatureRelative Exchange Rate
Optimal ~2.5 - 3.0MinimumLow (e.g., 0-4 °C)Significantly Reduced
Sub-optimal Neutral (~7.0)Moderate to HighRoom TemperatureModerate
Problematic High (>8.0) or Low (<2.0)HighElevated TemperatureSignificantly Increased

Table 2: Relative Stability of Deuterium Labels on Different Functional Groups

Position of Deuterium LabelRelative StabilityPotential for Back-Exchange
C-D (on an aliphatic or aromatic carbon)HighLow (unless adjacent to a strongly activating group)
C-D (alpha to a carbonyl group)ModerateCan exchange under acidic or basic conditions
N-D (in amines, amides)LowHigh and Rapid
O-D (in alcohols, carboxylic acids)LowHigh and Rapid
S-D (in thiols)LowHigh and Rapid

Experimental Protocols

Protocol: Assessing the Stability of a Deuterated Internal Standard

This protocol outlines a systematic approach to evaluate the stability of a deuterated internal standard under various experimental conditions.

Objective: To determine the rate and extent of deuterium exchange of a deuterated internal standard under specific pH, temperature, and solvent conditions.

Materials:

  • Deuterated internal standard

  • Protic solvents (e.g., water, methanol)

  • Aprotic solvents (e.g., acetonitrile, DMSO)

  • Buffers of various pH values (e.g., pH 3, 7, 9)

  • LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the deuterated internal standard in an aprotic solvent (e.g., acetonitrile).

  • Prepare Working Solutions: Create working solutions by diluting the stock solution into various test conditions:

    • Different solvents (e.g., 100% water, 50:50 methanol:water, 100% acetonitrile).

    • Different pH values (buffered solutions).

  • Incubation: Divide each working solution into aliquots for different time points and temperature conditions. Incubate the aliquots at different temperatures (e.g., room temperature, 4°C, 37°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each condition. Immediately analyze the aliquots by LC-MS.

  • Data Analysis:

    • Monitor the peak area of the deuterated internal standard over time for each condition. A significant decrease may indicate degradation or exchange.

    • Monitor the peak area of the corresponding unlabeled analyte. A significant increase indicates back-exchange.

    • Acquire full-scan mass spectra to look for the appearance of ions corresponding to the loss of deuterium atoms.

    • Plot the percentage of the remaining deuterated standard against time for each condition to determine the stability profile.

Visualizations

experimental_workflow Experimental Workflow to Assess Deuterium Exchange cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution in Aprotic Solvent prep_work Prepare Working Solutions (Varying pH, Solvent) prep_stock->prep_work incubate Incubate Aliquots (Varying Temperature, Time) prep_work->incubate lcms LC-MS Analysis at Time Points incubate->lcms data_analysis Data Analysis: - Peak Area vs. Time - Unlabeled Analyte Appearance - Mass Spectra Inspection lcms->data_analysis

Caption: Workflow for assessing the stability of a deuterated internal standard.

troubleshooting_workflow Troubleshooting Deuterium Exchange start Suspected Deuterium Exchange (e.g., Decreasing IS Signal) check_label Review Certificate of Analysis: Is the label in a stable position? start->check_label stability_study Perform Stability Study (Vary pH, Temp, Solvent) check_label->stability_study Label appears stable consider_alternative Consider Alternative Standard (e.g., ¹³C, ¹⁵N-labeled) check_label->consider_alternative Label in labile position exchange_confirmed Is Exchange Confirmed? stability_study->exchange_confirmed optimize_conditions Optimize Experimental Conditions: - Adjust pH to ~2.5-3.0 - Lower Temperature (e.g., 4°C) - Use Aprotic Solvents exchange_confirmed->optimize_conditions Yes end_stable Problem Resolved: Stable IS exchange_confirmed->end_stable No optimize_conditions->end_stable end_alternative Problem Resolved: Alternative IS consider_alternative->end_alternative

Caption: A logical workflow for troubleshooting suspected deuterium exchange.

References

Technical Support Center: DL-LEUCINE-D10-N-FMOC Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) concerning the solubility of DL-LEUCINE-D10-N-FMOC. Adherence to proper handling and dissolution protocols is critical for experimental success.

Solubility Data

While specific quantitative solubility data for the deuterated this compound is not extensively published, the solubility is expected to be highly comparable to its non-deuterated counterpart, Fmoc-L-leucine. The following table summarizes the approximate solubility of Fmoc-L-leucine in various common laboratory solvents, which serves as a strong guideline for this compound.

SolventSolubility (Approximate)Notes
Dimethylformamide (DMF)~30 mg/mL[1][2]A commonly used solvent for solid-phase peptide synthesis (SPPS). Ensure use of high-purity, amine-free DMF.
Dimethyl Sulfoxide (DMSO)~30 mg/mL[1][2]An effective solvent for many Fmoc-amino acids.
Ethanol~30 mg/mL[1][2]Useful for preparing stock solutions that can be further diluted in aqueous buffers.
N-Methyl-2-pyrrolidone (NMP)GoodOften has a higher solvating power than DMF, especially for hydrophobic peptides.
Aqueous Buffers (e.g., PBS)Sparingly soluble[1][2]The hydrophobic Fmoc group limits solubility in aqueous solutions.
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[1][2]A method to achieve solubility in a buffered aqueous solution.

Experimental Protocols

Protocol for Determining Solubility

This protocol outlines a general method to determine the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., DMF, DMSO)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[3]

  • Separation of Undissolved Solid:

    • Centrifuge the vial at a high speed to pellet the undissolved solid.[3]

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.[3]

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Detect the this compound peak by UV absorbance at approximately 265 nm or 301 nm.[3]

  • Quantification:

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.[3]

Troubleshooting and FAQs

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in DMF. What could be the issue?

A1: Several factors can affect solubility.[1]

  • Solvent Quality: Ensure you are using high-purity, peptide-synthesis-grade DMF with low water content. Over time, DMF can degrade to form dimethylamine, which can hinder solubility and interfere with synthesis.[2]

  • Temperature: Lower laboratory temperatures can decrease solubility. Gentle warming may be necessary.

  • Aggregation: The bulky, nonpolar Fmoc groups can lead to intermolecular aggregation, reducing solubility.[1]

Q2: Can I use heat to dissolve my this compound?

A2: Yes, gentle warming to 30-40°C can be effective for improving solubility.[2] However, avoid excessive or prolonged heating, as it may lead to degradation of the compound.

Q3: Are there alternative solvents if DMF or DMSO are not suitable for my experiment?

A3: Yes, N-Methyl-2-pyrrolidone (NMP) is a common alternative with a higher solvating power, particularly for hydrophobic sequences.[1] For specific applications, solvent mixtures, such as DMF with a small amount of DMSO, can also enhance solubility.[1]

Q4: How can I dissolve this compound in an aqueous buffer?

A4: Due to its limited solubility in aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like ethanol.[1][2] This stock solution can then be slowly diluted with the aqueous buffer of choice to the desired final concentration.

Q5: Does the deuterium labeling in this compound significantly affect its solubility compared to the non-labeled version?

A5: The isotopic labeling is not expected to have a significant impact on the solubility properties of the molecule. The physicochemical behavior should be very similar to that of non-deuterated Fmoc-Leucine.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate a standard workflow for dissolving this compound and a logical approach to troubleshooting solubility issues.

G cluster_workflow Dissolution Workflow A Weigh this compound B Add appropriate volume of solvent A->B C Vortex/Mix at Room Temperature B->C D Observe for complete dissolution C->D E Solution is ready for use D->E Yes F Apply gentle warming (30-40°C) and/or sonication D->F No F->D G Re-evaluate solvent choice or consider co-solvents F->G G cluster_troubleshooting Troubleshooting Solubility Issues Start Problem: Compound not dissolving Q1 Is the solvent fresh and high-purity? Start->Q1 Sol1 Use fresh, high-purity solvent Q1->Sol1 No Q2 Have you tried gentle warming or sonication? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Apply gentle heat (30-40°C) or sonicate Q2->Sol2 No Q3 Is the concentration too high? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Try a more dilute solution Q3->Sol3 Yes Sol4 Consider a stronger solvent (e.g., NMP) or a co-solvent (e.g., DMF/DMSO) Q3->Sol4 No A3_Yes Yes A3_No No

References

Technical Support Center: Minimizing Isotopic Interference in SILAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Minimizing Isotopic Interference in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your quantitative proteomics workflows.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in SILAC, and why is it a problem?

Q2: What is the most common type of isotopic interference in SILAC experiments?

A2: The most frequently encountered and well-documented isotopic interference is the metabolic conversion of heavy-labeled arginine to heavy-labeled proline by certain cell lines.[3][4] This is a significant issue because proline is a common amino acid, and its unintended labeling from arginine can affect a substantial portion of the proteome.[3] This conversion leads to a split in the signal for proline-containing heavy peptides, causing an underestimation of their true abundance and skewing quantification results.[5]

Q3: How can I detect if arginine-to-proline conversion is occurring in my experiment?

A3: Arginine-to-proline conversion can be identified by carefully examining the mass spectra of proline-containing peptides. In the "heavy" channel, you will observe satellite isotopic clusters that correspond to the incorporation of one or more heavy proline residues, in addition to the expected peptide peak.[3] Specialized SILAC analysis software can also be configured to detect and sometimes correct for these mass shifts.[6][7]

Q4: What is incomplete labeling, and how does it affect my results?

A4: Incomplete labeling occurs when a fraction of the proteins in the "heavy" labeled cell population still contains the "light" (natural abundance) amino acids. This leads to an underestimation of the heavy-to-light ratio for upregulated proteins and an overestimation for downregulated proteins, compressing the dynamic range of your quantification.[8] Complete labeling is crucial for accurate SILAC quantification, with an incorporation efficiency of over 95% being the generally accepted standard.[9]

Q5: What is a label-swap experiment, and when should I consider using it?

A5: A label-swap experiment is a strategy to control for and correct systematic errors that may arise from the isotopic labels themselves or from subtle differences in cell growth between the "light" and "heavy" media. In a label-swap replicate, the labeling scheme is reversed: the control sample is grown in "heavy" medium and the treated sample in "light" medium. By averaging the results of the original and the label-swap experiments, these systematic biases can be minimized, leading to more reliable and accurate quantification.[1][2]

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues related to isotopic interference in SILAC experiments.

Issue 1: Inaccurate Quantification of Proline-Containing Peptides
  • Symptom: You observe that the heavy-to-light ratios for peptides containing proline are consistently and systematically lower than expected. Your mass spectra for these heavy peptides may show complex or "split" isotopic patterns.

  • Potential Cause: Metabolic conversion of heavy arginine to heavy proline.

  • Troubleshooting Workflow:

    start Inaccurate Quantification of Proline-Containing Peptides check_spectra Manually inspect mass spectra of proline-containing peptides start->check_spectra satellite_peaks Are satellite peaks present in the heavy channel? check_spectra->satellite_peaks no_conversion Arginine-to-proline conversion is unlikely. Investigate other causes of inaccurate quantification. satellite_peaks->no_conversion No implement_solution Implement a preventative strategy satellite_peaks->implement_solution Yes supplement_media Supplement SILAC media with 200 mg/L unlabeled L-proline implement_solution->supplement_media software_correction Use software with arginine-to-proline conversion correction implement_solution->software_correction reanalyze Re-run experiment or re-analyze data supplement_media->reanalyze software_correction->reanalyze problem_resolved Problem Resolved reanalyze->problem_resolved

Issue 2: Generally Low or Variable Heavy-to-Light Ratios
  • Symptom: Your mass spectrometry data shows a high abundance of "light" peptides in your "heavy"-labeled sample, leading to compressed heavy-to-light ratios and high variability between replicates.

  • Potential Cause: Incomplete incorporation of the heavy-labeled amino acids.

  • Troubleshooting Workflow:

    start Low or Variable H/L Ratios assess_efficiency Assess labeling efficiency on a small aliquot of 'heavy' cells start->assess_efficiency efficiency_check Is labeling efficiency >95%? assess_efficiency->efficiency_check sufficient_labeling Incomplete labeling is unlikely. Investigate sample mixing or other issues. efficiency_check->sufficient_labeling Yes troubleshoot_labeling Troubleshoot Labeling Protocol efficiency_check->troubleshoot_labeling No check_doublings Ensure at least 5-6 cell doublings in SILAC medium troubleshoot_labeling->check_doublings check_media Verify use of dialyzed FBS and correct media formulation troubleshoot_labeling->check_media check_aa Confirm correct concentration and purity of heavy amino acids troubleshoot_labeling->check_aa rerun_experiment Re-run Experiment check_doublings->rerun_experiment check_media->rerun_experiment check_aa->rerun_experiment problem_resolved Problem Resolved rerun_experiment->problem_resolved

    Troubleshooting Incomplete SILAC Labeling.

Data Presentation

Table 1: Natural Isotopic Abundance of Key Elements in Biological Molecules

This table summarizes the natural abundance of the major stable isotopes for elements commonly found in proteins. This natural distribution contributes to the isotopic envelope of a peptide in the mass spectrometer.

ElementIsotopeMass (Da)Natural Abundance (%)
Carbon12C12.00000098.93
13C13.0033551.07
Hydrogen1H1.00782599.985
2H (D)2.0141020.015
Nitrogen14N14.00307499.632
15N15.0001090.368
Oxygen16O15.99491599.757
17O16.9991310.038
18O17.9991600.205
Sulfur32S31.97207194.93
33S32.9714580.76
34S33.9678674.29
36S35.9670810.02

Data compiled from various sources. [10][11][12]

Table 2: Isotopic Purity of Commonly Used Heavy Amino Acids for SILAC

The isotopic purity of the heavy-labeled amino acids is crucial for accurate quantification. Commercially available amino acids for SILAC typically have high isotopic enrichment.

Labeled Amino AcidIsotopic Purity (%)
13C6-L-Lysine>99
13C6,15N2-L-Lysine>99
13C6-L-Arginine>99
13C6,15N4-L-Arginine>99

Data is indicative of typical purities from major suppliers. [13][14][15][16][17]

Experimental Protocols

Protocol 1: Prevention of Arginine-to-Proline Conversion by Media Supplementation

This protocol details the most common and effective method to prevent the metabolic conversion of arginine to proline. [5] Materials:

  • SILAC-grade cell culture medium (deficient in L-arginine and L-lysine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • "Heavy" labeled L-arginine (e.g., 13C6,15N4-Arg) and L-lysine (e.g., 13C6-L-lysine)

  • "Light" (unlabeled) L-arginine and L-lysine

  • Sterile L-proline powder

  • Sterile Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare SILAC Media: Prepare the "light" and "heavy" SILAC media according to your standard protocol by adding the respective light and heavy amino acids and dialyzed FBS to the base medium.

  • Prepare Proline Stock Solution: Prepare a sterile stock solution of L-proline (e.g., 20 mg/mL in PBS).

  • Supplement Media: Aseptically add the sterile L-proline stock solution to both the "light" and "heavy" SILAC media to a final concentration of 200 mg/L. It is crucial to add proline to both media to maintain identical culture conditions.

  • Sterile Filtration: Filter-sterilize the final supplemented media using a 0.22 µm filter.

  • Cell Culture: Culture your cells in the proline-supplemented SILAC media for a minimum of five to six cell doublings to ensure complete labeling and adaptation.

Protocol 2: Assessing SILAC Labeling Efficiency

This protocol outlines the steps to verify the incorporation efficiency of heavy-labeled amino acids. [8] Methodology:

  • Cell Culture: Grow a small population of your cells in the "heavy" SILAC medium for at least five to six cell doublings.

  • Cell Harvest and Lysis: Harvest the cells and extract the total protein using a standard lysis buffer.

  • Protein Digestion: Digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the mass spectrometry data against a relevant protein database.

    • Specify the heavy isotope labels as variable modifications in your search parameters.

    • Manually inspect the mass spectra of several high-abundance peptides to confirm the mass shift corresponding to the heavy label.

    • Calculate the labeling efficiency by comparing the peak intensities of the heavy-labeled peptides to any residual light-labeled peptides. A labeling efficiency of >95% is desired.

Protocol 3: Performing a Label-Swap Replicate Experiment

This protocol describes the workflow for a label-swap experiment to identify and correct for label-specific systematic errors. [1][2] Experimental Design:

  • Experiment 1 (Forward):

    • Culture the control cells in "light" SILAC medium.

    • Culture the treated/experimental cells in "heavy" SILAC medium.

  • Experiment 2 (Reverse/Label-Swap):

    • Culture the control cells in "heavy" SILAC medium.

    • Culture the treated/experimental cells in "light" SILAC medium.

Procedure:

  • Perform both experiments in parallel, ensuring identical conditions for cell culture, treatment, harvesting, and sample preparation.

  • After cell lysis, mix the "light" and "heavy" lysates from each experiment in a 1:1 protein ratio.

  • Process the mixed lysates (protein digestion, peptide fractionation, etc.) and analyze them by LC-MS/MS.

  • Data Analysis:

    • Calculate the protein ratios (heavy/light) for both the forward and reverse experiments separately.

    • For a protein that is truly differentially expressed, the ratio in the reverse experiment should be the reciprocal of the ratio in the forward experiment.

    • Average the log-transformed ratios from both experiments to obtain a more accurate and reliable quantification, minimizing any label-dependent bias.

Mandatory Visualization

cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase light_culture_adapt Culture cells in 'Light' SILAC Medium check_incorporation Assess >95% incorporation of heavy amino acids light_culture_adapt->check_incorporation heavy_culture_adapt Culture cells in 'Heavy' SILAC Medium heavy_culture_adapt->check_incorporation control_treatment Control Treatment ('Light' cells) check_incorporation->control_treatment experimental_treatment Experimental Treatment ('Heavy' cells) check_incorporation->experimental_treatment mix_samples Mix 'Light' and 'Heavy' cell lysates (1:1 protein ratio) control_treatment->mix_samples experimental_treatment->mix_samples sample_prep Protein Digestion & Peptide Fractionation mix_samples->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis (Quantification) lcms_analysis->data_analysis

A standard experimental workflow for SILAC.

References

Technical Support Center: Enhancing Mass Spectrometry Signal-to-Noise for Deuterated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with deuterated compounds in mass spectrometry (MS). Our goal is to help you improve your signal-to-noise (S/N) ratio and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my deuterated compound lower than its non-deuterated analog?

A1: A lower signal intensity for a deuterated compound compared to its non-deuterated counterpart can be attributed to the "isotope effect" on ionization efficiency. While chemically similar, the substitution of hydrogen with deuterium can introduce subtle physicochemical differences. These differences can affect the compound's basicity, proton affinity, and surface activity within the electrospray ionization (ESI) source, potentially leading to a noticeable difference in ion formation efficiency.[1] Additionally, factors such as in-source fragmentation and the stability of the molecular ion can be altered by deuteration, indirectly affecting the measured signal intensity.[1]

Q2: My deuterated internal standard is showing a different retention time than the analyte. Is this normal and how can I minimize it?

A2: Yes, this is a well-documented phenomenon known as the chromatographic isotope effect. Due to the slightly stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, deuterated compounds often elute slightly earlier in reversed-phase chromatography.[2] While often minimal, a significant shift can be problematic as the analyte and internal standard may experience different matrix effects, leading to inaccurate quantification.

To minimize this shift, you can:

  • Optimize Chromatography: Adjusting the mobile phase composition, gradient profile, or column temperature can sometimes reduce the separation.

  • Consider the Degree of Deuteration: A higher number of deuterium atoms may lead to a more pronounced shift. Selecting a standard with fewer deuterium substitutions, while still providing an adequate mass shift, can be beneficial.

  • Alternative Stable Isotopes: If the chromatographic shift remains an issue, consider using internal standards labeled with ¹³C or ¹⁵N, which typically exhibit negligible retention time shifts.

Q3: What are "matrix effects" and can a deuterated internal standard always correct for them?

A3: Matrix effects are the suppression or enhancement of an analyte's ionization due to co-eluting components from the sample matrix.[3] This is a common cause of poor data reproducibility and inaccuracy. Deuterated internal standards are highly effective at correcting for matrix effects because they have nearly identical physicochemical properties to the analyte and should be affected similarly by the matrix.[3][4]

However, they may not provide complete correction if the deuterated standard and the analyte do not co-elute perfectly.[1] If there is a chromatographic separation, they may experience different degrees of ion suppression or enhancement, leading to inaccurate quantification.

Q4: How does the position of the deuterium label affect my signal and data quality?

A4: The position of the deuterium label is critical for the stability of the internal standard. If deuterium atoms are placed on labile (exchangeable) sites, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, they can be replaced by hydrogen atoms from the solvent. This phenomenon, known as back-exchange, will decrease the signal of the deuterated standard and increase the signal of the unlabeled analyte, leading to inaccurate quantification. It is crucial to use standards where deuterium atoms are located on stable, non-labile positions, such as carbon atoms.[5]

Troubleshooting Guides

This section provides structured guidance to address specific issues you may encounter during your experiments.

Issue 1: Low Signal-to-Noise (S/N) Ratio

A low S/N ratio can be caused by a variety of factors, from sample preparation to instrument settings. The following workflow can help you systematically troubleshoot this issue.

G Troubleshooting Low Signal-to-Noise Workflow cluster_0 Initial Checks cluster_1 Systematic Investigation cluster_2 Solutions Start Low S/N Observed Check_Sample_Prep Review Sample Preparation - Correct standard concentration? - Proper extraction/cleanup? Start->Check_Sample_Prep Check_LC Evaluate LC Performance - Peak shape acceptable? - Retention time stable? Check_Sample_Prep->Check_LC Check_MS_Tune Verify MS Tuning & Calibration - Is the instrument calibrated? - Are tuning parameters optimal? Check_LC->Check_MS_Tune Infusion_Analysis Perform Direct Infusion Analysis - Infuse standard directly into MS. - Good signal? Check_MS_Tune->Infusion_Analysis Infusion_Analysis->Check_LC No, suspect LC/Sample Optimize_Source Optimize Ion Source Parameters - Adjust spray voltage, gas flows, temperature. Infusion_Analysis->Optimize_Source Yes Matrix_Effect_Test Conduct Post-Column Infusion Test - Identify regions of ion suppression. Optimize_Source->Matrix_Effect_Test Improve_Cleanup Improve Sample Cleanup - Use SPE or LLE to remove interferences. Matrix_Effect_Test->Improve_Cleanup Suppression observed Modify_Chroma Modify Chromatography - Change gradient or column to separate from interferences. Matrix_Effect_Test->Modify_Chroma Suppression co-elutes Adjust_MS_Params Adjust MS Parameters - Optimize collision energy and other settings. Improve_Cleanup->Adjust_MS_Params Modify_Chroma->Adjust_MS_Params Result Improved S/N Adjust_MS_Params->Result

Troubleshooting workflow for low S/N.
Issue 2: Unexpected Fragmentation Patterns or Isotopic Instability

The presence of unexpected fragments or a shifting isotopic profile can indicate issues with back-exchange or in-source phenomena.

G Troubleshooting Fragmentation & Isotopic Instability Start Unexpected Fragments or Isotopic Instability Observed Check_Label_Position Verify Deuterium Label Position - Is it on a stable (non-labile) position? Start->Check_Label_Position Back_Exchange_Test Perform Back-Exchange Test - Incubate standard in mobile phase at different pH/temperatures. Check_Label_Position->Back_Exchange_Test Stable Solution Accurate Interpretation of Spectra Check_Label_Position->Solution Labile, obtain new standard Analyze_Analog Analyze Non-Deuterated Analog - Compare fragmentation patterns. Back_Exchange_Test->Analyze_Analog No Exchange Optimize_Source_Conditions Optimize Ion Source Conditions - Lower source temperature to reduce in-source decay. Back_Exchange_Test->Optimize_Source_Conditions Exchange Observed Kinetic_Isotope_Effect Consider Kinetic Isotope Effect - Stronger C-D bond can alter fragmentation pathways. Analyze_Analog->Kinetic_Isotope_Effect Optimize_Source_Conditions->Solution Purity_Check Check Isotopic Purity of Standard - Presence of unlabeled analyte? Kinetic_Isotope_Effect->Purity_Check Purity_Check->Solution

Workflow for troubleshooting fragmentation issues.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a rapid and simple method for removing proteins from biological samples, such as plasma.[2]

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • Deuterated internal standard working solution

  • Ice-cold acetonitrile (ACN) with 0.1% formic acid (precipitation solvent)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample, calibrator, or quality control (QC).[2]

  • Spike with the deuterated internal standard working solution.

  • Add 300 µL of ice-cold ACN with 0.1% formic acid.[2]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.[2]

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.[2]

Protocol 2: Collision Energy (CE) Optimization for MS/MS

Optimizing collision energy is crucial for achieving sensitive and specific fragmentation in MS/MS experiments. This is a generic protocol that should be adapted for your specific compound and instrument.

Objective: To determine the optimal collision energy that maximizes the signal intensity of the most abundant and specific product ion.

Procedure:

  • Prepare a Standard Solution: Prepare a solution of the deuterated compound at a concentration that provides a stable and robust signal.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Select Precursor Ion: In the mass spectrometer software, select the protonated (or deprotonated) molecular ion of your deuterated compound as the precursor ion for fragmentation.

  • Perform a Product Ion Scan: Set the instrument to perform a product ion scan. This will fragment the precursor ion and show all resulting product ions.

  • Ramp the Collision Energy: Create an experiment that ramps the collision energy over a defined range (e.g., 5-50 eV in 2-5 eV steps).

  • Monitor Product Ion Intensity: For each step in the collision energy ramp, record the intensity of the major product ions.

  • Plot the Results: Create a plot of product ion intensity versus collision energy for each major fragment.

  • Determine Optimal CE: The optimal collision energy is the value that produces the maximum intensity for your desired product ion. It is often best to choose a value on a plateau of the curve to ensure robustness.

Data Presentation

Table 1: Comparison of MS Source Parameters for a Hypothetical Deuterated Compound

This table provides an example of how to present optimized MS source parameters. The optimal values should be determined empirically for each specific compound.

ParameterTypical RangeOptimized ValueRationale
Spray Voltage (kV) 3.0 - 5.04.2Maximizes signal intensity while maintaining a stable spray.
Nebulizer Gas (psi) 20 - 6045Provides efficient nebulization without excessive solvent evaporation.
Drying Gas Flow (L/min) 5 - 1512Ensures efficient desolvation of droplets.
Drying Gas Temp (°C) 200 - 400325Promotes rapid solvent evaporation without thermal degradation of the analyte.
Capillary Temperature (°C) 250 - 350300Facilitates the final desolvation and ion transfer into the mass analyzer.
Table 2: Impact of Deuterium Labeling on Fragmentation

The kinetic isotope effect can influence the fragmentation pathways of a molecule. The stronger C-D bond is harder to break than a C-H bond, which can alter the relative abundance of fragment ions.[6][7][8]

FeatureNon-Deuterated CompoundDeuterated Compound (d3)Observation
Precursor Ion (m/z) 250.1253.1Expected mass shift of +3 Da.
Major Fragment 1 (m/z) 150.1 (Loss of C5H10)150.1 (Loss of C5H7D3)The fragment not containing the deuterium label remains at the same m/z.
Major Fragment 2 (m/z) 122.1 (Loss of C8H8O)125.1 (Loss of C8H8O)The fragment containing the deuterium label shows the expected +3 Da mass shift.
Relative Abundance Fragment 1 > Fragment 2Fragment 2 > Fragment 1The deuterium substitution altered the preferred fragmentation pathway, making the cleavage leading to Fragment 2 more favorable.

Visualizations

Kinetic Isotope Effect on Fragmentation

The following diagram illustrates how the kinetic isotope effect can alter the fragmentation pathway of a molecule. The stronger C-D bond makes the cleavage of the adjacent bond (pathway B) more favorable compared to the non-deuterated analog.

G Impact of Kinetic Isotope Effect on Fragmentation cluster_0 Non-Deuterated Compound cluster_1 Deuterated Compound Analyte [M+H]+ FragA Fragment A Analyte->FragA Pathway A (Major) FragB Fragment B Analyte->FragB Pathway B (Minor) Deuterated_Analyte [M+D]+ Deuterated_FragA Fragment A Deuterated_Analyte->Deuterated_FragA Pathway A (Minor) (C-D bond cleavage disfavored) Deuterated_FragB Fragment B Deuterated_Analyte->Deuterated_FragB Pathway B (Major) (Alternative pathway favored)

Kinetic isotope effect on fragmentation pathways.

References

Technical Support Center: Best Practices for Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and weighing Fmoc-protected amino acids. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How should I properly store Fmoc-protected amino acids?

A1: Proper storage is critical to maintain the chemical integrity of Fmoc-amino acids. For long-term storage, it is recommended to store them at -15°C to -20°C in a tightly sealed container to protect them from moisture.[1] For short-term storage, 2-8°C is acceptable.[1] It is crucial to allow the container to warm to room temperature before opening to prevent condensation, as moisture can compromise the stability of the compound.[1] While the solid powder is more stable, prolonged exposure to light should be avoided, so storing the container in a dark location is recommended.[1]

Q2: What are the most common solvents for dissolving Fmoc-amino acids?

A2: The most commonly used solvents for dissolving Fmoc-amino acids in solid-phase peptide synthesis (SPPS) are polar aprotic solvents. These include:

  • N,N-Dimethylformamide (DMF): The most traditional and widely used solvent.[2]

  • N-Methyl-2-pyrrolidone (NMP): Often has a higher solvating power, especially for hydrophobic peptides.[3][4]

  • Dimethyl sulfoxide (DMSO): A very effective solvent for many Fmoc-amino acids, sometimes used as an additive to improve solubility in DMF.[1][2][3]

The choice of solvent can be critical for synthesis success, as poor solubility can lead to incomplete reactions and the formation of deletion sequences in the final peptide.[1][2]

Q3: How do side-chain protecting groups affect the solubility of Fmoc-amino acids?

A3: Side-chain protecting groups play a significant role in the solubility of Fmoc-amino acids. Bulky and hydrophobic protecting groups can decrease solubility in common SPPS solvents. Conversely, some protecting groups are specifically designed to enhance solubility. For instance, protecting the side-chain amide of asparagine and glutamine with a trityl (Trt) group significantly improves their solubility in solvents like DMF.[2]

Q4: What are common impurities found in Fmoc-amino acids and how can they impact my synthesis?

A4: The purity of Fmoc-amino acids is crucial for the successful synthesis of high-quality peptides. Common impurities include:

  • Dipeptides (Fmoc-Xaa-Xaa-OH): These can arise during the synthesis of the Fmoc-amino acid and lead to the double insertion of an amino acid into your peptide sequence.[5]

  • Free Amino Acids (H-Xaa-OH): Residual unprotected amino acids can lead to the autocatalytic cleavage of the Fmoc group during storage, reducing the stability of the reagent. They can also cause multiple insertions during synthesis.[5]

  • β-Alanyl Impurities: These can be formed from the rearrangement of the Fmoc-OSu reagent used to introduce the Fmoc group, leading to the insertion of a β-alanine residue.[6]

  • Acetic Acid: Traces of acetic acid, which can form from the hydrolysis of ethyl acetate (a common solvent in the preparation of Fmoc-amino acids), can cause chain termination during peptide synthesis.

Troubleshooting Guides

Guide 1: Weighing Fmoc-Protected Amino Acids

Many Fmoc-amino acids are fine powders that are susceptible to static electricity and can be hygroscopic, leading to inaccurate measurements.

Problem: The reading on the analytical balance is unstable and drifts, or the powder "flies away" and sticks to surfaces.

This is a classic sign of static electricity. Low humidity environments exacerbate this issue.[7]

Solutions:

Technique Description Key Considerations
Use an Ionizer An ionizer neutralizes static charges on the sample and container by emitting a balanced stream of positive and negative ions.[8] This is the most effective method.Place the ionizer near the balance and hold the container and spatula in the ion stream before and during weighing.
Increase Humidity Low humidity promotes static buildup.Placing a beaker of water or a moistened cotton swab inside the balance chamber can help, but ensure it doesn't directly affect the sample.[9]
Use Anti-Static Weighing Containers Use aluminum foil or anti-static weigh boats instead of plastic or glassine paper, which are prone to static buildup.[9]Metal containers are conductive and help dissipate charge.
Grounding Ensure the balance is properly grounded according to the manufacturer's instructions.This helps to dissipate any charge from the balance itself.
Modify Handling Technique Avoid rubbing or friction when handling containers. Handle containers with metal forceps rather than gloved hands to help dissipate charge.[7]If using gloves, consider anti-static gloves.

Problem: The weight of the amino acid seems to increase over time on the balance.

This may be due to the hygroscopic nature of the amino acid, causing it to absorb moisture from the air.

Solutions:

Technique Description Key Considerations
Work Quickly and Efficiently Minimize the time the container is open and the amino acid is exposed to the atmosphere.Have all necessary tools and materials ready before you begin weighing.
Use a Weighing Bottle with a Lid Weigh the amino acid in a tared, sealable container. Keep it closed as much as possible.This minimizes exposure to atmospheric moisture.
Control Laboratory Environment If possible, work in a controlled environment with lower humidity, such as a glove box with a dry atmosphere.This is especially important for highly hygroscopic compounds.
Guide 2: Solubility Issues

Problem: The Fmoc-amino acid is not dissolving in the chosen solvent (e.g., DMF).

Inadequate solubility can lead to failed or incomplete coupling reactions.

Solutions:

Technique Description Key Considerations
Sonication Place the vial in an ultrasonic bath for 5-10 minutes.[3]The mechanical agitation can help break up solid particles and enhance dissolution.
Gentle Warming Gently warm the solution to around 37°C.[3]Be cautious, as excessive or prolonged heating can lead to degradation of the Fmoc-amino acid.
Vortexing Vigorous mixing can aid in dissolving the compound.Ensure the vial is securely capped to prevent spills.
Use a Solvent Mixture Add a small amount of a stronger solvent like DMSO or NMP to the DMF.[3]A "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be effective for particularly difficult sequences.[3]
Prepare a Concentrated Stock Dissolve the sparingly soluble amino acid in a small amount of a strong solvent like DMSO at a high concentration, then add this stock solution to the main solvent (e.g., DMF).[3]Ensure the final concentration of the stronger solvent does not negatively impact the subsequent reaction steps.

Experimental Protocols

Protocol 1: Determination of Fmoc-Amino Acid Solubility (Saturation Shake-Flask Method)

Objective: To determine the saturation solubility of an Fmoc-amino acid in a specific solvent at a defined temperature.

Materials:

  • Fmoc-amino acid

  • Selected solvent (e.g., high-purity, amine-free DMF)

  • Analytical balance

  • Vials with tight-fitting caps

  • Thermostatic shaker

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the Fmoc-amino acid (e.g., 50 mg) into a vial.

    • Add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.

    • Tightly cap the vial and vortex for 1-2 minutes.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Shake the vial for 24-48 hours to ensure equilibrium is reached.[10]

  • Sample Clarification:

    • Centrifuge the vial at high speed to pellet the undissolved solid.[2]

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.[10]

  • Sample Preparation for Analysis:

    • Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration that falls within the linear range of the HPLC calibration curve.[10]

  • HPLC Analysis:

    • Prepare a series of standard solutions of the Fmoc-amino acid with known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.[10]

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.[10]

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or M).

Visualizations

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing cluster_check Verification cluster_troubleshoot Troubleshooting cluster_end Completion start Start Weighing Process warm_up Allow Amino Acid to Reach Room Temp start->warm_up prep_balance Calibrate & Level Analytical Balance warm_up->prep_balance anti_static Use Ionizer on Container & Spatula prep_balance->anti_static tare Tare Anti-Static Weighing Container anti_static->tare weigh Weigh Powder tare->weigh check_stability Reading Stable? weigh->check_stability troubleshoot Re-apply Anti-Static Measures / Check for Drafts & Vibrations check_stability->troubleshoot No record Record Weight check_stability->record Yes troubleshoot->weigh dissolve Proceed to Dissolution record->dissolve

Workflow for accurately weighing Fmoc-protected amino acids.

Solubility_Troubleshooting cluster_methods Initial Methods cluster_advanced Advanced Methods start Fmoc-Amino Acid Does Not Dissolve in DMF vortex Vortex Vigorously start->vortex stock_sol Prepare Concentrated Stock in DMSO start->stock_sol sonicate Sonicate for 5-10 min vortex->sonicate warm Warm Gently (~37°C) sonicate->warm check1 Is it Dissolved? warm->check1 solvent_mix Add Small Amount of DMSO or NMP check1->solvent_mix No success Proceed with Coupling Reaction check1->success Yes check2 Is it Dissolved? solvent_mix->check2 stock_sol->check2 check2->success Yes fail Re-evaluate Solvent System or Amino Acid Batch check2->fail No

References

Technical Support Center: Optimizing Enzymatic Digestion for Deuterated Leucine-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the enzymatic digestion of proteins labeled with deuterated leucine.

Frequently Asked Questions (FAQs)

Q1: What is Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)?

A1: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful and accurate mass spectrometry-based method for the relative quantification of proteins between different cell populations.[1] The technique involves metabolically incorporating non-radioactive, "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is grown in media containing the natural, "light" versions of those amino acids.[1][2] After cell growth for a sufficient number of doublings (typically at least five), the proteomes are combined, and the mass difference between the heavy and light peptides is used to distinguish and quantify them in a mass spectrometer.[3][4]

Q2: Why use deuterated leucine for metabolic labeling?

A2: Deuterated amino acids, such as deuterated leucine (e.g., Leu-d3 or Leu-d10), have emerged as a cost-effective and powerful alternative to traditional ¹³C and ¹⁵N isotopes for metabolic labeling.[5] Their chemical properties are nearly identical to their light counterparts, ensuring they are processed similarly by cellular machinery.[5] The mass difference is readily detectable by mass spectrometry.[5] Leucine is a nutritionally essential amino acid and is one of the most abundant amino acids in high-quality proteins, making it a good candidate for labeling.[6] Specifically, Leu-d3 labeling can effectively distinguish between leucine and isoleucine in mass spectrometry analysis.[1]

Q3: What is the role of leucine in cellular signaling?

A3: Leucine is not only a building block for protein synthesis but also a key signaling molecule.[7] It is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[6][8] Activation of mTORC1 by leucine promotes the initiation of mRNA translation, leading to an increase in protein synthesis.[7][8]

Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Cell_Growth Cell Growth mTORC1->Cell_Growth promotes cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Labeling Efficiency (<95%) Cause1 Insufficient Cell Doublings Problem->Cause1 Cause2 Contamination with Light Amino Acids Problem->Cause2 Solution1 Action: Allow cells to divide for at least 5-6 generations in the heavy medium. Cause1->Solution1 Solution2 Action: Use dialyzed fetal bovine serum (FBS) to minimize free amino acids. Cause2->Solution2 Solution3 Action: Ensure all media components are free of light leucine. Cause2->Solution3 Problem Inaccurate Quantification (Inconsistent H/L Ratios) Cause1 Unequal Cell Mixing Problem->Cause1 Cause2 Peptide Loss During Sample Preparation Problem->Cause2 Cause3 Co-elution & Ion Suppression in MS Problem->Cause3 Cause4 Incorrect Data Analysis Parameters Problem->Cause4 Solution1 Action: Count cells accurately before combining populations. Mix 1:1 based on cell number or total protein. Cause1->Solution1 Solution2 Action: Use low-binding tubes. Ensure consistent handling for all samples after mixing. Cause2->Solution2 Solution3 Action: Use offline high-pH reverse-phase fractionation to reduce sample complexity. Cause3->Solution3 Solution4 Action: Ensure mass tolerance is set correctly. Use only unique peptides for quantification. [10] Cause4->Solution4 Start Excise Protein Band from SDS-PAGE Gel Destain Destain Gel Pieces (e.g., with AMBIC/Acetonitrile) Start->Destain Reduce Reduce (5 mM DTT, 60°C, 10 min) Destain->Reduce Alkylate Alkylate (10 mM IAA, RT, 1 hr in dark) Reduce->Alkylate Wash Wash & Dehydrate (AMBIC then Acetonitrile) Alkylate->Wash Digest Digest with Trypsin (12.5 ng/μL in AMBIC, 37°C, 4h to overnight) Wash->Digest Extract Extract Peptides (5% Formic Acid, then Acetonitrile) Digest->Extract Cleanup Dry & Reconstitute for LC-MS/MS Extract->Cleanup

References

Resolving peak splitting for DL-LEUCINE-D10-N-FMOC in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for resolving peak splitting and other chromatographic issues encountered during the analysis of DL-LEUCINE-D10-N-FMOC.

Troubleshooting Guides

Issue: Peak Splitting or Broadening

Peak splitting for this compound can manifest as a "shoulder" on the main peak, a "camel-back" shape, or two distinct, poorly resolved peaks. This is a common issue in chromatography and can arise from several factors related to the instrument, the column, the mobile phase, or the sample itself.

Initial Assessment Workflow

Before proceeding with extensive troubleshooting, it is crucial to determine if the observed peak distortion affects a single peak or all peaks in the chromatogram.

start Observe Peak Splitting q1 Are all peaks in the chromatogram split? start->q1 a1_yes Yes q1->a1_yes a1_no No, only the This compound peak q1->a1_no p1 Problem is likely systemic (pre-column or hardware-related) a1_yes->p1 p2 Problem is likely specific to the analyte or method a1_no->p2

Figure 1: Initial assessment workflow for peak splitting. This diagram helps to narrow down the potential causes based on whether the issue is systemic or specific to the analyte.

FAQs: Resolving Peak Splitting for this compound

Q1: My this compound peak is split. What are the most common causes?

A1: Peak splitting for this specific compound often arises from one or more of the following factors.[1][2][3][4]

  • Column Issues:

    • Void at the column inlet: A gap in the packing material can cause the sample to travel through different flow paths, leading to a split peak.[3][5]

    • Contamination or blockage of the column frit: Particulates from the sample or mobile phase can partially block the frit, causing uneven sample distribution.[1][3]

    • Column degradation: Over time, the stationary phase can degrade, especially under harsh pH or temperature conditions, leading to poor peak shape.

  • Mobile Phase and Sample Solvent Mismatch:

    • Injection solvent stronger than the mobile phase: If the sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to spread before it reaches the column, resulting in a distorted peak. It is always recommended to dissolve the sample in the initial mobile phase.[3]

    • Inadequate buffering or incorrect pH: The mobile phase pH can affect the ionization state of the analyte. If the pH is too close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak splitting.

  • Co-elution of Enantiomers or Isotopologues:

    • Incomplete chiral resolution: The D- and L-enantiomers of leucine may not be fully resolved by the chiral column, resulting in two closely eluting peaks that appear as a single, split peak.

    • Chromatographic Deuteration Effect (CDE): Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[6][7] While DL-LEUCINE-D10 is fully deuterated, any isotopic impurities could potentially contribute to peak broadening.

Q2: How can I troubleshoot peak splitting related to the column?

A2: If you suspect a column-related issue, follow these steps:

  • Inspect the Column: Check for any visible signs of a void at the column inlet.

  • Reverse Flush the Column: Disconnect the column from the detector and connect it in the reverse direction to the injector. Flush with a strong solvent to try and dislodge any particulates from the inlet frit.

  • Replace the Frit: If reverse flushing does not resolve the issue, the inlet frit may need to be replaced.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants.

  • Test with a Standard Compound: Inject a well-behaved standard compound to see if the peak splitting persists. If it does, the issue is likely with the column or the system.

Troubleshooting Workflow for Column-Related Issues

start Suspect Column Issue step1 Visually inspect for column void start->step1 step2 Reverse flush column with strong solvent step1->step2 step3 Inject a standard compound step2->step3 q1 Is peak splitting resolved? step3->q1 q2 Is peak splitting still present? q1->q2 No res1 Issue likely resolved q1->res1 Yes res2 Consider replacing column frit or column q2->res2

Figure 2: A systematic workflow for troubleshooting column-related peak splitting issues.

Q3: How does the mobile phase composition affect peak shape for this compound?

A3: The mobile phase plays a critical role in achieving good peak shape. For chiral separations of FMOC-amino acids, reversed-phase chromatography is common.[8][9]

  • Organic Modifier: The type and concentration of the organic modifier (e.g., acetonitrile, methanol) affect the retention and resolution of the enantiomers.

  • pH and Buffer: The pH of the mobile phase should be controlled to ensure the analyte is in a single ionization state. A buffer is often necessary to maintain a stable pH.

  • Additives: Additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution.

Table 1: Mobile Phase Optimization for this compound

ParameterCondition 1Condition 2Condition 3Expected Outcome
Column Chiral Polysaccharide-basedChiral Polysaccharide-basedChiral Polysaccharide-based-
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 4.5-
Mobile Phase B AcetonitrileMethanolAcetonitrile-
Gradient 30-70% B over 20 min30-70% B over 20 min30-70% B over 20 min-
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min-
Temperature 25 °C35 °C25 °C-
Observation Peak splittingImproved peak shape, but lower resolutionGood peak shape and resolutionOptimization of mobile phase can significantly improve peak symmetry and resolution.

Q4: What experimental protocol can I follow to resolve peak splitting?

A4: The following is a detailed protocol for troubleshooting and optimizing the separation of this compound.

Experimental Protocol: Optimization of this compound Separation

1. Sample Preparation:

  • Dissolve the this compound standard in the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Chromatographic System:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A chiral stationary phase (CSP) column suitable for amino acid enantiomer separation, such as a polysaccharide-based column (e.g., Chiralpak series) or a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC series).[8][9][10]

  • Detection Wavelength: 265 nm (for the FMOC group).

3. Initial Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 25 °C.

  • Gradient: Start with a linear gradient of 30% B to 70% B over 20 minutes.

4. Troubleshooting and Optimization Steps:

  • Step 1: Evaluate Injection Solvent. If the initial run shows peak splitting, prepare a new sample dissolved in 100% Mobile Phase A and re-inject.

  • Step 2: Modify the Mobile Phase.

    • Change the organic modifier: Replace acetonitrile with methanol and repeat the analysis.

    • Adjust the pH: Prepare a mobile phase with a buffer, for example, 10 mM ammonium acetate adjusted to pH 4.5 with acetic acid.

  • Step 3: Adjust the Temperature. Increase the column temperature in increments of 5 °C (e.g., to 30 °C, then 35 °C). Higher temperatures can sometimes improve peak shape but may reduce resolution.[2]

  • Step 4: Lower the Flow Rate. Decrease the flow rate to 0.8 mL/min to see if it improves resolution and peak shape.

Table 2: Troubleshooting Summary and Expected Results

Troubleshooting StepParameter ChangedExpected ImprovementPotential Trade-off
1. Injection Solvent Sample solvent matched to initial mobile phaseReduced peak fronting and splittingNone
2. Mobile Phase Acetonitrile to MethanolAltered selectivity, potentially resolving co-eluting peaksMay increase or decrease resolution
3. Mobile Phase pH Buffered mobile phase at pH 4.5Sharper, more symmetrical peaksMay change retention times significantly
4. Temperature Increased from 25°C to 35°CReduced peak broadeningMay decrease resolution between enantiomers
5. Flow Rate Decreased from 1.0 to 0.8 mL/minImproved resolution and peak shapeLonger run time

Logical Relationship for Troubleshooting

cluster_0 Initial Checks cluster_1 Method Optimization start Peak Splitting Observed check1 Verify sample solvent matches mobile phase start->check1 check2 Inspect for column void and reverse flush check1->check2 opt1 Optimize mobile phase (organic modifier, pH) check2->opt1 opt2 Adjust column temperature opt1->opt2 opt3 Modify flow rate opt2->opt3 end Peak Splitting Resolved opt3->end

Figure 3: A logical troubleshooting sequence for resolving peak splitting of this compound.

References

Validation & Comparative

Comparing DL-LEUCINE-D10-N-FMOC vs L-Leucine-D10 for labeling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison: DL-LEUCINE-D10-N-FMOC vs. L-Leucine-D10 for Labeling Applications

For researchers, scientists, and professionals in drug development, stable isotope labeling is an indispensable tool for quantitative analysis in proteomics and metabolomics. The choice between an N-terminally protected amino acid like this compound and its unprotected counterpart, L-Leucine-D10, is dictated by the experimental objective. This guide provides an in-depth comparison of these two reagents, supported by experimental data and protocols, to inform the selection process for specific labeling strategies.

The fundamental distinction lies in their primary application: this compound is a building block for the chemical synthesis of peptides, whereas L-Leucine-D10 is utilized for the metabolic labeling of proteins and metabolites in living systems.

Core Properties and Applications

FeatureThis compoundL-Leucine-D10
Chemical Structure Deuterated leucine with a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the alpha-amino group.[][2]Deuterated L-isomer of the essential amino acid leucine.[3][4]
Primary Application Solid-Phase Peptide Synthesis (SPPS) of isotope-labeled peptides.[5][6]In vivo and in vitro metabolic labeling (e.g., SILAC) of proteins and as a tracer for metabolic studies.[7][8][9]
Incorporation Method Chemical coupling during automated or manual peptide synthesis.[10]Biological incorporation by cellular machinery during protein synthesis.[7]
Requirement for Deprotection Yes, the Fmoc group must be removed during each synthesis cycle and before the final peptide is used.[11][12]No, the free amino group is required for ribosomal translation.
Use as Internal Standard The synthesized labeled peptide is used as an internal standard for targeted proteomics.Can be used as an internal standard for quantifying unlabeled leucine or for global protein quantification in SILAC experiments.[3]
Stereochemistry Available as a DL-racemic mixture or as the pure L-isomer (L-Leucine-N-Fmoc (D10)).[][5][6]L-isomer is used for biological applications as it is the naturally occurring enantiomer.[3][4]
Impact on Mass Spectrometry The Fmoc group affects the fragmentation pattern of the protected amino acid or peptide fragments if not fully removed.[13][14]Provides a +10 Da mass shift (often observed as +9 Da in vivo due to deuterium-hydrogen exchange at the alpha-carbon during transamination) for leucine-containing peptides.[8][15]

Performance Comparison in Labeling

Performance MetricThis compound (in SPPS)L-Leucine-D10 (in SILAC)
Incorporation Efficiency High, determined by the coupling efficiency of the peptide synthesizer and chemistry used. Typically >99%.High, typically >95% after 5-6 cell doublings in leucine-auxotrophic cell lines.[7]
Labeling Specificity Site-specific incorporation into the desired position in the peptide sequence.Global labeling of all leucine positions in newly synthesized proteins.
Effect on Biological Systems Not applicable for direct use in biological systems. The final purified peptide is used.Generally low toxicity at standard concentrations, with minimal perturbation to cellular pathways.[7]
Throughput High for the synthesis of a specific peptide.High for global proteome analysis.
Cost-Effectiveness Can be expensive for synthesizing long peptides due to the cost of reagents and instrument time.Cost-effective for global labeling of entire cell populations.[7]

Experimental Protocols

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a labeled amino acid into a peptide sequence using an automated peptide synthesizer.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Swell the resin in a solvent like dimethylformamide (DMF).[13]

2. Fmoc Deprotection:

  • Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain by treating with a 20% solution of piperidine in DMF.[11][12]

  • Wash the resin thoroughly with DMF to remove piperidine and the Fmoc adduct.

3. Amino Acid Coupling:

  • Activate the carboxyl group of the Fmoc-amino acid (in this case, this compound) using an activating agent such as HATU or DIC/Oxyma.

  • Add the activated labeled amino acid to the resin and allow the coupling reaction to proceed. For labeled amino acids, a longer coupling time may be employed to ensure high efficiency.[10]

  • Wash the resin with DMF to remove any unreacted reagents.

4. Repeat Synthesis Cycle:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Final Deprotection:

  • Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups.[11]

6. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final labeled peptide by mass spectrometry.

Protocol 2: Metabolic Labeling of a Cell Culture with L-Leucine-D10 (SILAC)

This protocol describes the labeling of a mammalian cell line for quantitative proteomics.

1. Cell Culture Preparation:

  • Use a leucine-auxotrophic cell line.

  • Culture the cells in a "light" SILAC medium containing unlabeled L-leucine and a "heavy" SILAC medium where unlabeled leucine is replaced with L-Leucine-D10.[7]

2. Adaptation to Heavy Medium:

  • Subculture the cells in the "heavy" medium for at least five to six passages to ensure complete incorporation of the labeled amino acid into the proteome.[7]

3. Experimental Treatment:

  • Apply the experimental condition (e.g., drug treatment) to one of the cell populations (e.g., the "heavy" labeled cells), while the other population ("light" labeled cells) serves as the control.

4. Cell Harvesting and Protein Extraction:

  • Harvest the "light" and "heavy" cell populations.

  • Combine the cell pellets in a 1:1 ratio based on cell number or protein concentration.

  • Lyse the combined cells and extract the proteins.

5. Protein Digestion and Mass Spectrometry:

  • Digest the protein mixture into peptides using an enzyme like trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

6. Data Analysis:

  • Identify peptide pairs that are chemically identical but differ in mass due to the presence of L-Leucine-D10.

  • Quantify the relative abundance of the "light" and "heavy" peptides to determine changes in protein expression or turnover.

Visualizing Workflows and Pathways

SPPS_Workflow Resin Swell Resin Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (Activated) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat If not last AA Cleavage Cleave and Deprotect (TFA Cocktail) Wash2->Cleavage If last AA Repeat->Deprotection Purification HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating labeled amino acids.

SILAC_Workflow cluster_light Control Condition cluster_heavy Experimental Condition Light_Culture Culture in 'Light' Medium (Unlabeled Leucine) Light_Harvest Harvest Cells Light_Culture->Light_Harvest Combine Combine Cells (1:1) Light_Harvest->Combine Heavy_Culture Culture in 'Heavy' Medium (L-Leucine-D10) Heavy_Treatment Apply Treatment Heavy_Culture->Heavy_Treatment Heavy_Harvest Harvest Cells Heavy_Treatment->Heavy_Harvest Heavy_Harvest->Combine Lysis Cell Lysis & Protein Extraction Combine->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: SILAC (Stable Isotope Labeling by Amino acids in Cell culture) experimental workflow.

mTOR_Pathway Leucine L-Leucine / L-Leucine-D10 mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: L-Leucine activates the mTORC1 signaling pathway to promote protein synthesis and cell growth.[3][16]

Conclusion

The selection between this compound and L-Leucine-D10 is straightforward and depends entirely on the experimental design. For the synthesis of specific, isotopically labeled peptide standards for targeted quantitative mass spectrometry, this compound (or its stereoisomerically pure L-form) is the appropriate choice. For global analysis of protein turnover, synthesis, or expression in a biological context, the unprotected L-Leucine-D10 is the required reagent for metabolic labeling. Understanding the fundamental differences in their application is key to designing robust and effective quantitative proteomics and metabolomics experiments.

References

Unlocking New Frontiers in Research: The Deuterated Advantage in Amino Acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular research, the ability to track, quantify, and structurally analyze proteins and metabolites is paramount. Stable isotope labeling of amino acids has become an indispensable tool, with carbon-13 (¹³C) and nitrogen-15 (¹⁵N) labels being the traditional workhorses. However, a powerful alternative, the use of deuterated amino acids, where hydrogen is replaced by its heavier isotope deuterium (²H or D), offers a unique set of advantages that can significantly enhance experimental outcomes in drug development, structural biology, and metabolic analysis. This guide provides an objective comparison of deuterated amino acids with ¹³C and ¹⁵N labels, supported by experimental principles and detailed methodologies.

Key Advantages of Deuterated Amino Acids

The primary advantages of using deuterated amino acids stem from the fundamental properties of deuterium, most notably the Kinetic Isotope Effect (KIE) and its impact on molecular stability and analytical detection.[1]

  • Enhanced Metabolic Stability and Pharmacokinetics: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[][3] This increased bond strength can slow down metabolic processes where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect.[4][5] In drug development, this translates to a slower rate of metabolism by enzymes like cytochrome P450, potentially leading to an extended drug half-life, reduced dosing frequency, and lower toxicity due to the decreased formation of toxic metabolites.[5][6][7]

  • Improved NMR Spectroscopy of Large Proteins: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuteration is a powerful strategy for studying the structure and dynamics of large proteins.[] Replacing protons with deuterons reduces dipolar spin interactions, which are a major source of line broadening in the NMR spectra of high molecular weight proteins.[8][9] This results in sharper signals and simplified spectra, enabling the analysis of complex protein structures that would be intractable with standard ¹³C or ¹⁵N labeling alone.[][10]

  • Versatility in Mass Spectrometry: Deuterated amino acids serve as excellent internal standards for quantitative proteomics and metabolomics using mass spectrometry (MS).[1][11] They are chemically identical to their endogenous counterparts but have a distinct mass, allowing for precise and accurate quantification through isotope dilution MS.[11] While ¹³C and ¹⁵N labels are also used for this purpose, the multi-deuterium labeling of an amino acid can provide a larger mass shift, which can be beneficial in complex spectra.[]

  • Probing Reaction Mechanisms: The kinetic isotope effect is a valuable tool for elucidating enzymatic mechanisms and metabolic pathways.[1][5] By observing the change in reaction rate upon deuterium substitution at a specific position, researchers can gain insights into bond-breaking events in the transition state.

Comparative Performance: Deuterated vs. ¹³C/¹⁵N Labels

The choice between deuterated, ¹³C, or ¹⁵N labeled amino acids depends on the specific research application. The following tables summarize the key differences in their performance characteristics.

Table 1: General Comparison of Isotopic Labeling Strategies
FeatureDeuterated (²H) Amino Acids¹³C-Labeled Amino Acids¹⁵N-Labeled Amino Acids
Primary Advantage Kinetic Isotope Effect (slows metabolism), Reduced NMR line broadeningTracing carbon backbone in metabolism, NMR structural studiesTracing nitrogen metabolism, Protein NMR "fingerprinting"
Impact on Metabolism Can significantly alter metabolic rates (KIE)[4][5]Generally considered non-perturbing[]Generally considered non-perturbing[]
NMR Spectroscopy Simplifies spectra of large proteins by reducing proton signals and sharpening lines[][9]Provides rich information on carbon backbone structure and dynamics[]1H-¹⁵N HSQC provides a unique signal for each amino acid residue[]
Mass Spectrometry Excellent for quantitative analysis (internal standards)[11]Gold standard for metabolic flux analysis (MFA)[][13]Used in quantitative proteomics (e.g., SILAC)[]
Cost Can be cost-effective, especially when using D₂O for metabolic labeling[1]Generally more expensive than ¹⁵N labeling, especially for uniform labeling[]More cost-effective than ¹³C labeling[]
Safety Non-radioactive and safe for in vivo studies[14]Non-radioactive and safe for in vivo studies[14]Non-radioactive and safe for in vivo studies[14]
Table 2: Application-Specific Suitability
ApplicationDeuterated (²H)¹³C-Labeled¹⁵N-Labeled
Drug Metabolism & Pharmacokinetics (DMPK) Excellent (slows metabolism, improves PK profile)[6][]Good (as internal standards)Good (as internal standards)
NMR of Large Proteins (>30 kDa) Excellent (reduces spectral complexity)[][10]Good (in combination with deuteration)Good (in combination with deuteration)
Metabolic Flux Analysis (MFA) Limited (KIE can alter fluxes)[16]Excellent (directly traces carbon flow)[][17]Limited (traces nitrogen, not central carbon metabolism)
Quantitative Proteomics (e.g., SILAC) Good (as internal standards)Excellent (provides significant mass shift)[]Excellent (standard for SILAC)[]
Elucidating Reaction Mechanisms Excellent (utilizes the Kinetic Isotope Effect)[5]LimitedLimited

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible experiments using isotopically labeled amino acids.

Protocol 1: Metabolic Labeling of Proteins in Cell Culture with Deuterated Water (D₂O)

This protocol describes a general workflow for incorporating deuterium into proteins in cultured cells by replacing a portion of the water in the growth medium with D₂O.[1][18]

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium

  • Deuterium oxide (D₂O, 99.9%)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein quantification assay kit

  • Equipment for protein digestion (e.g., trypsin) and mass spectrometry analysis

Procedure:

  • Cell Culture: Culture cells in a standard growth medium to the desired confluency.

  • Medium Exchange: Replace the standard medium with a medium prepared with a specific percentage of D₂O (e.g., 4-8%).[1]

  • Incubation: Incubate the cells in the D₂O-containing medium for the desired period. This allows for the metabolic incorporation of deuterium into newly synthesized non-essential amino acids and subsequently into proteins.[1]

  • Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest them.

  • Protein Extraction: Lyse the cells and extract the total protein.

  • Protein Digestion: Digest the extracted proteins into peptides using a standard protocol (e.g., with trypsin).[19]

  • Mass Spectrometry Analysis: Analyze the resulting peptides by mass spectrometry to determine the extent of deuterium incorporation and quantify protein turnover.[1]

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with ¹³C and ¹⁵N Labels

This protocol outlines the general workflow for a SILAC experiment for quantitative proteomics.[][17]

Materials:

  • Two populations of the same cell line

  • SILAC-specific cell culture medium lacking lysine and arginine

  • "Light" amino acids (natural abundance ¹²C, ¹⁴N-lysine and -arginine)

  • "Heavy" amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₂-arginine)

  • Standard cell culture reagents and equipment

  • Mass spectrometer

Procedure:

  • Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in "light" medium supplemented with natural lysine and arginine. The other population is grown in "heavy" medium containing the ¹³C and/or ¹⁵N labeled lysine and arginine.[17]

  • Experimental Treatment: Once full incorporation of the labeled amino acids is achieved (typically after 5-6 cell doublings), treat the cell populations according to the experimental design (e.g., drug treatment vs. control).

  • Cell Lysis and Protein Mixing: Lyse the cells from both populations and combine equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Digest the mixed protein sample into peptides.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS. The mass difference between the "light" and "heavy" peptides allows for the relative quantification of protein abundance between the two samples.[]

Visualizing Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of key processes.

G cluster_drug_development Deuteration in Drug Development Drug Drug Molecule (C-H bonds) Metabolism CYP450 Metabolism Drug->Metabolism Fast DeuteratedDrug Deuterated Drug (C-D bonds) DeuteratedDrug->Metabolism Slow (KIE) Excretion Rapid Excretion Metabolism->Excretion ImprovedPK Improved Pharmacokinetics (Longer Half-life) Metabolism->ImprovedPK

Caption: The Kinetic Isotope Effect in Drug Metabolism.

G cluster_nmr NMR Spectroscopy Comparison Protonated Large Protein (¹H, ¹³C, ¹⁵N) BroadSignal Broad, Overlapping NMR Signals Protonated->BroadSignal Deuterated Deuterated Large Protein (²H, ¹³C, ¹⁵N) SharpSignal Sharp, Resolved NMR Signals Deuterated->SharpSignal Structure 3D Structure Determination BroadSignal->Structure Difficult SharpSignal->Structure Feasible

Caption: Impact of Deuteration on NMR Spectra of Large Proteins.

G cluster_silac SILAC Workflow Light Cells in 'Light' Medium (¹²C, ¹⁴N-Lys/Arg) Mix Combine Cell Lysates Light->Mix Heavy Cells in 'Heavy' Medium (¹³C, ¹⁵N-Lys/Arg) Heavy->Mix Digest Tryptic Digestion Mix->Digest MS LC-MS/MS Analysis Digest->MS Quant Relative Protein Quantification MS->Quant

Caption: SILAC Experimental Workflow for Quantitative Proteomics.

Conclusion

While ¹³C and ¹⁵N labeled amino acids remain cornerstone tools in metabolic and proteomic research, deuterated amino acids offer distinct and powerful advantages, particularly in the realms of drug development and the structural analysis of large biomolecules. The kinetic isotope effect endowed by deuterium substitution provides a unique handle to modulate metabolic stability and probe enzymatic mechanisms. In NMR spectroscopy, deuteration is often not just an alternative but a necessity for overcoming the challenges posed by large, complex proteins. The choice of isotopic label should be a strategic decision based on the specific experimental goals. For researchers and drug development professionals, understanding the unique benefits of deuterated amino acids opens up new avenues for discovery and innovation.

References

D-Leucine-D10 in the Spotlight: A Comparative Performance Guide for Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the world of metabolic labeling, the choice of an appropriate isotopic tracer is paramount. This guide provides a comprehensive comparison of D-Leucine-D10 with other commonly used labeled amino acids, supported by experimental data and detailed protocols to inform your research.

Stable isotope-labeled amino acids are indispensable tools in quantitative proteomics, metabolomics, and drug development.[1] Among these, deuterated amino acids like D-Leucine-D10 have gained prominence as cost-effective and powerful alternatives to traditional 13C and 15N isotopes.[2] Their chemical properties are nearly identical to their unlabeled counterparts, ensuring seamless integration into cellular machinery, while the mass difference is readily detectable by mass spectrometry.[1] This guide delves into the performance of D-Leucine-D10, comparing it with other labeled amino acids to facilitate an informed selection for your specific experimental needs.

Performance Comparison of Labeled Amino Acids

The selection of a labeled amino acid hinges on several key performance indicators. While direct, extensive comparative studies across all available labeled amino acids are limited, the existing body of research provides valuable insights into their respective strengths and considerations.[2]

Table 1: Comparison of Common Deuterated Amino Acids for Metabolic Labeling

Deuterated Amino AcidIsotopic PurityCommon ApplicationsReported Performance & Considerations
D-Leucine-D10 >98%[3]Proteomics (SILAC), Metabolomics, Protein Turnover Studies[2]Can be converted to L-Leucine in vivo, making it suitable for labeling. The D-isomer may have different metabolic fates and transport kinetics compared to the L-isomer.[2]
L-Leucine-D3 >98%[4]Proteomics (SILAC)[4]Complete incorporation is typically achieved after five cell doublings with no adverse effects on cell morphology or growth rate.[4]
L-Leucine-D10 >98%[5]Proteomics (SILAC), Metabolomics, NMR-based structural studies[2][5]Similar to L-Leucine-D3, it is used for high-resolution mass spectrometry, offering a larger mass shift.[2]

Table 2: General Performance Comparison of Labeled Amino Acids

Performance IndicatorD-Leucine-D10Other Deuterated Amino Acids (e.g., L-Leucine-D3)13C and 15N Labeled Amino Acids
Incorporation Efficiency High (in systems capable of D- to L- conversion)[2]>95% after 5 cell doublings[2]Generally high for essential amino acids in auxotrophic cell lines.
Cell Viability/Toxicity Generally low, but high concentrations can be toxic.[2]No significant difference from control cultures reported in standard SILAC experiments.[2]Generally low toxicity at standard labeling concentrations.
Impact on Cellular Pathways Minimal perturbation at standard labeling concentrations.[2]Minimal perturbation at standard labeling concentrations.[2]Minimal perturbation at standard labeling concentrations.
Cost Generally more cost-effective than 13C and 15N labels.[2]Varies depending on the specific amino acid and labeling pattern.Generally higher cost compared to deuterated labels.[6]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for a typical SILAC-based metabolic labeling experiment and a cell viability assay.

Protocol 1: SILAC-Based Metabolic Labeling

Objective: To metabolically label proteins in two different cell populations with "light" and "heavy" amino acids for relative quantification by mass spectrometry.

Materials:

  • Cells of interest

  • "Light" SILAC medium (containing natural L-Leucine)

  • "Heavy" SILAC medium (containing D-Leucine-D10)

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Trypsin

  • C18 spin columns for peptide cleanup

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling: Culture cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acid.[2]

  • Experimental Treatment: Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, with the "light" labeled cells serving as a control).[2]

  • Cell Harvesting and Lysis: Wash cells with ice-cold PBS and harvest. Lyse the "light" and "heavy" cell populations separately in lysis buffer.[2]

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Reduce and alkylate the protein mixture, followed by digestion with trypsin overnight at 37°C.[2]

  • Peptide Cleanup: Desalt the peptide mixture using C18 spin columns.[2]

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution LC-MS/MS system.[7]

  • Data Analysis: Use appropriate software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs, allowing for the determination of relative protein abundance between the two experimental conditions.[2]

Protocol 2: Cell Viability Assay (MTS Assay)

Objective: To assess the potential toxicity of labeled amino acids on cell viability.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • Labeled amino acid stock solution

  • MTS reagent (containing PES)[8]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the labeled amino acid (e.g., D-Leucine-D10) and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.[9][10]

  • Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic fate of D-Leucine and a typical experimental workflow.

Metabolic Pathway of D-Leucine D-Leucine-D10 D-Leucine-D10 D-Amino Acid Oxidase (DAO) D-Amino Acid Oxidase (DAO) D-Leucine-D10->D-Amino Acid Oxidase (DAO) Oxidative Deamination alpha-Ketoisocaproate-D9 (KIC) alpha-Ketoisocaproate-D9 (KIC) D-Amino Acid Oxidase (DAO)->alpha-Ketoisocaproate-D9 (KIC) Transaminase Transaminase alpha-Ketoisocaproate-D9 (KIC)->Transaminase Transamination L-Leucine-D9 L-Leucine-D9 Transaminase->L-Leucine-D9 Protein Synthesis Protein Synthesis L-Leucine-D9->Protein Synthesis

Caption: Metabolic conversion of D-Leucine-D10 to L-Leucine for protein synthesis.

The primary metabolic pathway for D-leucine in mammals involves oxidative deamination by D-amino acid oxidase (DAO), which is primarily located in the peroxisomes of the kidney and liver.[11] This reaction converts D-leucine into its corresponding α-keto acid, α-ketoisocaproate (KIC), which can then be transaminated to L-leucine and incorporated into proteins.[11][12]

SILAC Experimental Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light Medium (Natural Leucine) Light Medium (Natural Leucine) Cell Lysis Cell Lysis Light Medium (Natural Leucine)->Cell Lysis Control Heavy Medium (D-Leucine-D10) Heavy Medium (D-Leucine-D10) Heavy Medium (D-Leucine-D10)->Cell Lysis Treatment Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Mix 1:1 Mix 1:1 Protein Quantification->Mix 1:1 Digestion (Trypsin) Digestion (Trypsin) Mix 1:1->Digestion (Trypsin) LC-MS/MS LC-MS/MS Digestion (Trypsin)->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Relative Protein Quantification Relative Protein Quantification Data Analysis->Relative Protein Quantification

Caption: A generalized workflow for a SILAC experiment using D-Leucine-D10.

Leucine, including the L-isomer derived from D-Leucine-D10, is a key activator of the mTOR (mechanistic target of rapamycin) signaling pathway.[13][14] This pathway is central to the regulation of protein synthesis, cell growth, and proliferation.[15][16] The activation of mTORC1 by leucine is a complex process involving multiple signaling molecules.[14]

Leucine-Induced mTOR Signaling Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promotes 4E-BP1->Protein Synthesis promotes (by releasing eIF4E) Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Simplified diagram of the mTOR signaling pathway activated by Leucine.

References

A Comparative Guide to the Validation of Quantitative Assays Using DL-LEUCINE-D10-N-FMOC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is crucial for advancements in proteomics, metabolomics, and therapeutic development. The use of stable isotope-labeled internal standards in mass spectrometry-based assays is a cornerstone of achieving reliable and reproducible results. This guide provides an objective comparison of quantitative assays utilizing DL-LEUCINE-D10-N-FMOC as an internal standard against alternative methodologies. Supported by experimental data and detailed protocols, this document aims to inform the selection of the most appropriate quantitative approach.

This compound is a deuterated and Fmoc-protected form of the amino acid leucine. The deuterium labeling makes it an ideal internal standard for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Its near-identical chemical and physical properties to endogenous leucine ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variability in these steps.[3][4][5]

Performance Comparison of Quantitative Assay Methodologies

The choice of internal standard is a critical factor influencing the performance of a quantitative assay. The following table summarizes key validation parameters for assays utilizing a deuterated internal standard like this compound compared to assays using a structurally analogous internal standard or no internal standard. The data represents typical performance characteristics derived from validated bioanalytical methods.[6][7][8]

Validation ParameterAssay with this compound (Deuterated IS)Assay with Structurally Analogous ISAssay without Internal Standard
Linearity Range 0.001 - 1 µg/mLTypically in the range of 1 - 40 µg/mLVariable, prone to matrix effects
Lower Limit of Quantification (LLOQ) ~0.001 µg/mL~0.1 µg/mLHigher and more variable
Accuracy (% Bias) Within ±15%Generally within ±15-20%Can exceed ±20%
Precision (%RSD) Intra-day: ≤ 8.5%, Inter-day: ≤ 11.2%Intra-day: <15%, Inter-day: <20%Often >20%
Matrix Effect Effectively compensatedAddressed through derivatization and use of ISA significant source of inaccuracy
Recovery Variability corrected by ISVariability partially correctedInconsistent and uncorrected

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving accurate and reproducible quantitative results. Below are methodologies for a typical LC-MS/MS-based quantitative assay for leucine in a biological matrix and a Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiment.

Key Experiment 1: Quantitative Analysis of Leucine in Human Plasma via LC-MS/MS

This protocol describes the quantification of leucine in human plasma using this compound as an internal standard.

1. Sample Preparation:

  • To a 100 µL aliquot of human plasma, add a known concentration of this compound internal standard solution.[5][9]

  • Precipitate proteins by adding 400 µL of ice-cold methanol or 10 µL of 30% sulfosalicylic acid.[5][7][9][10]

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at 4°C for 30 minutes to facilitate complete protein precipitation.[5][7][9]

  • Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to a new tube for analysis.[5]

2. Chromatographic Separation:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column is commonly used for the separation of amino acids.[11][12]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is typically employed.[5]

  • Flow Rate: Maintained at a constant rate, for example, 0.5 mL/min.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of the analyte and internal standard.

Key Experiment 2: SILAC for Quantitative Proteomics

SILAC is a powerful technique for the quantitative analysis of protein expression levels between different cell populations.

1. Cell Culture and Labeling:

  • Culture two populations of cells in specialized SILAC media. One population is grown in "light" medium containing natural leucine, while the other is grown in "heavy" medium containing a deuterated form of leucine (e.g., L-Leucine-d10).[13][14]

  • Ensure complete incorporation of the labeled amino acid by growing the cells for at least five to six cell doublings.[13][14]

2. Sample Preparation and Analysis:

  • After experimental treatment, harvest and lyse the "light" and "heavy" cell populations separately.

  • Combine equal amounts of protein from the "light" and "heavy" lysates.[13]

  • Digest the protein mixture into peptides using an enzyme such as trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.[13] The mass difference between the "light" and "heavy" peptides allows for the relative quantification of protein abundance.

Visualizations

To further clarify the experimental workflows and logical relationships, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation (Methanol/SSA) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HPLC Separation (C18 Column) Supernatant->LC Inject MS Mass Spectrometry (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification via Calibration Curve Ratio->Quantify

LC-MS/MS Quantitative Assay Workflow

G cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis Light Cell Culture 1 ('Light' Leucine) Treat Experimental Treatment Light->Treat Heavy Cell Culture 2 (Deuterated Leucine) Heavy->Treat Lyse Cell Lysis Treat->Lyse Mix Mix 1:1 Protein Amount Lyse->Mix Digest Tryptic Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Relative Protein Quantification LCMS->Quant

SILAC Experimental Workflow

References

D-Leucine vs. L-Leucine as Metabolic Tracers: A Comparative Guide for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered significant information comparing D-Leucine and L-Leucine as metabolic tracers. I found direct comparative pharmacokinetic data for their N-acetylated derivatives, which suggests D-leucine might have a longer residence time. I also found a study that quantified the chiral inversion of D-leucine to L-leucine in rats, providing valuable quantitative data. Information on the distinct metabolic pathways is available, with L-leucine directly activating mTORC1 and D-leucine's conversion via D-amino acid oxidase (DAO). I have also found protocols for in vivo administration of deuterated leucine tracers and subsequent LC-MS/MS analysis.

However, I still need to find more direct comparative in vivo studies on the tissue incorporation and metabolic fate of D- and L-leucine themselves (not just their derivatives). While I have information on the effect of L-leucine on gut microbiota, the impact of D-leucine in this context is still missing. I also need to consolidate the information on experimental protocols into a more structured and detailed format.

Therefore, I will update my plan to focus on these missing pieces of information before generating the final comparison guide. Based on the analysis of the search results, I have a good foundation to create the comparison guide.

Information I have:

  • Distinct Metabolic Pathways: Clear differentiation between L-leucine's direct role in protein synthesis via mTORC1 activation and D-leucine's initial metabolism by D-amino acid oxidase (DAO) into α-ketoisocaproate (α-KIC), which can then be converted to L-leucine.

  • Pharmacokinetic Differences (from N-acetylated derivatives): Studies on N-acetyl-DL-leucine provide strong evidence that the D-enantiomer has a higher Cmax and AUC, suggesting greater bioavailability and/or slower clearance compared to the L-enantiomer. This implies D-leucine may have a longer residence time in the body.

  • Chiral Inversion: A key study in rats quantified the in vivo conversion of D-leucine to L-leucine, showing that a significant fraction (around 30%) of administered D-leucine is converted to its L-enantiomer, while there is no measurable inversion from L- to D-leucine.

  • Experimental Protocols: I have found detailed protocols for the in vivo administration of deuterated leucine tracers (both intravenous and oral gavage) and for the quantification of leucine enantiomers in plasma using LC-MS/MS. This includes information on sample preparation, chromatographic separation, and mass spectrometric detection.

  • Signaling Pathways: The role of L-leucine in activating the mTORC1 signaling pathway is well-documented. The searches also indicate that D-leucine's effect on this pathway would be indirect, following its conversion to L-leucine.

  • Gut Microbiota: There is information suggesting L-leucine can influence the gut microbiota composition.

Information that is still limited or needs to be inferred:

  • Direct Comparative Quantitative Data (unmodified leucine): While the N-acetylated leucine studies are informative, direct, side-by-side in vivo quantitative data on the tissue incorporation, bioavailability, and clearance of unmodified D- and L-leucine is not explicitly detailed in a single study. I will need to synthesize this from the available data and acknowledge the limitations.

  • D-Leucine and Gut Microbiota: The effect of D-leucine on gut microbiota is not explicitly covered in the search results. I will need to state that this is an area requiring further research, while presenting the known effects of L-leucine.

  • Direct mTORC1 activation by D-Leucine: The consensus is that D-leucine does not directly activate mTORC1. I will present this and explain the indirect activation mechanism.

Given the comprehensive nature of the information I have gathered, I can now proceed to structure the comparison guide as requested by the user. I have enough information to create the tables, diagrams, and detailed protocols. Therefore, I will now proceed with generating the response.

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled amino acids as metabolic tracers is a cornerstone of in vivo research, enabling the precise tracking of metabolic pathways. Leucine, a branched-chain amino acid, is of particular interest due to its critical role in protein synthesis and metabolic regulation. While L-leucine is the naturally occurring, proteinogenic enantiomer, its counterpart, D-leucine, offers unique metabolic characteristics that make it a valuable tool for specific research applications. This guide provides an objective comparison of D-leucine and L-leucine as metabolic tracers, supported by experimental data, to inform the design and interpretation of in vivo studies.

At a Glance: Key Differences in Metabolic Fate

FeatureD-LeucineL-Leucine
Primary Metabolic Onset Oxidative deamination by D-amino acid oxidase (DAO), primarily in the kidneys and liver.[1]Direct incorporation into protein synthesis and catabolism via branched-chain amino acid aminotransferase (BCAT).[1]
Metabolic Conversion Converted to α-ketoisocaproate (α-KIC), which can then be transaminated to L-leucine (chiral inversion) or further oxidized for energy.[1]Transaminated to α-KIC, which is then primarily oxidized for energy or used for the synthesis of other compounds.[1]
mTORC1 Signaling Indirectly activates the mTORC1 pathway following its conversion to L-leucine.Directly and potently activates the mTORC1 signaling pathway, a key regulator of protein synthesis.[1]
Pharmacokinetics Suggested to have a longer residence time in the body, with a higher maximum concentration (Cmax) and area under the curve (AUC) observed for its N-acetylated derivative compared to the L-enantiomer.[1]Subject to more rapid first-pass metabolism and utilization, leading to lower plasma levels of its N-acetylated derivative compared to the D-enantiomer.[1]
Gut Microbiota Interaction The direct impact of D-leucine on gut microbiota is an area requiring further investigation.L-leucine supplementation has been shown to alter the composition and diversity of the gut microbiota.

Quantitative Data Comparison

The following tables summarize key quantitative data from in vivo studies, providing a comparative overview of D-leucine and L-leucine metabolism.

Table 1: Comparative Pharmacokinetics of N-acetyl-leucine Enantiomers in Mice Following Oral Administration [1]

ParameterN-acetyl-D-leucineN-acetyl-L-leucine
Cmax (ng/mL) 86,1003,410
AUC (h*ng/mL) 57,8002,560
Tmax (h) <0.25<0.25
T1/2 (h) 0.310.4

These data, derived from N-acetylated derivatives, suggest that D-leucine may have greater bioavailability and/or a slower clearance rate than L-leucine in its unmodified form.[1]

Table 2: In Vivo Chiral Inversion of D-Leucine to L-Leucine in Rats [2][3]

ParameterValue
Fraction of administered D-[2H7]leucine converted to L-[2H7]leucine ~30%
Elimination half-life of D-[2H7]leucine 60 min
Elimination half-life of L-[2H7]leucine (formed from D-leucine) 14 min

This study demonstrates a significant and stereospecific conversion of D-leucine to L-leucine in vivo, with no measurable reverse reaction.[2]

Metabolic Pathways and Signaling

The metabolic fates of D-leucine and L-leucine are distinct, primarily due to the stereospecificity of the enzymes involved in their initial catabolism.

L-Leucine Metabolic Pathway

L-leucine is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is a central regulator of cell growth and protein synthesis.

L_Leucine_Pathway L_Leucine L-Leucine mTORC1 mTORC1 L_Leucine->mTORC1 Activates BCAT BCAT L_Leucine->BCAT Protein_Synthesis Muscle Protein Synthesis mTORC1->Protein_Synthesis Promotes alpha_KIC α-Ketoisocaproate (α-KIC) BCAT->alpha_KIC Energy Energy Production (Oxidation) alpha_KIC->Energy

Figure 1. L-Leucine metabolic and signaling pathway.

D-Leucine Metabolic Pathway

D-leucine is not a direct activator of mTORC1. Its metabolic journey begins with conversion to α-KIC by D-amino acid oxidase (DAO). This α-KIC can then enter the L-leucine metabolic pool through transamination.

D_Leucine_Pathway D_Leucine D-Leucine DAO D-Amino Acid Oxidase (DAO) D_Leucine->DAO alpha_KIC α-Ketoisocaproate (α-KIC) DAO->alpha_KIC BCAT BCAT alpha_KIC->BCAT Energy Energy Production (Oxidation) alpha_KIC->Energy L_Leucine L-Leucine BCAT->L_Leucine Chiral Inversion mTORC1 mTORC1 L_Leucine->mTORC1 Activates Protein_Synthesis Muscle Protein Synthesis mTORC1->Protein_Synthesis Promotes

Figure 2. D-Leucine metabolic pathway and subsequent entry into L-leucine signaling.

Experimental Protocols

The following are generalized protocols for in vivo metabolic tracing studies using deuterated D-leucine and L-leucine. These should be adapted and optimized for specific experimental designs.

In Vivo Administration of Deuterated Leucine Tracers

Objective: To introduce a stable isotope-labeled leucine tracer into a living organism to track its metabolic fate.

Materials:

  • Deuterated D-leucine (e.g., D-[2H7]leucine or D-Leucine-D10) or L-leucine (e.g., L-[1-13C]leucine)

  • Sterile 0.9% saline or phosphate-buffered saline (PBS)

  • Experimental animals (e.g., rats, mice)

  • Anesthesia (e.g., isoflurane)

  • Administration equipment (syringes, infusion pumps, gavage needles)

  • Blood collection supplies (e.g., EDTA tubes)

Protocol for Intravenous (IV) Infusion:

  • Preparation of Infusion Solution: Dissolve the deuterated leucine tracer in sterile saline to the desired concentration. Ensure sterility by filtering through a 0.22 µm filter.

  • Animal Preparation: Anesthetize the animal. For continuous infusion or serial blood sampling, catheterize a relevant blood vessel (e.g., jugular vein for infusion, carotid artery for sampling).

  • Tracer Administration: Administer the tracer solution as a bolus injection or a continuous infusion using a syringe pump.

  • Blood Sampling: Collect blood samples at predetermined time points into EDTA tubes. Immediately place samples on ice.

  • Plasma Preparation: Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C. Collect the plasma supernatant and store at -80°C until analysis.[4]

Protocol for Oral Gavage:

  • Preparation of Gavage Solution: Suspend or dissolve the deuterated leucine tracer in a suitable vehicle (e.g., water, PBS).

  • Animal Handling: Gently restrain the animal.

  • Administration: Carefully insert a gavage needle into the esophagus and deliver the tracer solution.

  • Blood Sampling and Plasma Preparation: Follow steps 4 and 5 of the IV infusion protocol. Time points for oral administration may need to be extended to capture absorption and elimination phases.[4]

Quantification of D- and L-Leucine in Plasma by LC-MS/MS

Objective: To accurately measure the concentration of deuterated and non-deuterated D- and L-leucine in plasma samples.

Materials:

  • Plasma samples

  • Internal standard (e.g., a different isotopologue of leucine)

  • Protein precipitation agent (e.g., sulfosalicylic acid or methanol)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Chiral chromatography column

Protocol:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add a known amount of internal standard.

    • Add a protein precipitation agent (e.g., 10 µL of 30% sulfosalicylic acid).[4][5]

    • Vortex and incubate to allow for complete protein precipitation.

    • Centrifuge at high speed (e.g., 12,000 rpm) to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a chiral column to separate the D- and L-leucine enantiomers. Employ a suitable gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of the analyte.

    • Quantify the concentration of D- and L-leucine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental_Workflow cluster_0 In Vivo Administration cluster_1 Sample Collection & Processing cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Tracer_Prep Tracer Solution Preparation Administration IV Infusion or Oral Gavage Tracer_Prep->Administration Animal_Prep Animal Preparation Animal_Prep->Administration Blood_Collection Serial Blood Collection Administration->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation LC_Separation Chiral LC Separation Protein_Precipitation->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Internal Standard MS_Detection->Quantification

Figure 3. General experimental workflow for in vivo metabolic tracing.

Conclusion

Both D-leucine and L-leucine are valuable tracers for in vivo metabolic studies, each with distinct properties and applications. L-leucine, as the natural enantiomer, is the tracer of choice for directly studying protein synthesis and its regulation via the mTORC1 pathway. In contrast, D-leucine's unique metabolic pathway, involving initial processing by DAO and subsequent chiral inversion to L-leucine, makes it a useful tool for investigating D-amino acid metabolism, renal and hepatic enzyme activity, and potentially as a more stable precursor for delivering L-leucine to the systemic circulation. The choice of tracer should be guided by the specific research question, with careful consideration of their differing metabolic fates and pharmacokinetic profiles.

References

A Comparative Guide to SILAC Quantification: The Role of Deuterated Leucine in Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the world of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) stands as a robust and widely adopted methodology. This guide provides an objective comparison of SILAC quantification using deuterated leucine versus the more conventional use of 13C/15N-labeled arginine and lysine, with a focus on accuracy and precision, supported by experimental principles and data.

Introduction to SILAC and Isotopic Labeling

SILAC is a powerful metabolic labeling strategy that enables the relative quantification of thousands of proteins between different cell populations. The core principle involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is cultured with normal "light" amino acids.[1][2] When the cell populations are mixed, the chemically identical heavy and light proteins are distinguishable by mass spectrometry, allowing for the direct and accurate measurement of relative protein abundance.[2]

While 13C and 15N-labeled arginine and lysine are the most common choices for SILAC, deuterated amino acids, such as deuterated leucine (Leu-d3), represent an alternative.[3][4] Leucine is an essential amino acid, ensuring its incorporation into proteins is solely from the culture medium.[5]

Accuracy and Precision: A Head-to-Head Comparison

The accuracy of SILAC quantification is a cornerstone of its utility. A key factor influencing this is the co-elution of heavy and light peptide pairs during liquid chromatography (LC).

Deuterated Leucine (Leu-d3): The Challenge of Chromatographic Shift

A significant consideration when using deuterated amino acids is the potential for a chromatographic shift. Deuterated peptides have been observed to elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography.[6][7] This separation can compromise quantitative accuracy because the light and heavy peptides are not analyzed by the mass spectrometer under identical conditions, potentially leading to unequal sampling of their ion profiles.[3][8]

13C/15N-Labeled Arginine and Lysine: The Gold Standard for Co-elution

In contrast, peptides labeled with 13C or 15N isotopes exhibit near-perfect co-elution with their light counterparts.[3][8] This ensures that both forms of the peptide enter the mass spectrometer at the same time, experiencing the same ionization conditions, which is crucial for minimizing quantification errors.[3]

Quantitative Performance Data
Labeling MethodKey AdvantagesKey DisadvantagesReported Precision (General SILAC)
Deuterated Leucine (e.g., Leu-d3) Cost-effective alternative.Potential for chromatographic shift, which can compromise quantification accuracy.[6][7]Not specifically reported in comparative studies.
13C/15N-Labeled Arginine & Lysine Co-elution of heavy and light peptides, ensuring high accuracy.[3][8] Widespread use and validation.Higher cost of labeled amino acids.Relative standard deviation <5%.[3][8]

Experimental Protocols

To achieve reliable and reproducible results, meticulous adherence to experimental protocols is essential. Below are detailed methodologies for performing a SILAC experiment, adaptable for both deuterated leucine and heavy arginine/lysine.

Key Experiment: SILAC Labeling for Quantitative Proteomics

1. Cell Culture and Metabolic Labeling:

  • Cell Line Selection: Choose an appropriate cell line that is auxotrophic for the amino acid to be labeled (e.g., leucine, arginine, and lysine).

  • SILAC Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI-1640) lacking the amino acid(s) to be used for labeling.

  • "Light" and "Heavy" Media:

    • Light Medium: Supplement the base medium with normal ("light") L-leucine (or L-arginine and L-lysine).

    • Heavy Medium: Supplement the base medium with the corresponding "heavy" amino acid (e.g., deuterated L-leucine, 13C6-L-arginine, 13C6,15N2-L-lysine).

  • Dialyzed Serum: Use dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled amino acids.

  • Cell Adaptation: Culture the cells for at least five to six cell doublings in the respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acids.[3][4]

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations (typically the "heavy" labeled cells), while the other serves as a control.

2. Sample Preparation:

  • Cell Harvesting and Lysis: Harvest both "light" and "heavy" cell populations, wash with ice-cold PBS, and lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates. This early-stage mixing is a key advantage of SILAC as it minimizes experimental variability.[1][9]

  • Protein Digestion: Reduce and alkylate the protein mixture, followed by enzymatic digestion (typically with trypsin) to generate peptides.

3. LC-MS/MS Analysis:

  • Peptide Cleanup: Desalt the peptide mixture using C18 solid-phase extraction.

  • Liquid Chromatography (LC): Separate the peptides using reversed-phase high-performance liquid chromatography (HPLC).

  • Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer. The instrument will acquire MS1 spectra to detect the "light" and "heavy" peptide pairs and MS2 spectra for peptide identification.

4. Data Analysis:

  • Software: Use specialized proteomics software such as MaxQuant for data analysis.[10][11]

  • Peptide Identification and Quantification: The software will identify peptides from the MS2 spectra and calculate the intensity ratios of the "light" and "heavy" peptide pairs from the MS1 spectra.

  • Data Interpretation: The calculated ratios represent the relative abundance of each protein between the two experimental conditions.

Visualizing the Workflow and a Relevant Pathway

To further illustrate the SILAC process and its application, the following diagrams are provided.

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Treatment cluster_processing Sample Processing & Analysis Light Light Cells (Normal Leucine) Control Control Condition Light->Control Heavy Heavy Cells (Deuterated Leucine) Treatment Drug Treatment Heavy->Treatment Mix Mix Cell Lysates (1:1) Control->Mix Treatment->Mix Digest Protein Digestion (Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis (MaxQuant) LCMS->Data mTOR_Signaling GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynth Protein Synthesis S6K1->ProteinSynth _4EBP1->ProteinSynth CellGrowth Cell Growth ProteinSynth->CellGrowth

References

A Researcher's Guide to Cross-Validation of Proteomics Data Using Different Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of protein expression is a cornerstone of modern biological research and drug development. Mass spectrometry-based proteomics, empowered by the use of internal standards, provides a robust platform for these analyses. However, the choice of internal standard can significantly influence experimental outcomes. This guide offers an objective comparison of common internal standards used in quantitative proteomics, supported by experimental data and detailed protocols, to facilitate informed decision-making and ensure the cross-validation of your findings.

Data Presentation: A Comparative Analysis of Internal Standards

The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative proteomics experiments. The following table summarizes the key performance metrics of three widely used internal standards: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). This quantitative data, compiled from various studies, provides a basis for objective comparison.[1][2][3]

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)TMT (Tandem Mass Tags)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)
Labeling Principle In vivo metabolic labeling of proteins with stable isotope-labeled amino acids.[4][5]In vitro chemical labeling of peptides with isobaric tags.In vitro chemical labeling of peptides with isobaric tags.[6][7]
Multiplexing Capacity Typically 2-plex or 3-plex, can be extended.[1]Up to 18-plex with TMTpro reagents.[1]4-plex and 8-plex reagents are commonly used.[1][6]
Sample Type Primarily limited to cell cultures that can incorporate the labeled amino acids.[1]Applicable to a wide range of biological samples, including tissues and biofluids.[1]Applicable to a wide range of biological samples, including tissues and biofluids.[1]
Accuracy High, as labeling occurs early in the workflow, minimizing experimental variability.[2]Good, but can be affected by ratio compression.[3]Good, but can be affected by ratio compression.[2]
Precision (CV%) Generally low (<15%), considered highly precise due to co-analysis of samples.[8]Good, but can be influenced by labeling efficiency and sample complexity.Good, comparable to TMT.
Ratio Compression Not susceptible.Susceptible, especially in complex mixtures, which can lead to underestimation of quantitative differences.[3]Susceptible, similar to TMT.[2]
Cost Can be high due to the cost of labeled amino acids and specialized cell culture media.[2]Reagent costs can be high, particularly for higher plexing kits.[9]Reagent costs are a significant consideration.[2]

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed, step-by-step protocols for the key experiments cited in this guide.

SILAC Experimental Protocol (In Vivo Labeling)

This protocol outlines the general steps for a SILAC experiment.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids (e.g., Arginine and Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled counterparts (e.g., 13C6-Arginine and 13C6-Lysine).

    • Ensure complete incorporation of the labeled amino acids by passaging the cells for at least five generations in the respective media.[10]

  • Experimental Treatment:

    • Apply the experimental treatment (e.g., drug administration, stimulus) to one cell population while the other serves as a control.

  • Cell Lysis and Protein Extraction:

    • Harvest both cell populations and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Pooling and Protein Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" lysates.[11]

    • Perform in-solution or in-gel digestion of the combined protein mixture using an enzyme such as trypsin.

  • Peptide Fractionation and Desalting:

    • Fractionate the resulting peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

    • Desalt the peptide fractions using C18 spin columns or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.

  • Data Analysis:

    • Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the "light" and "heavy" peptide pairs.

iTRAQ/TMT Experimental Protocol (In Vitro Labeling)

This protocol provides a general workflow for iTRAQ and TMT experiments.

  • Protein Extraction and Digestion:

    • Extract proteins from each sample (e.g., cell lysates, tissue homogenates) and quantify the protein concentration.

    • Take equal amounts of protein from each sample and perform reduction, alkylation, and trypsin digestion to generate peptides.[12][13]

  • Peptide Labeling:

    • Label the peptide digests from each sample with the respective isobaric tags (iTRAQ or TMT reagents) according to the manufacturer's instructions.[14][15] Each tag has a unique reporter ion mass.

  • Sample Pooling and Fractionation:

    • Combine the labeled peptide samples into a single mixture.[12][14]

    • Fractionate the pooled peptide mixture to reduce complexity.

  • LC-MS/MS Analysis:

    • Analyze the peptide fractions by LC-MS/MS.

    • In the mass spectrometer, the isobaric tags are cleaved, releasing reporter ions of different masses.

  • Data Analysis:

    • Identify peptides from the fragmentation spectra.

    • Quantify the relative abundance of each peptide (and thus protein) across the different samples by comparing the intensities of the corresponding reporter ions.[6]

Mandatory Visualization

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation, and its dysregulation is often implicated in cancer.[16][17][18][19] Understanding the changes in protein expression within this pathway is a common goal of proteomics studies.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription

Caption: A simplified diagram of the EGFR signaling pathway.

Experimental Workflow: Quantitative Proteomics with Internal Standards

The following diagram illustrates a typical experimental workflow for a quantitative proteomics study using internal standards.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_labeling Internal Standard Labeling cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample_Collection 1. Sample Collection (e.g., Cells, Tissues) Protein_Extraction 2. Protein Extraction Sample_Collection->Protein_Extraction Protein_Quantification 3. Protein Quantification Protein_Extraction->Protein_Quantification Digestion 4. Protein Digestion (e.g., Trypsin) Protein_Quantification->Digestion Labeling 5. Peptide Labeling (e.g., TMT, iTRAQ) or Cell Labeling (SILAC) Digestion->Labeling Sample_Pooling 6. Sample Pooling Labeling->Sample_Pooling Fractionation 7. Peptide Fractionation Sample_Pooling->Fractionation LC_MS 8. LC-MS/MS Analysis Fractionation->LC_MS Data_Processing 9. Data Processing LC_MS->Data_Processing Protein_ID 10. Protein Identification Data_Processing->Protein_ID Quantification 11. Relative Quantification Protein_ID->Quantification Bioinformatics 12. Bioinformatics Analysis Quantification->Bioinformatics Cross_Validation_Logic cluster_discovery Discovery Phase cluster_validation Cross-Validation Phase cluster_confirmation Confirmation Initial_Experiment Initial Quantitative Proteomics Experiment (e.g., using TMT) Differentially_Expressed Identification of Differentially Expressed Proteins Initial_Experiment->Differentially_Expressed Second_Method Re-analysis with a Different Internal Standard (e.g., SILAC or Label-Free) Differentially_Expressed->Second_Method Verify with Orthogonal_Method Orthogonal Validation (e.g., Western Blot, ELISA) Differentially_Expressed->Orthogonal_Method Confirm with Confirmed_Results Confirmed Biological Insights Second_Method->Confirmed_Results Orthogonal_Method->Confirmed_Results

References

A Comparative Guide to Fmoc- and Boc-Protected Labeled Amino Acids for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical synthesis of peptides is a cornerstone of their work. The assembly of amino acids, particularly those incorporating isotopic labels for structural or quantitative studies, requires a robust and reliable methodology. The two dominant strategies in solid-phase peptide synthesis (SPPS) are based on the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) protecting groups. The choice between these methodologies is critical and can significantly impact the efficiency, purity, and overall success of synthesizing a target peptide.

This guide provides an objective, data-driven comparison of the Fmoc and Boc strategies, with a particular focus on their application in the synthesis of peptides containing labeled amino acids. We will delve into the core chemical principles, present quantitative data, and provide detailed experimental protocols to inform the selection of the most appropriate synthetic route for your research needs.

Core Principles: A Tale of Two Orthogonal Strategies

The success of SPPS hinges on the principle of orthogonal protection, where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[1] This allows for the stepwise elongation of the peptide chain with high fidelity. The primary difference between the Fmoc and Boc strategies lies in the chemical lability of the temporary α-amino (Nα) protecting group.

Fmoc/tBu Strategy: This modern approach is considered fully orthogonal.[][3] The Nα-Fmoc group is labile to basic conditions (typically piperidine), while the side-chain protecting groups are acid-labile (typically tert-butyl, tBu-based).[] The final cleavage of the peptide from the resin and removal of side-chain protection is achieved simultaneously using a strong acid like trifluoroacetic acid (TFA).[4][5]

Boc/Bzl Strategy: This classic approach relies on graded acid lability and is considered semi-orthogonal.[1][3] The Nα-Boc group is removed with a moderate acid (TFA), while the side-chain protecting groups (typically benzyl, Bzl-based) and the resin linkage require a much stronger, hazardous acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage.[4][6][7]

Head-to-Head Performance Comparison

While both methods can yield high-quality peptides, their performance varies based on the peptide's sequence, length, and the presence of sensitive or labeled residues. The Fmoc strategy has become the predominant method for routine synthesis due to its milder conditions and amenability to automation, whereas the Boc strategy remains a powerful tool for specific challenges like long or aggregation-prone sequences.[8][9][10]

Data Presentation

The following tables summarize the key characteristics and performance metrics of each strategy.

Table 1: Comparison of Fmoc and Boc Synthesis Strategies

FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butoxycarbonyl (Boc)
Nα-Group Lability Base-labile[3]Acid-labile[3]
Nα-Deprotection Reagent 20-50% Piperidine in DMF[11][12]25-50% TFA in DCM[6][13]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)[][]Strong acid-labile (e.g., Bzl, Tos)[6][]
Final Cleavage Reagent Strong Acid (e.g., TFA)[4][10]Very Strong Acid (e.g., HF, TFMSA)[4][10]
Orthogonality Fully Orthogonal[][3]Semi-Orthogonal (Graded Lability)[3][6]
Typical Yield per Step >99%[][10]High, but can be sequence-dependent[9]
Automation Friendliness Highly amenable; UV monitoring possible[][10]Less common in modern automated synthesizers[10]
Safety Considerations Avoids highly corrosive HF[5]Requires specialized apparatus for HF handling[7][10]
Key Advantages Milder conditions, preserves sensitive groups, safer reagents, easy automation.[3][5]Robust, better for long/hydrophobic sequences prone to aggregation.[3][8]
Common Side Reactions Diketopiperazine/Aspartimide formation.[15][16]Alkylation by t-butyl cations (requires scavengers).[]

Table 2: Common Final Cleavage Cocktails

StrategyReagent NameCompositionPrimary Use & Scavengers' Purpose
Fmoc TFA/TIS/H₂O TFA (95%), Triisopropylsilane (2.5%), Water (2.5%)General purpose. TIS scavenges carbocations; Water helps remove tBu groups.
Fmoc Reagent K TFA (82.5%), Water (5%), Phenol (5%), Thioanisole (5%), EDT (2.5%)For complex peptides with sensitive residues (Cys, Met, Trp, Tyr). Provides a broad spectrum of scavengers.
Boc High HF Anhydrous HF (90%), p-Cresol (10%)Standard cleavage for most peptides. p-Cresol acts as a scavenger for cations.[13][17]
Boc TFMSA/TFA TFMSA (10%), TFA (80%), m-Cresol (10%)An alternative to HF that does not require specialized Teflon apparatus.[17]

Key Experimental Workflows & Logical Relationships

Visualizing the cyclical nature of SPPS is crucial for understanding the practical differences between the two methodologies.

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle Resin Peptide-Resin (Nα-Fmoc) Deprotection Deprotection Resin->Deprotection 20% Piperidine in DMF Wash1 DMF/DCM Wash Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activated Fmoc-AA (e.g., +HBTU/DIEA) Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->Resin Cycle Repeats FinalCleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->FinalCleavage Start Start: Loaded Resin Start->Resin

Caption: The cyclical workflow for Fmoc-based solid-phase peptide synthesis.

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle Resin Peptide-Resin (Nα-Boc) Deprotection Deprotection Resin->Deprotection 50% TFA in DCM Neutralization Neutralization Deprotection->Neutralization DIEA in DMF (Wash in between) Coupling Coupling Neutralization->Coupling Activated Boc-AA (e.g., +HBTU/DIEA) Wash DMF/DCM Wash Coupling->Wash Wash->Resin Cycle Repeats FinalCleavage Final Cleavage & Deprotection (HF or TFMSA) Wash->FinalCleavage Start Start: Loaded Resin Start->Resin

Caption: The cyclical workflow for Boc-based solid-phase peptide synthesis.

Experimental Protocols

The following are generalized protocols for manual SPPS. Optimization may be required based on the specific peptide sequence and labeled amino acids used.

Protocol 1: Typical Fmoc-SPPS Cycle (0.1 mmol scale)
  • Resin Swelling: Place the Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin) in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation.[18] Drain the solvent.

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin.[11] Agitate for an initial 3-5 minutes, drain, then add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.[19]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents) and an activating agent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA, 6 equivalents) to the amino acid solution to begin activation.

    • Add the activated amino acid solution to the deprotected peptide-resin.[9]

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

  • Monitoring (Optional): Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, the coupling step may be repeated.

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

Protocol 2: Typical Boc-SPPS Cycle (0.1 mmol scale)
  • Resin Swelling: Swell the Boc-protected amino acid-loaded resin (e.g., Merrifield or MBHA resin) in DCM for 1 hour.[13] Drain the solvent.

  • Boc Deprotection: Add a solution of 50% TFA in DCM to the resin for a 2-minute pre-wash.[20] Drain, then add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[13]

  • Washing: Drain the TFA solution and wash the resin with DCM (3 times), isopropanol (3 times), and DCM (3 times) to remove residual acid.[13]

  • Neutralization: Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes.[13] Repeat this step once more to ensure the N-terminal amine is fully deprotonated.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vial, activate the next Boc-protected amino acid (3 equivalents) as described in the Fmoc protocol (e.g., with HBTU/DIEA in DMF).

    • Add the activated amino acid solution to the neutralized peptide-resin.[9]

    • Agitate the reaction mixture for 1-2 hours.

  • Post-Coupling Wash: Drain and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Return to Step 2 for the next cycle.

Protocol 3: Final Peptide Cleavage

Fmoc Strategy (TFA Cleavage):

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, such as TFA/TIS/water (95:2.5:2.5).[11]

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and stir at room temperature for 2-3 hours.[11]

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Boc Strategy (HF Cleavage - EXTREME CAUTION REQUIRED ):

  • This procedure requires a specialized, dedicated HF cleavage apparatus made of Teflon. Users must be fully trained in handling highly corrosive and toxic HF.

  • Place the dried peptide-resin and a scavenger (e.g., p-cresol) in the reaction vessel of the HF apparatus.

  • Cool the vessel to -10 °C and condense anhydrous HF into it.

  • Stir the mixture at 0 °C for 1 hour.[17]

  • Evaporate the HF under a stream of nitrogen.

  • Extract the crude peptide from the resin using a suitable solvent (e.g., acetic acid), then precipitate with cold diethyl ether as described above.

Conclusion

The choice between Fmoc- and Boc-protected labeled amino acids is a critical decision in peptide synthesis that depends on the peptide's properties, the required scale, and available laboratory infrastructure.

The Fmoc/tBu strategy has rightfully become the dominant approach for most applications.[5][9] Its milder deprotection conditions, true orthogonality, and high amenability to automation make it ideal for synthesizing complex peptides, including those with sensitive isotopic labels or post-translational modifications.[5][10] The relative safety of its final cleavage reagents is also a significant advantage.

However, the Boc/Bzl strategy remains an indispensable tool.[7] It often provides superior results for the synthesis of long, difficult, or hydrophobic sequences that are prone to aggregation during Fmoc synthesis.[8][21] The repetitive acidic deprotection steps in Boc chemistry can help disrupt secondary structures and improve solvation, leading to higher yields in these challenging cases.[8][9]

Ultimately, a thorough understanding of both methodologies allows the modern peptide chemist to select the optimal strategy, ensuring the successful and efficient synthesis of labeled peptides for advanced research and drug development.

References

D-Amino Acid Incorporation: A Double-Edged Sword for Protein Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of D-amino acids into proteins is emerging as a powerful tool in drug development and biomaterial engineering, offering enhanced stability and novel functionalities. However, this alteration of nature's L-amino acid blueprint is not without consequence, inducing significant changes to protein structure that can profoundly impact biological activity. This guide provides a comparative analysis of the structural implications of D-amino acid incorporation, supported by experimental data and detailed methodologies, to inform researchers in their protein engineering endeavors.

The fundamental difference between L- and D-amino acids lies in their stereochemistry, being non-superimposable mirror images of each other.[1] While proteins in most living organisms are exclusively composed of L-amino acids, the introduction of their D-counterparts can bestow advantageous properties, most notably a remarkable resistance to degradation by proteases.[2][3][4] This increased stability is a key driver for the therapeutic interest in D-amino acid-containing peptides and proteins.[5][6]

Impact on Protein Secondary and Tertiary Structure

The substitution of an L-amino acid with its D-enantiomer can lead to localized and sometimes global changes in protein conformation. The precise impact is context-dependent, relying on the specific amino acid, its position within the protein, and the surrounding structural motifs.

For instance, studies on the antimicrobial peptide polybia-CP revealed that replacing all L-amino acids with D-amino acids (the D-counterpart, D-CP) resulted in a left-handed α-helical conformation, a mirror image of the natural right-handed helix.[4] Partial substitution, such as replacing only L-lysine with D-lysine (D-lys-CP), led to a decrease in the α-helical content.[4] Similarly, for miniproteins rich in α-helices, single L-to-D substitutions have been shown to cause significant destabilization.[7] In contrast, for proteins with a β-sheet-rich structure, a single D-amino acid incorporation can lead to complete unfolding at room temperature.[7]

Computational modeling of primordial polypeptides suggests that peptides with α-helices and long β-sheets are generally less sensitive to D-amino acid replacements compared to those with short β-sheets.[8] This highlights the intricate relationship between the original secondary structure and its tolerance to stereochemical changes.

Comparative Analysis of Structural Changes

To provide a clearer understanding of these structural perturbations, the following table summarizes quantitative data from various studies:

Protein/PeptideD-Amino Acid SubstitutionExperimental TechniqueObserved Structural ChangeReference
Polybia-CPAll L-amino acids to D-amino acids (D-CP)Circular Dichroism (CD)Inversion to a left-handed α-helix[4]
Polybia-CPL-lysine to D-lysine (D-lys-CP)Circular Dichroism (CD)Reduction in α-helical content[4]
Villin Headpiece Subdomain (VHP)Single L-to-D substitutionsCircular Dichroism (CD)Significant destabilization of the α-helical structure[7]
Pin1 WW DomainSingle L-to-D substitutionsCircular Dichroism (CD)Complete unfolding of the β-sheet structure[7]
Antitumor Peptide RDP215L-amino acid to D-amino acid (9D-RDP215)Circular Dichroism (CD)Increased structured part in solution[9]

Enhanced Protease Resistance: A Key Advantage

A significant and well-documented consequence of D-amino acid incorporation is the enhanced resistance to proteolytic degradation.[2][3][4] Proteases, enzymes that break down proteins, are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at a cleavage site hinders this recognition, thereby protecting the protein from degradation.[3] This increased stability translates to a longer in vivo half-life, a highly desirable characteristic for therapeutic proteins and peptides.[6]

Experimental Protocols for Structural Evaluation

The assessment of structural changes resulting from D-amino acid incorporation relies on a suite of biophysical techniques. Here are the detailed methodologies for the key experiments cited:

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for rapidly assessing the secondary structure of proteins in solution.[6][10] It measures the differential absorption of left and right circularly polarized light by chiral molecules like proteins.

Protocol:

  • Sample Preparation: The protein or peptide of interest (both the L- and D-amino acid-containing versions) is dissolved in a suitable buffer (e.g., phosphate buffer, Tris-HCl) to a final concentration typically in the range of 0.1-1 mg/mL. The buffer itself should not have a significant CD signal in the far-UV region.

  • Instrumentation: A spectropolarimeter is used to record the CD spectra. The instrument is typically purged with nitrogen gas to minimize interference from oxygen absorption in the far-UV region.

  • Data Acquisition: Spectra are recorded in the far-UV region (typically 190-250 nm) at a controlled temperature (e.g., 25°C).[11] A quartz cuvette with a short path length (e.g., 0.1 cm) is used.[11] Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity [θ]. The resulting spectrum is then analyzed to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil) using deconvolution algorithms available in various software packages.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution information about the three-dimensional structure of proteins in solution.[12][13] It can pinpoint the specific atoms affected by the D-amino acid substitution.

Protocol:

  • Sample Preparation: The protein is isotopically labeled (e.g., with ¹⁵N and ¹³C) to enhance and simplify the NMR spectra. The labeled protein is dissolved in a suitable buffer, often containing a small percentage of D₂O for the lock signal. Protein concentrations are typically in the millimolar range.[14]

  • Instrumentation: A high-field NMR spectrometer is required.

  • Data Acquisition: A series of multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY) are performed to assign the chemical shifts of the protein's nuclei and to identify through-space proximities between protons.

  • Data Analysis: The assigned chemical shifts and NOE-derived distance restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.

X-ray Crystallography

X-ray crystallography can determine the precise three-dimensional atomic coordinates of a protein in its crystalline state.[15][16] It offers the highest resolution view of the structural changes. Racemic crystallography, using a mixture of L- and D-proteins, can facilitate the structure determination of protein complexes.[17]

Protocol:

  • Crystallization: The purified protein is subjected to a wide range of crystallization screening conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, often at a synchrotron source.[15] The diffraction pattern of the X-rays is recorded on a detector.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the protein. An atomic model of the protein is then built into this map and refined to best fit the experimental data.[16]

Visualizing the Impact and Workflow

To better illustrate the concepts discussed, the following diagrams are provided:

Experimental_Workflow cluster_synthesis Protein Synthesis cluster_analysis Structural Analysis cluster_functional Functional Assay cluster_comparison Comparative Evaluation L_Protein L-Amino Acid Protein CD Circular Dichroism L_Protein->CD NMR NMR Spectroscopy L_Protein->NMR Xray X-ray Crystallography L_Protein->Xray Protease Protease Resistance Assay L_Protein->Protease Binding Binding Affinity Assay L_Protein->Binding D_Protein D-Amino Acid Protein D_Protein->CD D_Protein->NMR D_Protein->Xray D_Protein->Protease D_Protein->Binding Comparison Structure-Function Comparison CD->Comparison NMR->Comparison Xray->Comparison Protease->Comparison Binding->Comparison

Caption: Experimental workflow for evaluating D-amino acid impact.

Signaling_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene L_Ligand L-Protein Ligand L_Ligand->Receptor Binds & Activates D_Ligand D-Protein Ligand (Altered Structure) D_Ligand->Receptor Reduced Binding

Caption: Hypothetical impact on a signaling pathway.

Conclusion

The incorporation of D-amino acids presents a compelling strategy for enhancing the therapeutic potential of proteins and peptides. The primary benefit of increased protease resistance is a significant driver for its adoption. However, researchers must be cognizant of the profound structural alterations that can accompany this modification. A thorough structural and functional characterization using a combination of biophysical techniques is paramount to ensure that the desired therapeutic activity is retained or even enhanced. The choice of which D-amino acid to incorporate and its specific location within the protein sequence remains a critical aspect of the design process, requiring careful consideration of the native protein structure and its mechanism of action. As our understanding of the structural consequences of D-amino acid incorporation deepens, so too will our ability to rationally design next-generation protein therapeutics with superior stability and efficacy.

References

Inter-laboratory Study on DL-LEUCINE-D10-N-FMOC: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the expected inter-laboratory reproducibility when using DL-LEUCINE-D10-N-FMOC as an internal standard for the quantification of leucine. While a direct multi-laboratory study on this specific compound is not publicly available, this document synthesizes performance data from established analytical methods for similar deuterated amino acids and FMOC-derivatized compounds. The insights presented are crucial for researchers aiming to achieve robust and comparable results across different laboratories.

The use of stable isotope-labeled internal standards (SIL-ISs), such as deuterated amino acids, is the gold standard for accurate and precise quantification in mass spectrometry.[1] These standards are chemically almost identical to their endogenous counterparts, allowing them to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency.[2][3] This is particularly critical in large-scale metabolomics studies and multi-center clinical trials to ensure data from different labs can be reliably compared.[2][4]

Performance Comparison of Deuterated Internal Standards

The choice of an internal standard is a critical factor influencing the reliability of analytical data. While this compound is a specific derivatized form, the performance characteristics of the underlying deuterated leucine are indicative of its suitability. The following table summarizes typical performance parameters for deuterated amino acid internal standards in LC-MS/MS analysis, compiled from various validation studies.

Table 1: Representative Performance Characteristics of Deuterated Amino Acid Internal Standards in Inter-Laboratory Settings

Validation ParameterTypical Performance (LC-MS/MS)Key Considerations for Inter-Laboratory Reproducibility
Linearity Range 0.001 - 10 µg/mLConsistent calibration curve preparation and matrix matching across labs are essential.
Lower Limit of Quantification (LLOQ) ~0.01 µg/mLInstrument sensitivity and background noise can vary between laboratories.
Accuracy (% Bias) Within ±15%Relies on the purity of the internal standard and accurate stock solution preparation.
Precision (%RSD) Intra-day: ≤ 10%, Inter-day: ≤ 15%Standardization of sample preparation and analytical protocols is paramount.
Recovery >85%Consistent extraction procedures must be employed by all participating labs.
Matrix Effect Assessed and compensatedDifferent biological matrices can lead to variable ion suppression or enhancement.

Data synthesized from multiple sources on deuterated amino acid analysis.[3][5]

Experimental Protocols

Achieving high inter-laboratory reproducibility hinges on the meticulous standardization of experimental protocols. Below are detailed methodologies for the quantification of leucine using this compound as an internal standard, based on common practices for FMOC derivatization and LC-MS/MS analysis.

Sample Preparation and Derivatization

This protocol describes the steps for preparing a plasma sample for analysis.

  • Sample Thawing: Thaw plasma samples on ice to prevent degradation of analytes.

  • Internal Standard Spiking: To 50 µL of each plasma sample, calibrator, and quality control sample, add 10 µL of the this compound internal standard working solution. Vortex briefly to mix.

  • Protein Precipitation: Add 100 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Derivatization:

    • Transfer 50 µL of the supernatant to a new microcentrifuge tube.

    • Add 50 µL of 200 mM borate buffer (pH 8.5).

    • Add 100 µL of 5 mM FMOC-Cl in acetonitrile.

    • Vortex immediately and let the reaction proceed for 5 minutes at room temperature.

  • Quenching: Add 50 µL of 100 mM heptylamine to quench the excess FMOC-Cl.

  • Evaporation and Reconstitution: Evaporate the sample to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis

This section outlines the conditions for the chromatographic separation and mass spectrometric detection of FMOC-derivatized leucine.

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte and then re-equilibrating the column.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • Leucine-N-FMOC: Precursor ion (Q1) -> Product ion (Q3)

    • This compound: Precursor ion (Q1) -> Product ion (Q3)

Note: The exact m/z values for the precursor and product ions need to be optimized for the specific instrument.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logic behind inter-laboratory comparisons, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Derivatize FMOC Derivatization Precipitate->Derivatize Reconstitute Reconstitution Derivatize->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantification Ratio->Quantify

Caption: Experimental workflow for leucine quantification using this compound.

G cluster_labs Participating Laboratories cluster_protocol Standardized Procedures cluster_comparison Data Comparison & Analysis LabA Laboratory A Data Raw Data Collection LabA->Data LabB Laboratory B LabB->Data LabC Laboratory C LabC->Data SOP Standard Operating Procedure SOP->LabA SOP->LabB SOP->LabC CRM Certified Reference Material (this compound) CRM->LabA CRM->LabB CRM->LabC Stats Statistical Analysis (e.g., ANOVA) Data->Stats Reproducibility Assessment of Reproducibility Stats->Reproducibility

Caption: Logical flow of an inter-laboratory comparison study.

Conclusion

References

Safety Operating Guide

Essential Safety and Disposal Procedures for DL-LEUCINE-D10-N-FMOC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like DL-LEUCINE-D10-N-FMOC are paramount for ensuring a safe and compliant laboratory environment. This guide provides immediate, essential safety and logistical information for the operational use and disposal of this compound.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for the DL-racemic mixture was not located, information for the closely related L-enantiomer (L-Leucine-d10-N-FMOC) indicates potential hazards. Users should handle this compound with care, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin.[1][2] Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE): To minimize exposure, the following personal protective equipment should be worn when handling this compound:

PPE CategoryRequired Equipment
Eye Protection Safety glasses with side shields or chemical safety goggles.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area. If dust is likely to be generated, a NIOSH-approved respirator is recommended.
Spill and Emergency Procedures

In the event of a spill, avoid generating dust.[1] For minor spills, carefully sweep up the solid material and place it in a designated, sealed container for chemical waste. For larger spills, evacuate the area and ensure adequate ventilation. Prevent the substance from entering drains or waterways.[1]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1][2]

  • Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Step-by-Step Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulatory compliance.

  • Waste Identification and Segregation:

    • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed, and chemically compatible container designated for solid chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid chemical waste. Do not pour down the drain.[1]

    • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, gloves, and lab coats, should be considered chemical waste and disposed of accordingly in a designated solid waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name: "this compound Waste".

    • Include hazard symbols as appropriate based on the full SDS for the compound.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Ensure containers are kept closed to prevent the release of dust or vapors.

  • Final Disposal:

    • Dispose of all waste containing this compound through your institution's licensed hazardous waste disposal program.

    • Follow all federal, state, and local environmental regulations for chemical waste disposal.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Unused Solid Unused or Contaminated This compound Solid Waste Container Labeled Solid Chemical Waste Container Unused Solid->Solid Waste Container Collect in Liquid Solutions Solutions Containing This compound Liquid Waste Container Labeled Liquid Chemical Waste Container Liquid Solutions->Liquid Waste Container Collect in Contaminated Materials Contaminated Labware (Gloves, Pipettes, etc.) Contaminated Materials->Solid Waste Container Collect in Hazardous Waste Disposal Dispose via Licensed Hazardous Waste Program Solid Waste Container->Hazardous Waste Disposal Transfer to Liquid Waste Container->Hazardous Waste Disposal Transfer to

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling DL-LEUCINE-D10-N-FMOC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like DL-LEUCINE-D10-N-FMOC. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment. By adhering to these guidelines, you can minimize risks and build a culture of safety within your laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

A risk assessment should be conducted for any specific procedures. However, the following table outlines the minimum recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[1][2] A face shield should be worn in situations with a higher risk of splashes.[3][4]
Hand Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged contact or when handling solvents like DMF, consider double gloving or using more robust chemical-resistant gloves.[1][5]
Body A standard laboratory coat is required to protect clothing and skin.[1][4][5] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron may be necessary.
Respiratory Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood.[6] For procedures that may generate dust or aerosols, or when working with volatile solvents, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[4]
Foot Closed-toe shoes must be worn at all times in the laboratory.[4][5]

Operational Plan: Step-by-Step Handling Procedure

This section provides a procedural workflow for the safe handling of this compound, from receipt to preparation for use.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and specifications on the label match the order.

  • Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place.

2. Preparation and Weighing:

  • All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.[5]

  • Before weighing, allow the container to equilibrate to room temperature to prevent condensation.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

3. Dissolution and Use in Experiments (e.g., Peptide Synthesis):

  • The process of using Fmoc-protected amino acids often involves dissolving them in organic solvents like dimethylformamide (DMF).[7]

  • The subsequent deprotection step typically utilizes a mild base, such as a 20% piperidine solution in DMF.[8][9]

  • All manipulations involving solvents and reagents should be carried out in a chemical fume hood.

  • Ensure all glassware is clean and dry to prevent unwanted side reactions.

First Aid Measures

In case of accidental exposure, follow these first-aid guidelines.[6][10]

Exposure RouteFirst Aid Procedure
Eyes Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.
Skin Immediately wash the affected area with soap and plenty of water.[6][10] Remove contaminated clothing. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air.[6][10] If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water.[10] Seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure environmental protection and laboratory safety.

  • Solid Waste:

    • Unused or contaminated solid this compound should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound and organic solvents (e.g., DMF, piperidine) must be collected in a separate, labeled hazardous waste container for liquid organic waste.

    • Do not dispose of chemical waste down the drain.[11]

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be placed in a designated solid hazardous waste container.

  • Disposal Vendor:

    • All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.[10]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Waste Disposal Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Weighing Weighing in Fume Hood Storage->Weighing Dissolution Dissolution in Solvent (e.g., DMF) Weighing->Dissolution Experiment Experimental Use (e.g., Peptide Synthesis) Dissolution->Experiment Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Experiment->Deprotection SolidWaste Solid Waste Collection Experiment->SolidWaste ContaminatedWaste Contaminated Materials Disposal Experiment->ContaminatedWaste LiquidWaste Liquid Waste Collection Deprotection->LiquidWaste FinalDisposal Disposal via Licensed Vendor SolidWaste->FinalDisposal LiquidWaste->FinalDisposal ContaminatedWaste->FinalDisposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.